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Foundational

3-Cyclobutylisoxazole-5-carboxylic acid physicochemical properties and stability

An In-depth Technical Guide to the Physicochemical and Stability Profile of 3-Cyclobutylisoxazole-5-carboxylic acid Introduction 3-Cyclobutylisoxazole-5-carboxylic acid is a heterocyclic organic compound featuring a cent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical and Stability Profile of 3-Cyclobutylisoxazole-5-carboxylic acid

Introduction

3-Cyclobutylisoxazole-5-carboxylic acid is a heterocyclic organic compound featuring a central isoxazole ring substituted with a cyclobutyl group at the 3-position and a carboxylic acid at the 5-position. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. The isoxazole core is a well-established pharmacophore, while the carboxylic acid moiety provides a handle for forming salts, esters, or amides, and influences the molecule's solubility and pharmacokinetic properties.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties and chemical stability of 3-Cyclobutylisoxazole-5-carboxylic acid. Understanding these fundamental characteristics is paramount for its effective handling, formulation, and application in any research or development endeavor. We will delve into the causality behind experimental choices and provide validated protocols for in-house characterization.

Section 1: Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is the foundation of its application. These properties dictate its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Chemical Structure and Identifiers

The structure of 3-Cyclobutylisoxazole-5-carboxylic acid is defined by its aromatic isoxazole ring. The IUPAC nomenclature specifies the attachment points of the functional groups, with the carboxylic acid at position 5 and the cyclobutyl group at position 3.[1][2]

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 60-80°C, solid & solution) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B Guidelines) Photolytic->HPLC MassBalance Mass Balance Calculation HPLC->MassBalance PeakPurity Peak Purity Assessment MassBalance->PeakPurity Characterization Degradant Characterization (e.g., LC-MS/MS, NMR) PeakPurity->Characterization API API Sample (3-Cyclobutylisoxazole-5-carboxylic acid) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic

Caption: General workflow for a forced degradation study.

Predicted Degradation Pathways
  • Hydrolytic Stability (Acid/Base): The isoxazole ring, while aromatic, can be susceptible to hydrolytic cleavage under strong acidic or basic conditions. This could lead to ring-opening to form a β-keto nitrile or related species. The carboxylic acid itself is generally stable to hydrolysis.

  • Oxidative Stability: The molecule lacks obvious sites for facile oxidation, such as phenols or anilines. However, aggressive oxidative conditions could potentially lead to degradation of the cyclobutyl ring or the isoxazole nucleus.

  • Photostability: Molecules with aromatic systems can be susceptible to photolytic degradation. [3]Irradiation with UV or visible light could induce rearrangements or fragmentation. This is a key reason many pharmaceuticals are packaged in amber or opaque containers. [3]* Thermal Stability: As a solid, the compound is expected to be reasonably stable at elevated temperatures. However, in solution, heating could accelerate hydrolytic degradation or potentially induce decarboxylation (loss of CO₂), although this typically requires very high temperatures for aromatic carboxylic acids. Some heterocyclic carboxylic acids have been shown to be unstable to decarboxylation. [4]

Storage and Handling Recommendations

Based on the potential degradation pathways and vendor recommendations, the following storage conditions are advised:

  • Temperature: Store at room temperature, away from direct heat sources.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation over long-term storage. [5]* Light: Protect from light by storing in an amber vial or opaque container.

  • pH: When in solution, maintain a neutral or slightly acidic pH to minimize the risk of base-catalyzed hydrolysis.

Section 3: Experimental Methodologies

To empower researchers, this section provides detailed, field-proven protocols for determining two of the most critical physicochemical parameters: thermodynamic solubility and pKa.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the equilibrium concentration of a compound in a specific medium at a set temperature and is a crucial parameter for drug development. [6]The shake-flask method remains the gold standard for this measurement. [7]

Solubility_Workflow Start Add excess solid compound to buffered solution (e.g., pH 7.4) Equilibrate Equilibrate on shaker (e.g., 24-72h at 37°C) Start->Equilibrate Separate Separate solid from supernatant (Centrifuge and/or filter) Equilibrate->Separate Dilute Dilute supernatant with mobile phase Separate->Dilute Analyze Analyze by HPLC-UV (Quantify against standard curve) Dilute->Analyze Result Calculate Solubility (µg/mL or µM) Analyze->Result

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

  • Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions. Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) for creating a calibration curve.

  • Incubation: Add an excess amount of solid 3-Cyclobutylisoxazole-5-carboxylic acid to a vial containing a known volume of the desired buffer. The presence of visible solid material throughout the experiment is essential.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a controlled temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours. [6]4. Phase Separation: After equilibration, separate the undissolved solid. This is a critical step. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant, ensuring no solid is disturbed. For best results, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). [6][8]5. Quantification:

    • Prepare a standard calibration curve by diluting the stock solution to a range of known concentrations.

    • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).

    • Analyze the standards and the sample by a validated, stability-indicating HPLC-UV method.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted supernatant. Account for the dilution factor to calculate the final solubility in the buffer.

Protocol: pKa Determination by UV-Metric Titration

The pKa is the pH at which a molecule is 50% ionized. For a compound with a UV chromophore like 3-Cyclobutylisoxazole-5-carboxylic acid, its UV-Vis spectrum will change as it ionizes. This change can be monitored as a function of pH to determine the pKa. [9] Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the compound in a solvent miscible with water (e.g., methanol). Prepare two titration solutions: 0.1 M HCl and 0.1 M NaOH.

  • Initial Scan: In a quartz cuvette, add a small aliquot of the stock solution to a known volume of deionized water. Record the full UV-Vis spectrum (e.g., 200-400 nm). This will help identify the wavelength(s) of maximum absorbance change.

  • Titration Setup: Place a known volume of a buffered or aqueous solution containing a small amount of the compound in a titration vessel equipped with a calibrated pH probe and a stir bar.

  • Titration:

    • Begin titrating the solution with the acid (0.1 M HCl) in small increments, recording both the pH and the UV absorbance at the pre-determined wavelength(s) after each addition. Continue until a low pH (e.g., pH 2) is reached.

    • Repeat the process by titrating a fresh sample with the base (0.1 M NaOH) up to a high pH (e.g., pH 12).

  • Data Analysis:

    • Plot the measured absorbance versus the pH. The resulting data should form a sigmoidal curve. [9] * The inflection point of this curve corresponds to the pH at which the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms are equal. This pH is the pKa of the carboxylic acid. [9]Mathematical fitting of the data to the Henderson-Hasselbalch equation can provide a more precise value.

Conclusion

3-Cyclobutylisoxazole-5-carboxylic acid is a compound with physicochemical properties largely dictated by its core functional groups. Its acidic pKa, moderate lipophilicity, and potential for hydrolytic or photolytic degradation are key considerations for its use in research and development. The stability profile suggests that careful handling and storage—protecting the compound from light and strong pH extremes—are necessary to ensure its integrity. The experimental protocols provided herein offer a validated framework for researchers to confirm these properties and further characterize the molecule for its intended application, ensuring both the quality of experimental data and the safety of the resulting products.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Antylia Scientific.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Technology.
  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • 3-cyclobutyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. (n.d.). NextSDS.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2018, November 6). ACS Publications.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (n.d.). ResearchGate.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.
  • 3-Cyclobutyl-1,2-oxazole-5-carboxylic acid. (n.d.). Sapphire Bioscience.
  • Carboxylic Acids. (n.d.). University of Calgary.
  • 3-Cyclobutylisoxazole-5-carboxylic acid. (n.d.). Cayman Chemical.
  • IUPAC Nomenclature of Carboxylic acid. (2024, January 5). YouTube. Available from: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). PMC.
  • Naming Carboxylic Acids - IUPAC Nomenclature. (2018, May 3). YouTube. Available from: [Link]

  • Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. (n.d.). ChemRxiv.

Sources

Exploratory

An In-Depth Technical Guide to 3-Cyclobutylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system is a privileged scaffold in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. Its unique electronic properties and conformational rigidity make it an attractive component in the design of novel therapeutic agents. Within this class of compounds, 3-Cyclobutylisoxazole-5-carboxylic acid (CAS Registry Number: 1533663-34-1) has emerged as a key building block in the synthesis of a diverse array of biologically active molecules.[1][2] This guide provides a comprehensive overview of its synthesis, properties, and potential applications, offering a technical resource for researchers engaged in drug discovery and development.

The carboxylic acid moiety, in particular, is a crucial functional group in many pharmaceuticals, contributing to their solubility and ability to interact with biological targets.[3] The combination of the cyclobutyl group, the isoxazole core, and the carboxylic acid functional group in 3-Cyclobutylisoxazole-5-carboxylic acid creates a unique chemical entity with significant potential for further derivatization and exploration in various therapeutic areas.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3-Cyclobutylisoxazole-5-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Registry Number 1533663-34-1[1][2][4]
Molecular Formula C8H9NO3[1][2][4]
Molecular Weight 167.16 g/mol [4]
Storage Inert atmosphere, Room Temperature[4]

Safety Information:

3-Cyclobutylisoxazole-5-carboxylic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[4]

Synthesis of 3-Cyclobutylisoxazole-5-carboxylic Acid: A Methodological Overview

A general, illustrative synthetic pathway is presented below. This is a representative scheme and may require optimization for the specific synthesis of 3-Cyclobutylisoxazole-5-carboxylic acid.

Synthesis_of_3_Cyclobutylisoxazole_5_carboxylic_acid Cyclobutyl_Aldoxime Cyclobutanecarbaldehyde Oxime Cyclobutyl_Hydroximoyl_Chloride Cyclobutyl Hydroximoyl Chloride Cyclobutyl_Aldoxime->Cyclobutyl_Hydroximoyl_Chloride + NCS Ethyl_Propiolate Ethyl Propiolate NCS N-Chlorosuccinimide Base Base (e.g., Triethylamine) Hydrolysis Hydrolysis (e.g., LiOH, H2O) Ester_Intermediate Ethyl 3-Cyclobutylisoxazole-5-carboxylate Cyclobutyl_Hydroximoyl_Chloride->Ester_Intermediate + Ethyl Propiolate + Base Final_Product 3-Cyclobutylisoxazole-5-carboxylic acid Ester_Intermediate->Final_Product + Hydrolysis caption_node Illustrative Synthetic Pathway

Figure 1: A plausible synthetic route to 3-Cyclobutylisoxazole-5-carboxylic acid.

Experimental Protocol (General Procedure)

The following is a generalized, two-step protocol based on established methods for the synthesis of similar isoxazole-5-carboxylic acids.

Step 1: Synthesis of Ethyl 3-Cyclobutylisoxazole-5-carboxylate

  • In situ generation of Cyclobutyl Nitrile Oxide: To a solution of cyclobutanecarbaldehyde oxime in a suitable solvent (e.g., dichloromethane or THF), add N-chlorosuccinimide (NCS) portion-wise at room temperature. The reaction is typically stirred for a few hours.

  • Cycloaddition: To the resulting solution containing the in situ generated cyclobutyl hydroximoyl chloride, add ethyl propiolate followed by the slow addition of a base, such as triethylamine. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 3-Cyclobutylisoxazole-5-carboxylic Acid

  • Saponification: The purified ethyl 3-cyclobutylisoxazole-5-carboxylate is dissolved in a mixture of a suitable solvent (e.g., THF or ethanol) and an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide.

  • Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating until the ester is completely hydrolyzed, as indicated by TLC.

  • Acidification and Extraction: The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3. The aqueous layer is extracted with an organic solvent, such as ethyl acetate.

  • Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the final product, 3-Cyclobutylisoxazole-5-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole scaffold is a versatile building block in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the carboxylic acid group in 3-Cyclobutylisoxazole-5-carboxylic acid makes it particularly interesting as it can serve as a handle for further chemical modifications, such as amidation, to generate libraries of compounds for biological screening.

While specific biological activity data for 3-Cyclobutylisoxazole-5-carboxylic acid is not extensively reported in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance. For instance, isoxazole-containing compounds have been investigated as inhibitors of enzymes such as xanthine oxidase.[2]

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow Start 3-Cyclobutylisoxazole-5-carboxylic acid Library_Synthesis Library Synthesis (e.g., Amide Coupling) Start->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical caption_node Drug Discovery Workflow

Figure 2: A typical drug discovery workflow starting with 3-Cyclobutylisoxazole-5-carboxylic acid.

Conclusion and Future Perspectives

3-Cyclobutylisoxazole-5-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not publicly detailed, synthesis provides access to a scaffold with significant potential for the development of novel therapeutic agents. The presence of the carboxylic acid functionality allows for a wide range of derivatization, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. As the demand for novel chemical entities in drug discovery continues to grow, the importance of versatile building blocks like 3-Cyclobutylisoxazole-5-carboxylic acid is set to increase, paving the way for the discovery of next-generation therapeutics.

References

  • NextSDS. 3-cyclobutyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Available from: [Link]

  • Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Chemchart. 3-Chloroisoxazole-5-carboxylic acid (20724-56-5). Available from: [Link]

  • PubChemLite. 3-cyclopropyl-[1][5]oxazolo[5,4-b]pyridine-5-carboxylic acid. Available from: [Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available from: [Link]

  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic. Available from: [Link]

  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available from: [Link]

  • MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]

  • mol-port. 3-Cyclobutylisoxazole-5-carboxylic acid. Available from: [Link]

Sources

Foundational

Crystal structure and X-ray diffraction of 3-Cyclobutylisoxazole-5-carboxylic acid

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 3-Cyclobutylisoxazole-5-carboxylic acid Abstract The determination of a molecule's three-dimensional structure is fundamental to unde...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 3-Cyclobutylisoxazole-5-carboxylic acid

Abstract

The determination of a molecule's three-dimensional structure is fundamental to understanding its function and behavior, a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth exploration of the process of determining the crystal structure of 3-Cyclobutylisoxazole-5-carboxylic acid, a representative heterocyclic compound, through single-crystal X-ray diffraction. We will delve into the synthetic and crystallization protocols, the theoretical underpinnings and practical execution of X-ray diffraction experiments, and the detailed analysis of the resulting structural data. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind each step, thereby providing a robust framework for the structural elucidation of novel chemical entities.

Introduction to Isoxazoles and the Significance of Structural Analysis

The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its ability to participate in hydrogen bonding and other non-covalent interactions, as well as its metabolic stability. Compounds incorporating this heterocycle exhibit a wide range of biological activities, including anti-inflammatory, and antimicrobial properties. The specific compound of interest, 3-Cyclobutylisoxazole-5-carboxylic acid, combines the isoxazole core with a cyclobutyl group, a moiety known to influence ligand binding and pharmacokinetic properties, and a carboxylic acid group, a common anchor for interactions with biological targets.

Understanding the precise three-dimensional arrangement of atoms in this molecule is critical. The crystal structure reveals not only the intramolecular geometry—bond lengths, angles, and conformational preferences of the cyclobutyl ring—but also the intermolecular interactions that govern how the molecules pack in the solid state. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Guiding the design of more potent and selective analogs.

  • Drug Formulation: Informing on solid-state properties like polymorphism, stability, and solubility.

  • Computational Modeling: Providing an empirical basis for molecular docking and other in-silico studies.

This guide will walk through the entire process of structural elucidation, using 3-Cyclobutylisoxazole-5-carboxylic acid as a case study.

Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis of 3-Cyclobutylisoxazole-5-carboxylic acid

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. A plausible synthetic route is outlined below:

Step 1: Oximation of Cyclobutanecarboxaldehyde. Cyclobutanecarboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate, to form cyclobutanecarboxaldehyde oxime.

Step 2: Generation of the Nitrile Oxide. The oxime is then oxidized in situ to the corresponding nitrile oxide using a mild oxidizing agent like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).

Step 3: 1,3-Dipolar Cycloaddition. The generated cyclobutyl nitrile oxide is immediately reacted with a suitable propiolate ester, such as ethyl propiolate, to form the isoxazole ring.

Step 4: Saponification. The resulting ethyl 3-cyclobutylisoxazole-5-carboxylate is then hydrolyzed to the desired carboxylic acid using a base like sodium hydroxide, followed by acidification.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic screening of conditions. The goal is to allow the molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.

Recommended Protocol: Slow Evaporation

  • Solvent Selection: Based on the polarity of the molecule (a polar carboxylic acid group and a nonpolar cyclobutyl group), a mixture of solvents is often a good starting point. A combination of a good solvent (in which the compound is readily soluble) and a poor solvent (in which it is sparingly soluble) is ideal. For 3-Cyclobutylisoxazole-5-carboxylic acid, a mixture of ethanol (good solvent) and water (poor solvent) or dichloromethane and hexane would be appropriate starting points.

  • Preparation of a Saturated Solution: Dissolve the purified compound in the minimum amount of the chosen "good" solvent or solvent mixture at room temperature or with gentle heating.

  • Inducing Supersaturation: The solution is then filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. The loose covering allows for the slow evaporation of the solvent.

  • Crystal Growth: As the solvent evaporates, the concentration of the solute increases, leading to a supersaturated state from which crystals can nucleate and grow. This process can take several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal is obtained, the process of determining its structure via SC-XRD can begin.

Theoretical Principles

Single-crystal X-ray diffraction is based on the principle of Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of X-rays scattered by the regularly spaced planes of atoms in a crystal lattice. By rotating the crystal in a beam of X-rays and measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed.

Experimental Workflow

The overall workflow for SC-XRD is a multi-step process, as illustrated in the diagram below.

SC_XRD_Workflow synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization Pure Compound crystal_selection Crystal Selection & Mounting crystallization->crystal_selection Single Crystals data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing Raw Diffraction Data structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Reflection File (hkl) structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Structure Validation & Analysis structure_refinement->validation Refined Model final_report Final Report (CIF) validation->final_report

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Experimental Protocol
  • Crystal Selection and Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible cracks is selected under a microscope. It is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections, apply corrections for experimental factors (like absorption), and merge redundant measurements. This results in a file containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.

  • Structure Solution and Refinement:

    • Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary model of the molecular structure.

    • Refinement: The initial model is refined against the experimental data using a least-squares algorithm. In this iterative process, the atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. This agreement is monitored by the R-factor, with lower values indicating a better fit.

Crystal Structure Analysis and Discussion

The result of a successful structure refinement is a detailed model of the crystal structure, typically presented in a Crystallographic Information File (CIF). The following sections discuss the hypothetical but plausible structural features of 3-Cyclobutylisoxazole-5-carboxylic acid.

Crystallographic Data Summary

The following table summarizes the hypothetical crystallographic data for 3-Cyclobutylisoxazole-5-carboxylic acid.

ParameterValue
Chemical formulaC₈H₉NO₃
Formula weight167.16 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c [Å]8.5, 12.0, 7.8
α, β, γ [°]90, 105, 90
Volume [ų]772.1
Z4
Calculated density [g/cm³]1.439
Temperature [K]100
R-factor0.045
Goodness-of-fit (GOF)1.05
Molecular Structure and Conformation

The refined structure would reveal the precise molecular geometry. The isoxazole ring is expected to be essentially planar. The cyclobutyl ring, however, is not planar and would likely adopt a puckered conformation to relieve ring strain. The degree of puckering and the torsion angle between the cyclobutyl and isoxazole rings would be key structural parameters. The carboxylic acid group may be co-planar with the isoxazole ring to maximize conjugation, or it may be twisted out of the plane.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 3-Cyclobutylisoxazole-5-carboxylic acid would be held together by a network of intermolecular interactions. The most significant of these would be the hydrogen bonds formed by the carboxylic acid groups. Carboxylic acids commonly form hydrogen-bonded dimers, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice-versa. This creates a robust, centrosymmetric R²₂(8) ring motif. These dimers would then pack in a three-dimensional arrangement influenced by weaker C-H···O interactions involving the cyclobutyl and isoxazole rings.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A R-C(=O)OH B HO(O=)C-R A->B O-H···O B->A O-H···O

Caption: Hydrogen-bonded dimer motif in carboxylic acids.

Implications for Drug Development

The detailed structural information obtained from this analysis has several important implications for drug development:

  • Rational Drug Design: The precise conformation of the cyclobutyl ring and its orientation relative to the isoxazole core can be used to design analogs with improved binding affinity to a target protein. The hydrogen bonding patterns observed in the crystal structure provide a blueprint for the types of interactions the molecule is likely to form with a biological target.

  • Polymorph Screening: The way molecules pack in the solid state can vary, leading to different crystalline forms called polymorphs. Polymorphs can have different physical properties, including solubility and bioavailability. A detailed understanding of the crystal packing of one form is the first step in a comprehensive polymorph screen, which is a regulatory requirement for new drug candidates.

  • Formulation Development: The stability of the crystal lattice, which is a function of the intermolecular interactions, will influence the choice of excipients and the manufacturing process for the final drug product.

Conclusion

The determination of the crystal structure of 3-Cyclobutylisoxazole-5-carboxylic acid by single-crystal X-ray diffraction provides a wealth of information that is not accessible by other analytical techniques. From the subtle conformational preferences of the cyclobutyl ring to the robust hydrogen-bonded network that defines the crystal packing, this structural data provides an empirical foundation for understanding the chemical and physical properties of this molecule. The methodologies and principles outlined in this guide serve as a roadmap for the structural elucidation of other novel compounds, a critical step in the journey from a promising molecule to a potential new therapeutic.

References

  • Pochiraju, S., et al. (2021). A comprehensive review on the biological and pharmacological applications of isoxazole derivatives. Results in Chemistry, 3, 100216. [Link]

  • Toma, L. (2016). The isoxazole ring and its derivatives in the drug discovery process. Expert Opinion on Drug Discovery, 11(10), 967-979. [Link]

Exploratory

The Emergent Role of 3-Cyclobutylisoxazole-5-carboxylic Acid Derivatives in Modulating Inflammatory Pathways: A Mechanistic Deep Dive

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2] When functionalized with a carboxylic acid moiety, the resulting isoxazole-carboxylic acid derivatives gain an additional critical interaction point, often mimicking endogenous ligands or binding to key residues in enzyme active sites.[3] This guide focuses on a specific, promising subclass: 3-Cyclobutylisoxazole-5-carboxylic acid derivatives. We will explore their proposed mechanism of action, grounded in established findings for structurally related compounds, and provide a comprehensive framework for its experimental validation.

While direct studies on 3-cyclobutylisoxazole-5-carboxylic acid derivatives are nascent, the broader class of isoxazole derivatives has demonstrated significant activity as inhibitors of key enzymes in inflammatory pathways, notably cyclooxygenases (COX).[4] This document, therefore, puts forth a well-supported hypothesis: 3-Cyclobutylisoxazole-5-carboxylic acid derivatives act as competitive inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), thereby blocking the conversion of arachidonic acid to prostaglandins and exerting anti-inflammatory effects.

Proposed Mechanism of Action: Competitive Inhibition of Cyclooxygenase (COX)

Cyclooxygenase enzymes are central to the inflammatory cascade, catalyzing the committed step in the synthesis of prostaglandins, which are potent mediators of pain, inflammation, and fever. The carboxylic acid group of arachidonic acid, the natural substrate for COX, is crucial for its binding within the enzyme's active site. We propose that 3-Cyclobutylisoxazole-5-carboxylic acid derivatives mimic this interaction.

The proposed mechanism involves the following key steps:

  • Entry into the COX Active Site: The lipophilic cyclobutyl group at the 3-position of the isoxazole ring is hypothesized to facilitate the entry of the molecule into the hydrophobic channel of the COX active site.

  • Carboxylate-Mediated Anchoring: The deprotonated carboxylate at the 5-position forms a critical ionic bond with a positively charged arginine residue (Arg120 in COX-1, Arg106 in COX-2) deep within the active site, a hallmark interaction for many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Isoxazole Ring Interactions: The isoxazole ring itself can form additional non-covalent interactions, such as hydrogen bonds and pi-pi stacking, with amino acid residues lining the active site, further stabilizing the enzyme-inhibitor complex.[4]

  • Competitive Inhibition: By occupying the active site, the 3-Cyclobutylisoxazole-5-carboxylic acid derivative physically blocks the binding of arachidonic acid, thus preventing its conversion to prostaglandin G2 (PGG2) and halting the downstream synthesis of other pro-inflammatory prostaglandins.

The following diagram illustrates the proposed signaling pathway and the point of intervention for the 3-Cyclobutylisoxazole-5-carboxylic acid derivative.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate Prostaglandin_G2 Prostaglandin G2 (PGG2) COX_Enzyme->Prostaglandin_G2 Catalysis Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) Prostaglandin_G2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Inhibitor 3-Cyclobutylisoxazole- 5-carboxylic acid Inhibitor->COX_Enzyme Competitive Inhibition

Caption: Proposed mechanism of COX inhibition by 3-Cyclobutylisoxazole-5-carboxylic acid derivatives.

Experimental Validation of the Mechanism of Action

A rigorous, multi-step experimental workflow is essential to validate the proposed mechanism of action. This workflow should progress from in vitro enzyme assays to cellular and potentially in vivo models.

Experimental Workflow Diagram

G Start Start Enzyme_Kinetics Step 1: In Vitro Enzyme Kinetics (COX-1 & COX-2) Start->Enzyme_Kinetics Determine_IC50 Determine IC50 Values Enzyme_Kinetics->Determine_IC50 Determine_Ki Determine Ki and Inhibition Type (Lineweaver-Burk Plot) Determine_IC50->Determine_Ki Cell_Based_Assay Step 2: Cell-Based Assays (e.g., LPS-stimulated macrophages) Determine_Ki->Cell_Based_Assay Measure_PGE2 Measure Prostaglandin E2 (PGE2) Production Cell_Based_Assay->Measure_PGE2 Target_Engagement Step 3: Target Engagement Assays (Optional) Measure_PGE2->Target_Engagement CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement->CETSA Conclusion Conclusion on Mechanism of Action CETSA->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

Step 1: In Vitro Enzyme Kinetics

  • Objective: To determine the inhibitory potency (IC50) and the mode of inhibition (Ki) of the 3-Cyclobutylisoxazole-5-carboxylic acid derivative against purified COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercially available COX inhibitor screening assay kit (e.g., colorimetric or fluorescent). These assays typically measure the peroxidase activity of COX.[5]

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's protocol.

    • Prepare a series of dilutions of the 3-Cyclobutylisoxazole-5-carboxylic acid derivative (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add the enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the absorbance or fluorescence at the appropriate wavelength over time using a plate reader.

    • For IC50 determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve.

    • For Ki determination and mode of inhibition: Perform the assay with varying concentrations of both the substrate (arachidonic acid) and the inhibitor. Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For competitive inhibition, the lines will intersect on the y-axis.

Step 2: Cell-Based Assays

  • Objective: To confirm that the compound inhibits prostaglandin production in a cellular context.

  • Methodology:

    • Culture a relevant cell line, such as murine RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the 3-Cyclobutylisoxazole-5-carboxylic acid derivative for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of COX-2 and the production of prostaglandins.

    • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the concentration of Prostaglandin E2 (PGE2) in the supernatant using a commercially available ELISA kit.

    • Plot the PGE2 concentration against the inhibitor concentration to determine the cellular IC50.

Data Presentation and Interpretation

The quantitative data obtained from the experimental workflows should be summarized in a clear and concise table to allow for easy comparison and interpretation.

ParameterCOX-1COX-2Cellular Assay (PGE2)
IC50 (µM) 15.20.81.5
Ki (µM) 7.80.4N/A
Mode of Inhibition CompetitiveCompetitiveN/A

Note: The data presented in this table is representative and for illustrative purposes only.

A significantly lower IC50 and Ki for COX-2 compared to COX-1 would suggest that the 3-Cyclobutylisoxazole-5-carboxylic acid derivative is a selective COX-2 inhibitor, which is a desirable profile for anti-inflammatory drugs due to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition. The cellular assay results should correlate well with the in vitro enzyme inhibition data for the COX-2 isoform.

Conclusion

The proposed mechanism of action for 3-Cyclobutylisoxazole-5-carboxylic acid derivatives as competitive inhibitors of cyclooxygenase enzymes is strongly supported by the known biological activities of the isoxazole scaffold and the crucial role of the carboxylic acid moiety in binding to the COX active site. The detailed experimental workflow provided in this guide offers a robust framework for the validation of this hypothesis. Successful validation would position these compounds as promising candidates for further development as novel anti-inflammatory agents.

References

  • Investigation of the effect of isoxazole derivatives on glutathione-dependent enzymes associated with cancer. MedCrave online.[6]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.[1][7]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules.[8]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry.[4]

  • ISOXAZOLE-5-CARBOXYLIC ACID 21169-71-1 wiki. Guidechem.[3]

  • In vitro DPPH enzyme inhibition investigation of synthesized isoxazole derivatives, using ascorbic acid as reference drug. ResearchGate.[9]

  • A review of isoxazole biological activity and present synthetic techniques.[2]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science.[10]

  • Isoxazole Derivatives as Regulators of Immune Functions. Molecules.[11]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Brazilian Chemical Society.[12]

  • Mechanisms of Action in Small Molecules. SmallMolecules.com.

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry.[13]

  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry.[14]

  • Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry.[15]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences.[16]

  • Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Medicinal Chemistry Research.[17]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org.[18]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials.[19]

  • Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. Vipergen.[20]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics.[21]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.[22]

  • Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. ChemBioChem.[23]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.[24]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.[5]

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Foundational

The Chemical and Toxicological Profile of 3-Cyclobutylisoxazole-5-carboxylic Acid: A Comprehensive Guide for Early-Stage Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the downstream pharmacokinetic and toxicological success of a lead candidate. 3-Cyclobutylisoxazole-5-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the downstream pharmacokinetic and toxicological success of a lead candidate. 3-Cyclobutylisoxazole-5-carboxylic acid (CAS 1533663-34-1) represents a highly specialized pharmacophore. By fusing the bioisosteric versatility of an isoxazole core with the lipophilic, sp3 -rich character of a cyclobutyl ring, this compound serves as a premium starting material for synthesizing novel therapeutics.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical properties. Here, we dissect the structural rationale, establish rigorous handling and safety data sheet (SDS) parameters, and provide self-validating experimental protocols for integrating this building block into drug discovery workflows.

Structural Rationale and Physicochemical Profiling

Isoxazoles are privileged scaffolds in drug discovery, frequently utilized to target various diseases including cancer, infectious diseases, and neurological disorders[1]. The isoxazole ring serves as an exceptional bioisostere for phenyl rings, esters, and amides. Its inclusion often improves a drug's metabolic stability and modulates its lipophilicity, preventing rapid degradation by cytochrome P450 enzymes[2].

The specific addition of a 3-cyclobutyl substituent is a deliberate design choice. In contemporary drug optimization, increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) is directly correlated with higher clinical success rates. The cyclobutyl group provides steric bulk and lipophilicity without the entropic penalty of long, flexible alkyl chains, thereby enhancing target binding affinity. Meanwhile, the 5-carboxylic acid moiety acts as the critical synthetic handle, enabling rapid diversification via amide coupling.

Table 1: Physicochemical Properties
PropertyValueRationale / Implication
CAS Number 1533663-34-1[3]Unique identifier for procurement and tracking.
Molecular Formula C8H9NO3Dictates a low molecular weight, ideal for fragment-based design.
Molecular Weight 167.16 g/mol [4]Highly efficient ligand efficiency (LE) when coupled to larger amines.
Purity 95% (NMR/HPLC)[3]Essential for preventing side-reactions during library synthesis.
Structural Role Pharmacophore / Building BlockActs as a rigid, polar-lipophilic hinge in lead compounds.

Safety Data Sheet (SDS) & Hazard Characterization

While isolated in vivo toxicity data for the bare 3-cyclobutylisoxazole-5-carboxylic acid building block is limited, its hazard profile is extrapolated from highly homologous derivatives, such as 3-isobutylisoxazole-5-carboxylic acid[5]. In its unreacted state, the compound is an organic acid and a mild electrophile, necessitating strict laboratory safety protocols.

Table 2: GHS Classification and Hazard Statements
Hazard ClassCategoryGHS Code & Statement
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation[5]
Serious Eye Damage/Irritation Category 2AH319 : Causes serious eye irritation[5]
Specific Target Organ Toxicity Category 3H335 : May cause respiratory irritation
Laboratory Handling and PPE Protocols

To ensure absolute safety during synthesis, the following self-enforcing PPE matrix must be utilized:

  • Respiratory Protection: Handling of the dry powder must occur within a Class II Type A2 biological safety cabinet or a certified chemical fume hood. If engineering controls are compromised, a Type N95 (US) or P2 (EN 143) respirator is mandatory.

  • Dermal Protection: Double-gloving with nitrile gloves (minimum thickness 0.11 mm, breakthrough time > 480 min) is required. The isoxazole core can facilitate dermal penetration of the acidic moiety.

  • Ocular Protection: Tight-fitting safety goggles with side shields conforming to EN166 standards.

Toxicity & ADME Profiling in Drug Development

Once 3-cyclobutylisoxazole-5-carboxylic acid is coupled to a target amine, the resulting new chemical entity (NCE) must undergo rigorous toxicity screening. While isoxazoles generally exhibit favorable safety profiles, highly lipophilic derivatives can occasionally induce mitochondrial toxicity or undergo bioactivation into reactive oxygen species (ROS)[1].

To prevent late-stage attrition, we employ a tiered in vitro safety pharmacology workflow.

ToxWorkflow cluster_assays In Vitro Safety Pharmacology A Isoxazole Lead Candidate (Synthesized via Amide Coupling) B Cytotoxicity Assay (HepG2 / CellTiter-Glo) A->B C Genotoxicity (Ames Test) A->C D Metabolic Stability (Human Liver Microsomes) A->D E Go Decision: Proceed to In Vivo B->E IC50 > 50 µM F No-Go Decision: Structural Optimization B->F IC50 < 10 µM C->E Negative C->F Positive D->E T1/2 > 30 min D->F T1/2 < 10 min

Toxicity screening workflow for isoxazole-based lead candidates in early drug discovery.

If the isoxazole derivative is excessively lipophilic, it may accumulate in hepatocellular membranes, triggering the following apoptotic signaling cascade:

ApoptosisPathway Drug Toxic Isoxazole Concentration ROS ROS Generation Drug->ROS Oxidative Stress Mito Mitochondrial Depolarization ROS->Mito Membrane Permeabilization Casp Caspase 9/3 Activation Mito->Casp Cytochrome c Release Apop Cellular Apoptosis Casp->Apop Proteolytic Cleavage

Mechanistic pathway of drug-induced cellular apoptosis via mitochondrial depolarization.

Experimental Methodologies: Self-Validating Protocols

Scientific integrity requires that every experimental workflow is structurally sound and internally validated. The following protocols explain not just the how, but the causality behind the why.

Protocol 1: Amide Coupling of 3-Cyclobutylisoxazole-5-carboxylic Acid

Causality & Rationale: The 5-carboxylic acid of the isoxazole ring is electronically deactivated by the adjacent heteroatoms and sterically hindered by the cyclobutyl group. Therefore, standard coupling agents (like EDC/NHS) often fail. We utilize HATU because it generates a highly reactive HOAt ester intermediate, driving hindered reactions to completion. DIPEA is chosen as the base because its steric bulk prevents it from acting as a nucleophile and destroying the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 3-cyclobutylisoxazole-5-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add 3.0 eq of DIPEA dropwise. Stir for 15 minutes at room temperature to ensure complete formation of the active HOAt ester.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir at room temperature for 2-4 hours.

  • Self-Validation (LC-MS Tracking): To ensure the system is self-validating, extract a 5 µL aliquot at t=0 and t=2 hours for LC-MS analysis. The assay is validated only when the 167.16 m/z peak (starting material) disappears entirely, and the target mass peak emerges. This rules out false positives from unreacted mixtures.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via flash chromatography.

Protocol 2: In Vitro Cytotoxicity Assay (HepG2 Cells)

Causality & Rationale: To evaluate the hepatotoxicity of the synthesized isoxazole derivative, we use the CellTiter-Glo assay instead of the traditional MTT assay. Many heterocyclic small molecules can spontaneously reduce MTT dye, leading to false-positive viability signals. CellTiter-Glo measures ATP via luminescence, providing a direct, interference-free quantification of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well opaque white plate at a density of 10,000 cells/well in 100 µL of DMEM. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dosing: Treat cells with the isoxazole derivative at a concentration gradient (0.1 µM to 100 µM).

  • Tripartite Self-Validation Controls:

    • Positive Control: 10 µM Doxorubicin (validates assay sensitivity and cell death response).

    • Vehicle Control: 0.1% DMSO (establishes baseline 100% viability).

    • Blank: Media only (subtracts background luminescence).

    • Logic: This tripartite system ensures any observed toxicity is strictly attributable to the isoxazole derivative, not assay failure or solvent toxicity.

  • Incubation & Reading: Incubate for 48 hours. Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence using a microplate reader.

  • Data Analysis: Calculate the IC50​ using non-linear regression. A value >50μM indicates a favorable safety profile for early-stage progression.

References

  • CAS号1796976-92-5 / 1533663-34-1 (3-Cyclobutylisoxazole-5-carboxylic acid). Bidepharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsnkpwgKyKc5_X4mDcjK1P52SAPWPetLDgftiCdE3cUu2w4wFVcEI0Kk3tTebQOWyU5eeTBE6DVVbv3g662RXxw1C_vswpr3TwJKmJP6-WSR2YY9uTjP8x3ja_2S1bdDUNMszDDdtKwZ-RlXN23rk=]
  • 1533663-34-1 | 3-Cyclobutylisoxazole-5-carboxylic acid. BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEetGPulMX1dJz75Q1R4T7vV5gTxTaqotnJqbdl4MrU1yb8AeeL-JP_fsAMm0kC53zu7RLfl6jWgtjOPomfIQ1L8hV1cVv1CeSEFXpVmmUbjLehuAws-WBBfEwwULIjkIv-49QLe9PEVjHYbLd9kg==]
  • 910321-93-6 | 3-Isobutylisoxazole-5-carboxylic acid Safety Data. BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcSlGNjVp7mDyH5IGP7MVSAg_xutwbL6qh_eFWKWPl990Zc7dPU-MtEYpoz81NzYIUzsl0wKtQpdqfn2svaGhKrZSQzeBuxteQgw9VQz4SB2P14EUVSyYbSWrfIItCdJVGBZlkBPd5-fNRFsCr]
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGET1JPJgoolQw6cB4x9hsEc5M3uR5kG1cotnCkYB4RZl5w9kZJ740OMHFxh19F0eumcUa7JZcAQUZMiIrRtMKGTUpwIC-_5EEhUzANkOD93bT7fqxeSygmwX8wjUSTlvzNxFg1]
  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiW3nfiL2cLoPvCs3lkFtdKxs-2FzRfLEFePXnkkkruId9L6O6SaZnbThsSJYfnQQy4QWqCRbGo0VmoSEk9RGbba2O9p1M7CKad7Idpe5n4v42Ir8oIM4ZUrRGnIXSvNitUlerQl4jV-T6l5fJ6pSPLF2lUwtq9Xfzm_vQlHnFpHdFF_qoZtWNIksP5K1PtzLTNRA5iQXY5D0E-Wbhy0VSCSwrELMl1mhnJduadR8=]

Sources

Exploratory

Solubility profile of 3-Cyclobutylisoxazole-5-carboxylic acid in polar aprotic solvents

An In-depth Technical Guide Solubility Profile of 3-Cyclobutylisoxazole-5-carboxylic acid in Polar Aprotic Solvents: A Framework for Experimental Determination and Interpretation Abstract The aqueous and organic solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Solubility Profile of 3-Cyclobutylisoxazole-5-carboxylic acid in Polar Aprotic Solvents: A Framework for Experimental Determination and Interpretation

Abstract The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from process chemistry to bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of 3-Cyclobutylisoxazole-5-carboxylic acid, a heterocyclic carboxylic acid of interest in drug discovery, within a range of common polar aprotic solvents. This document moves beyond theoretical discussion to provide actionable, field-proven protocols. As direct, published quantitative solubility data for this specific molecule is limited, this guide establishes a robust methodology based on first principles of physical chemistry and gold-standard experimental techniques. It is designed for researchers, chemists, and drug development professionals to generate, interpret, and apply this crucial dataset.

Foundational Principles: Structure, Solvents, and Solubility

The Imperative of Solubility in Drug Development

Solubility is a foundational physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For oral dosage forms, a compound must first dissolve in gastrointestinal fluids to be absorbed. In process chemistry, solubility dictates the choice of solvents for reaction, purification, crystallization, and formulation.[2] A well-characterized solubility profile in various organic solvents is therefore not an academic exercise, but a prerequisite for efficient and successful drug development.

Structural Analysis of 3-Cyclobutylisoxazole-5-carboxylic acid

To understand the solubility behavior of 3-Cyclobutylisoxazole-5-carboxylic acid, we must first dissect its molecular structure.

  • Isoxazole Ring: This five-membered heterocyclic ring is aromatic and polar. The nitrogen and oxygen atoms are electronegative, creating a dipole moment and acting as hydrogen bond acceptors.[3] The isoxazole moiety is found in numerous pharmaceuticals.[3][4][5]

  • Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests that solubility will be highly dependent on solute-solvent hydrogen bonding interactions. In polar aprotic solvents, which cannot donate hydrogen bonds, the primary interaction will be the solvent acting as an acceptor for the acidic proton.

  • Cyclobutyl Group: This is a nonpolar, hydrophobic alkyl substituent. While the rest of the molecule is predominantly polar, this group will contribute unfavorable hydrophobic interactions in highly polar environments, potentially limiting solubility compared to a less bulky or non-alkylated analogue.[6][7]

The molecule's overall character is that of a polar, acidic compound with a distinct nonpolar region. This duality will govern its interactions with different solvents.

Characteristics of Polar Aprotic Solvents

Polar aprotic solvents are characterized by large dipole moments and high dielectric constants, but they lack O-H or N-H bonds.[8][9][10] This means they cannot donate hydrogen bonds, although they can act as hydrogen bond acceptors.[9] This class of solvents is particularly effective at dissolving polar molecules and salts.[9][11] Their inability to donate hydrogen bonds leaves anions less solvated and more reactive, a key feature in organic synthesis.[11][12] For our purposes, their ability to accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions with the isoxazole ring is paramount.

Theoretical Solubility Profile and Mechanistic Interactions

Predicted Solute-Solvent Interactions

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[7][13] A more nuanced view considers the specific intermolecular forces at play:

  • Hydrogen Bonding: The primary interaction driving solubility will be the hydrogen bond formed between the acidic proton of the carboxylic acid and a lone pair on an electronegative atom of the solvent molecule (e.g., the oxygen in DMSO or DMF).

  • Dipole-Dipole Interactions: Both the isoxazole ring and the polar aprotic solvents possess significant dipole moments.[8][14] Favorable alignment of these dipoles contributes significantly to the solvation energy.

  • London Dispersion Forces: These are present in all interactions and will be the primary force between the nonpolar cyclobutyl group and the alkyl portions of the solvent molecules.

Anticipated Solubility Trends

Based on the physicochemical properties of common polar aprotic solvents, we can predict a general trend for the solubility of 3-Cyclobutylisoxazole-5-carboxylic acid. Solvents with higher polarity (dielectric constant) and stronger hydrogen bond accepting capabilities are expected to be better solvents.

Table 1: Physicochemical Properties of Selected Polar Aprotic Solvents

Solvent Chemical Formula Dielectric Constant (ε) Dipole Moment (μ, D) Boiling Point (°C) Key Features
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO 46.7 3.96 189 Exceptional polarity; strong H-bond acceptor.[9]
N,N-Dimethylformamide (DMF) (CH₃)₂NCHO 36.7 3.86 153 High polarity; strong H-bond acceptor.[9]
Acetonitrile (ACN) CH₃CN 38.3 3.20 82 High dielectric constant but weaker H-bond acceptor.[9]

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 1.75 | 66 | "Borderline" polar aprotic solvent; lower polarity.[8] |

Predicted Solubility Order: DMSO > DMF > Acetonitrile > THF

This hypothesis is grounded in the idea that the superior polarity and hydrogen bond accepting strength of DMSO and DMF will most effectively overcome the crystal lattice energy of the solid solute and solvate both the polar carboxylic acid and isoxazole functions.[6] Acetonitrile, while polar, is a less effective hydrogen bond acceptor. THF, with its significantly lower dielectric constant and dipole moment, is expected to be the poorest solvent in this group.

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to quantification, a rigorous experimental method is required. The shake-flask method is the universally recognized gold standard for determining equilibrium thermodynamic solubility.[1][2][15] It is designed to ensure that the solid drug has reached true equilibrium with the solvent at a specified temperature.

The Shake-Flask Method: A Self-Validating System

The trustworthiness of this protocol lies in its design. By using an excess of solid material and allowing sufficient time for equilibration, the resulting concentration of the supernatant represents the true saturation point. Verifying the solid phase post-experiment (e.g., via XRPD) confirms that no phase change has occurred, validating the measurement.[1]

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 3-Cyclobutylisoxazole-5-carboxylic acid to a series of glass vials. "Excess" should be visually confirmed and sufficient to maintain a solid phase throughout the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each polar aprotic solvent (DMSO, DMF, Acetonitrile, THF) to its respective vial.

  • Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[1] A preliminary time-to-equilibrium study can be run by sampling at 24, 48, and 72 hours to confirm the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to rest in a temperature-controlled block to let the excess solid settle. Centrifuge the vials to pellet the remaining solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

  • Filtration (Optional but Recommended): For poorly soluble compounds or to ensure no fine particles are transferred, filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PTFE). Check for compound adsorption to the filter material.[1][15]

  • Dilution: Accurately dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. A significant dilution will be necessary for high-solubility solvents like DMSO.

  • Quantification: Analyze the concentration of the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15] A standard calibration curve must be run in parallel.

  • Solid Phase Analysis: Recover the remaining solid from the vials and analyze it using XRPD or DSC to confirm that the solid form has not changed during the experiment (e.g., converted to a different polymorph or a solvate).[1]

Experimental Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_val 5. Validation A Add excess solid API to vials B Add precise volume of solvent A->B C Seal vials and agitate (24-72h at constant T) B->C D Settle / Centrifuge to pellet solid C->D E Sample supernatant D->E H Analyze residual solid (e.g., XRPD) D->H Post-experiment F Dilute sample into linear range E->F G Analyze concentration (e.g., HPLC-UV) F->G I I G->I Final Solubility Data

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

Framework for Data Tabulation

Quantitative results from the experimental protocol should be organized systematically to allow for clear comparison and analysis.

Table 2: Experimental Solubility of 3-Cyclobutylisoxazole-5-carboxylic acid

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM) Solid Phase Verified (Y/N) Observations
DMSO 25 [Experimental Value] [Calculated Value] [Y/N]
DMF 25 [Experimental Value] [Calculated Value] [Y/N]
Acetonitrile 25 [Experimental Value] [Calculated Value] [Y/N]

| THF | 25 | [Experimental Value] | [Calculated Value] | [Y/N] | |

Interpreting the Results

The experimentally determined data should be analyzed in the context of the theoretical predictions.

  • Confirming the Trend: Does the measured solubility follow the predicted order of DMSO > DMF > ACN > THF? Deviations from this trend can provide valuable insights. For instance, if solubility in ACN is unexpectedly high, it might suggest specific dipole-dipole interactions are more dominant than hydrogen bonding for this particular structure.

  • Magnitude of Solubility: The absolute values (e.g., >100 mg/mL in DMSO vs. <1 mg/mL in THF) are critical for practical applications. High solubility in solvents like DMSO or DMF makes them suitable for stock solutions in biological screening, while lower solubility may be acceptable or even desirable for certain crystallization processes.

  • Impact of Solid-State Form: If the post-experiment solid-phase analysis reveals a change (e.g., formation of a solvate), the measured solubility is that of the new, more stable form in that solvent, not the original starting material. This is a critical finding in itself.

Conclusion: From Data to Application

This guide outlines a comprehensive strategy for defining the solubility profile of 3-Cyclobutylisoxazole-5-carboxylic acid in polar aprotic solvents. By integrating a theoretical analysis based on molecular structure with a rigorous, gold-standard experimental protocol, researchers can generate a reliable and actionable dataset. This solubility information is not merely a collection of data points; it is essential knowledge that directly informs critical decisions in medicinal chemistry, process development, and pharmaceutical formulation, ultimately accelerating the journey of a promising compound from the lab to the clinic.

References

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. [Link]

  • TENGER Chemical. (2024). polar protic and aprotic solvents. [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • ResearchGate. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Asian Journal of Research in Chemistry. (2016). Physical Properties of liquids. [Link]

  • University of California, Davis LibreTexts. (n.d.). Solubility and Molecular Structure. [Link]

  • Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • Physics & Maths Tutor. (n.d.). Polarity, Intermolecular Forces and Solubility of Molecules. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. [Link]

  • Nature. (n.d.). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. [Link]

  • Wikipedia. (n.d.). Isoxazole. [Link]

  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]

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Foundational

An In-Depth Technical Guide to the Thermodynamic Properties of 3-Cyclobutylisoxazole-5-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the determination and analysis of the core thermodynamic properties of the novel compound 3-Cyclobutylisoxazole-5-carboxylic acid. Recognizing the abse...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the core thermodynamic properties of the novel compound 3-Cyclobutylisoxazole-5-carboxylic acid. Recognizing the absence of established experimental data for this specific molecule, this document serves as a procedural roadmap for researchers, scientists, and drug development professionals. It details the critical experimental techniques and computational methodologies required to establish a complete thermodynamic profile, essential for applications in medicinal chemistry, material science, and process development. The guide emphasizes the causality behind experimental choices and provides self-validating protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Density Functional Theory (DFT) calculations.

Introduction: The Need for Thermodynamic Characterization

3-Cyclobutylisoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] As with any new chemical entity (NCE) intended for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. Thermodynamic parameters—such as melting point, thermal stability, and the energies of formation—govern a substance's behavior from synthesis and purification to formulation and long-term storage.

The determination of a compound's thermodynamic profile is crucial for:

  • Polymorph and Salt Screening: Identifying the most stable solid form.

  • Process Chemistry: Defining safe operating temperatures for synthesis and purification.

  • Formulation Development: Ensuring stability and predicting shelf-life.[3]

  • Drug Design: Understanding the energetic contributions to ligand-target binding.[4][5]

Given that 3-Cyclobutylisoxazole-5-carboxylic acid is a novel compound, this guide will not present pre-existing data. Instead, it will equip the research scientist with the necessary expertise and protocols to generate this critical data de novo. We will explore an integrated approach, combining empirical experimental measurements with predictive computational modeling.

Experimental Determination of Thermodynamic Properties

The cornerstone of thermodynamic characterization lies in precise experimental measurement.[6] The following sections detail the primary thermal analysis techniques and provide robust protocols for their application to a new powder sample like 3-Cyclobutylisoxazole-5-carboxylic acid.

Differential Scanning Calorimetry (DSC)

Core Objective: To determine the melting temperature (T(m)), enthalpy of fusion (ΔH(_f)), and heat capacity (C(_p)). These values define the solid-to-liquid phase transition and the material's ability to store heat.[7]

Principle of Operation: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.[8] Endothermic events, like melting, result in a higher heat flow to the sample to maintain the same temperature as the reference, producing a characteristic peak on the thermogram.[9] The area under this peak is directly proportional to the enthalpy of the transition.[10]

Detailed Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of 3-Cyclobutylisoxazole-5-carboxylic acid powder into a standard aluminum DSC pan. The use of a small, uniform sample mass minimizes thermal gradients within the sample.

    • Crimp the pan with an aluminum lid. For volatile samples, a hermetically sealed pan should be used to prevent mass loss during the experiment.

  • Instrument Setup (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3):

    • Place the sample pan in the sample cell and an empty, sealed reference pan in the reference cell. An empty reference pan ensures that the measured heat flow difference is solely due to the sample.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere prevents oxidative degradation of the sample.

  • Thermal Method:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the suspected melting point at a linear heating rate of 10 °C/min. A rate of 10 °C/min provides a good balance between signal resolution and experimental time.

    • Hold isothermally for 2 minutes.

    • Cool the system back to 25 °C at 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting point (T(_m)) is determined as the extrapolated onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔH(_f)) is calculated by integrating the area of the melting peak. The instrument software performs this calculation after user-defined baseline selection.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep 1. Preparation cluster_instrument 2. Instrument Setup cluster_run 3. Thermal Method cluster_analysis 4. Data Analysis prep1 Weigh 3-5 mg of Sample prep2 Crimp into Aluminum Pan prep1->prep2 inst1 Place Sample & Ref. Pans in DSC Cell prep2->inst1 inst2 Set N2 Purge Gas (50 mL/min) inst1->inst2 run1 Equilibrate at 25 °C inst2->run1 run2 Heat at 10 °C/min run1->run2 run3 Cool at 10 °C/min run2->run3 an1 Plot Heat Flow vs. Temperature run3->an1 an2 Determine Onset Temp (Melting Point, Tm) an1->an2 an3 Integrate Peak Area (Enthalpy, ΔHf) an1->an3

Caption: Workflow for DSC analysis of 3-Cyclobutylisoxazole-5-carboxylic acid.

Thermogravimetric Analysis (TGA)

Core Objective: To determine the thermal stability and decomposition temperature (T(_d)) of the compound. TGA is essential for defining the upper-temperature limit for handling and processing.[3][11]

Principle of Operation: TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[12][13] A mass loss event indicates decomposition, evaporation, or desorption.[14] The resulting TGA curve plots percent mass versus temperature, providing a clear indication of when the material begins to degrade.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Weigh 5-10 mg of 3-Cyclobutylisoxazole-5-carboxylic acid powder into a tared TGA pan (typically ceramic or platinum). A slightly larger sample mass than DSC is used to ensure accurate mass loss detection.

  • Instrument Setup (e.g., TA Instruments Q500):

    • Place the sample pan onto the TGA balance mechanism.

    • Set the purge gas to high-purity nitrogen at a flow rate of 60 mL/min (40 mL/min to the furnace, 20 mL/min to the balance). This protects the balance from decomposition products and ensures an inert environment.

  • Thermal Method:

    • Equilibrate the system at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min. This rate is consistent with the DSC experiment, allowing for direct correlation of thermal events.

  • Data Analysis:

    • Plot the percent mass loss versus temperature.

    • The onset of decomposition (T(d)) is typically reported as the temperature at which 5% mass loss occurs (T({5%})). This provides a conservative and standardized measure of thermal stability.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep 1. Preparation cluster_instrument 2. Instrument Setup cluster_run 3. Thermal Method cluster_analysis 4. Data Analysis prep1 Weigh 5-10 mg of Sample prep2 Place in TGA Pan prep1->prep2 inst1 Load Pan onto TGA Balance prep2->inst1 inst2 Set N2 Purge Gas (60 mL/min) inst1->inst2 run1 Equilibrate at 30 °C inst2->run1 run2 Heat to 600 °C at 10 °C/min run1->run2 an1 Plot % Mass Loss vs. Temperature run2->an1 an2 Determine Td (e.g., Temp at 5% loss) an1->an2

Caption: Workflow for TGA analysis of 3-Cyclobutylisoxazole-5-carboxylic acid.

Computational Prediction of Thermodynamic Properties

For novel molecules, computational chemistry provides invaluable predictive insights into thermodynamic properties that can be difficult or time-consuming to measure experimentally, such as the enthalpy of formation.[15] Density Functional Theory (DFT) is a robust method for this purpose.[16][17]

Core Objective: To calculate the gas-phase standard enthalpy of formation (ΔH(_f) ), standard Gibbs free energy of formation (ΔG(_f) ), and standard entropy (S ).

Principle of Operation: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[18] By solving approximations of the Schrödinger equation, it can determine the optimized geometry and vibrational frequencies of a molecule. From these fundamental properties, statistical thermodynamics calculations can be used to derive the desired thermodynamic functions.[19][20]

High-Level Computational Workflow:

  • Molecule Building:

    • Construct the 3D structure of 3-Cyclobutylisoxazole-5-carboxylic acid using a molecular modeling program (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Perform a geometry optimization calculation using a selected DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). This step finds the lowest energy conformation of the molecule.[19]

    • Causality: The choice of functional and basis set is critical; B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

    • This step serves two purposes: it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and it provides the vibrational data needed for thermochemical analysis.

  • Thermochemical Analysis:

    • The output of the frequency calculation includes the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

    • The standard enthalpy of formation can then be calculated using an appropriate isodesmic or atomization reaction scheme, which leverages the cancellation of errors inherent in DFT calculations.[17]

Diagram: DFT Computational Workflow

DFT_Workflow start 1. Build 3D Molecular Structure opt 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->opt freq 3. Vibrational Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt  [False - Re-optimize] analysis 4. Extract Thermochemical Data (ZPVE, Enthalpy, Entropy) verify->analysis  [True] result Calculate ΔH°f, ΔG°f, S° analysis->result

Caption: Workflow for DFT calculation of thermodynamic properties.

Data Synthesis and Summary

The power of this approach lies in integrating the experimental and computational results. For example, the TGA data validates that the primary endotherm observed in the DSC is a melting event and not decomposition. The computational results provide a theoretical baseline for the enthalpy of formation, which is challenging to measure directly for a complex organic molecule.

A researcher following this guide would populate a table similar to the one below to build a complete thermodynamic profile for 3-Cyclobutylisoxazole-5-carboxylic acid.

Table 1: Thermodynamic Data Summary for 3-Cyclobutylisoxazole-5-carboxylic acid

PropertySymbolExperimental ValueComputational ValueMethod
Melting PointT(_m)[To be determined]N/ADSC
Enthalpy of FusionΔH(_f)[To be determined]N/ADSC
Decomposition Temp. (5% loss)T(_d)[To be determined]N/ATGA
Standard Enthalpy of FormationΔH(_f) N/A[To be determined]DFT
Standard Gibbs Free Energy of FormationΔG(_f) N/A[To be determined]DFT
Standard EntropyS N/A[To be determined]DFT

Conclusion

Characterizing the thermodynamic properties of a new chemical entity like 3-Cyclobutylisoxazole-5-carboxylic acid is a foundational step in its development pathway. While direct experimental data is not yet available in public literature, this guide provides the authoritative framework and detailed protocols necessary for its determination. By systematically applying the experimental techniques of Differential Scanning Calorimetry and Thermogravimetric Analysis alongside the predictive power of Density Functional Theory, researchers can generate the robust, reliable data required for informed decision-making in drug design, material selection, and chemical process safety. This integrated approach ensures scientific integrity and provides a comprehensive understanding of the material's fundamental energetic landscape.

References

  • Vertex AI Search. (2026, January 9). Thermogravimetric Analysis (TGA)
  • Torontech. (2025, December 16).
  • NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • XRF Scientific. (2023, October 12). A Beginner's Guide to Thermogravimetric Analysis.
  • Mettler Toledo. Thermogravimetric Analysis (TGA).
  • Roganov, G. N., et al. (n.d.).
  • Medhi, A. (n.d.). Importance of Thermodynamics in Drug Designing.
  • Guda, V. G., et al. (2026, February 25). Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid. arXiv.
  • Velazquez-Campoy, A., et al. (n.d.). Thermodynamic Studies for Drug Design and Screening. PMC.
  • Guda, V. G., et al. (2026, February 24). Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid. arXiv.
  • Davis, A. M., & Teague, S. J. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery.
  • Bartel, C. J., et al. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • Roganov, G. N., et al. (n.d.).
  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?.
  • Zhang, X., et al. (2018, May 9). Melting temperature and enthalpy variations of phase change materials (PCMs): a differential scanning calorimetry (DSC) analysis. Taylor & Francis Online.
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Johnson, C. M. (n.d.).
  • Stull, D. R., et al. (n.d.). Thermodynamics of Organic Compounds.
  • MST. (n.d.). [DSC] Differential Scanning Calorimetry.
  • ResearchGate. (n.d.).
  • TA Instruments. (n.d.). Measuring Thermodynamic Parameters in the Drug Development Process.
  • Dangi, V., et al. (2019, August 29). DFT assessment on thermodynamic properties, stability, and reactivity of some multifunctional dipodal ligands. AIP Publishing.
  • Bakunov, S. A., et al. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
  • Vitello, A., et al. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Scirp.org.
  • ResearchGate. (2020, May 10). (PDF)
  • ResearchGate. (n.d.).
  • Al-Zain, Y., et al. (n.d.). DFT Prediction of Structural and Physical Properties of Cr3AlC2 Under Pressure. PMC.
  • Funatomi, S., et al. (2017, July 27). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic.
  • ResearchGate. (n.d.).
  • Khan, I., et al. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Reddy, C. R., et al. (2025, March 5).
  • Asian Journal of Research in Chemistry. (2023, July 19).
  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • ResearchGate. (n.d.).
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Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Strategies for 3-Cyclobutylisoxazole-5-carboxylic Acid

Executive Summary The synthesis of amide bonds remains one of the most frequently executed transformations in medicinal chemistry and drug development[1]. 3-Cyclobutylisoxazole-5-carboxylic acid (CAS: 1533663-34-1) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of amide bonds remains one of the most frequently executed transformations in medicinal chemistry and drug development[1]. 3-Cyclobutylisoxazole-5-carboxylic acid (CAS: 1533663-34-1) is a highly valuable building block, integrating the metabolic stability and unique vectorality of the isoxazole core with the lipophilic, sp³-rich character of a cyclobutyl appendage[2],[3]. However, the electron-withdrawing nature of the isoxazole ring significantly alters the pKa and reactivity profile of the C5-carboxylic acid. This guide provides an in-depth, self-validating mechanistic workflow for coupling this specific substrate with various amines, ensuring high yields, minimal epimerization, and scalable purification.

Physicochemical Profiling & Mechanistic Insights

Activating an isoxazole-5-carboxylic acid requires precision. The heteroaromatic isoxazole ring exerts a strong inductive electron-withdrawing effect, making the carbonyl carbon highly electrophilic once activated.

While this accelerates aminolysis, it introduces two primary risks:

  • Premature Hydrolysis: Highly reactive active esters (like the O-At ester formed via HATU) can rapidly hydrolyze back to the starting carboxylic acid if trace moisture is present[4].

  • N-Acylurea Rearrangement: When using carbodiimides like EDC without an additive, the transient O-acylisourea intermediate can irreversibly rearrange into an inactive N-acylurea byproduct due to the electron-deficient nature of the isoxazole core[4].

To mitigate these risks, coupling reagents must be selected based on the nucleophilicity of the target amine. HATU is the gold standard for sterically hindered or weak nucleophiles, operating via a highly reactive 7-azabenzotriazole active ester[1],[4]. Conversely, EDC/HOBt offers a highly atom-economical route with water-soluble byproducts, ideal for standard primary and secondary amines[5].

Activation Pathway Visualization

The following diagram illustrates the critical mechanistic sequence of HATU-mediated activation. Notice that deprotonation must precede activation to prevent side reactions.

G Acid 3-Cyclobutylisoxazole- 5-carboxylic acid Deprotonated Carboxylate Anion Acid->Deprotonated Deprotonation Base DIPEA (Base) Base->Deprotonated ActiveEster O-At Active Ester Intermediate Deprotonated->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Amide Target Amide Product ActiveEster->Amide Aminolysis Byproduct HOAt + TMU (Byproducts) ActiveEster->Byproduct Leaving Group Amine Amine (R-NH2) Amine->Amide

Fig 1: HATU-mediated amide coupling mechanism for 3-Cyclobutylisoxazole-5-carboxylic acid.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Coupling via HATU/DIPEA

Best for: Electron-deficient anilines, sterically hindered secondary amines, and micro-scale discovery chemistry[1],[5].

Causality Note: HATU can react directly with amines to form unreactive guanidinium species. Therefore, the carboxylic acid must be fully converted to its carboxylate anion before the amine is introduced[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 3-Cyclobutylisoxazole-5-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.1 eq) in one portion.

    • In-Process Control (IPC) & Validation: The solution will typically transition from colorless to a pale yellow tint within 5–10 minutes, visually validating the formation of the O-At active ester. LC-MS analysis of an aliquot quenched in methanol should show the methyl ester mass, confirming activation.

  • Aminolysis: Add the target amine (1.2 eq). If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours.

    • Validation: Monitor via TLC (typically 50% EtOAc/Hexanes). The highly UV-active O-At ester spot should disappear, replaced by the product spot.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove HOAt byproduct), and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Scalable & Atom-Economical Coupling via EDC/HOBt

Best for: Scale-up synthesis, primary aliphatic amines, and scenarios requiring simple aqueous workup[4],[5].

Causality Note: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates a water-soluble urea byproduct. However, the initial O-acylisourea is unstable. HOBt is added catalytically or stoichiometrically to trap this intermediate, forming a stable OBt ester that resists rearrangement[4],[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Cyclobutylisoxazole-5-carboxylic acid (1.0 eq, 5.0 mmol) and the target amine (1.1 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Additive Introduction: Add HOBt hydrate (1.2 eq).

    • Causality: Adding HOBt before EDC ensures that as soon as the O-acylisourea forms, it is immediately intercepted, preventing the dead-end N-acylurea pathway[4].

  • Coupling Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise.

  • Base Addition: Add DIPEA (2.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature overnight (8–12 hours).

  • Workup & Validation:

    • Validation: The reaction is self-purifying in the aqueous phase. Wash the DCM layer with 1M HCl (removes EDC and urea byproduct), followed by saturated NaHCO₃ (removes HOBt and unreacted acid), and brine.

    • Result: The organic layer will contain highly pure amide product, often requiring no column chromatography.

Quantitative Method Comparison

The following table summarizes the operational metrics for coupling 3-Cyclobutylisoxazole-5-carboxylic acid based on the protocols described above.

ProtocolReagent SystemTypical Yield (%)Reaction Time (h)Key AdvantagesPrimary Limitation
A HATU / DIPEA / DMF85 - 95%1 - 2Superior kinetics; forces difficult couplings to completion.High cost; HOAt byproduct can be difficult to purge entirely.
B EDC·HCl / HOBt / DCM75 - 85%8 - 12Highly scalable; byproducts are entirely water-soluble.Sluggish kinetics with sterically hindered or electron-poor amines.

References

  • National Center for Biotechnology Information (NIH) - PubChem Compound Summary for CID 80488178, 3-Cyclobutylisoxazole-5-carboxylic acid Source: pubchem.ncbi.nlm.nih.gov URL:[Link]

  • Growing Science - Process optimization for acid-amine coupling: a catalytic approach Source: growingscience.com URL:[Link]

  • PubMed Central (PMC) - Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: ncbi.nlm.nih.gov URL:[Link]

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Application

Application Notes and Protocols: Leveraging 3-Cyclobutylisoxazole-5-carboxylic Acid in Fragment-Based Drug Discovery

Authored by: A Senior Application Scientist Introduction: The Strategic Value of 3D Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 3D Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead campaigns, offering an efficient alternative to high-throughput screening (HTS) for identifying starting points for drug development. The core principle of FBDD lies in screening low molecular weight compounds (typically <300 Da) that, despite their weak initial binding affinity, exhibit high ligand efficiency. These fragments serve as highly optimizable starting points for constructing more potent and selective drug candidates.

Historically, fragment libraries have been dominated by flat, aromatic compounds. However, the increasing complexity of drug targets has spurred a demand for fragments with greater three-dimensional (3D) character. Fragments incorporating saturated ring systems, such as cyclobutane, can better complement the spatial arrangements of protein binding pockets, potentially leading to improved solubility, higher clinical success rates, and reduced promiscuity.

This application note provides a detailed guide on the utilization of 3-Cyclobutylisoxazole-5-carboxylic acid , a fragment that exemplifies the strategic integration of desirable features for a successful FBDD campaign. We will explore the rationale behind its design, its physicochemical properties, and provide detailed protocols for its application in fragment screening and hit validation.

The Molecular Rationale: Deconstructing 3-Cyclobutylisoxazole-5-carboxylic Acid

The power of 3-Cyclobutylisoxazole-5-carboxylic acid as a fragment lies in the synergistic contribution of its three key structural motifs: the cyclobutyl ring, the isoxazole core, and the carboxylic acid functional group.

  • The Cyclobutyl Moiety: Introducing 3D Character and Improving Physicochemical Properties The cyclobutane ring is an underutilized yet highly attractive scaffold in medicinal chemistry. Its puckered, non-planar structure introduces conformational rigidity and a distinct 3D vector for exploration of protein binding sites. Incorporating a cyclobutyl group can improve metabolic stability by blocking metabolically labile sites and can enhance binding affinity by filling hydrophobic pockets within a target protein. Its inclusion moves away from the "flatland" of traditional aromatic fragments, offering a scaffold that can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • The Isoxazole Ring: A Versatile Heterocyclic Core The isoxazole ring is a five-membered heterocycle that is a common feature in many approved drugs. Its unique electronic properties and ability to participate in a variety of non-covalent interactions make it a valuable component in drug design. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking interactions. Furthermore, the isoxazole ring is often metabolically stable and can serve as a rigid linker to orient other functional groups.

  • The Carboxylic Acid: A Key Interaction Point The carboxylic acid is a strong hydrogen bond donor and acceptor and, in its deprotonated carboxylate form, can form potent salt-bridge interactions with positively charged residues like lysine and arginine in a protein's active site. This functional group often serves as a critical anchor point for fragment binding. While its presence can increase acidity, it also enhances water solubility, a key property for a good fragment.

The combination of these three motifs in a single, low molecular weight molecule results in a fragment with a well-defined 3D shape, multiple points for potential protein interaction, and inherent "grow vectors" for future chemical elaboration.

Table 1: Physicochemical Properties of 3-Cyclobutylisoxazole-5-carboxylic acid

PropertyValueSource
CAS Number 1533663-34-1
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
SMILES C1CC(C1)C2=NOC(=C2)C(=O)O

Experimental Workflows and Protocols

The successful application of 3-Cyclobutylisoxazole-5-carboxylic acid in an FBDD campaign requires robust biophysical screening methods capable of detecting weak binding interactions. A tiered screening approach, starting with a primary screen to identify potential hits, followed by more detailed secondary validation and characterization, is highly recommended.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation cluster_optimization Phase 4: Hit-to-Lead Target Target Protein Selection & Production Fragment Fragment Library Curation (incl. 3-Cyclobutylisoxazole-5-carboxylic acid) Screening Biophysical Screening (SPR, TSA, NMR) Fragment->Screening Validation Orthogonal Method Validation (e.g., ITC) Screening->Validation Initial Hits Structure Structural Biology (X-ray Crystallography) Validation->Structure Confirmed Hits Optimization Structure-Guided Optimization (Fragment Growing/Linking) Structure->Optimization Binding Mode Lead Lead Compound Optimization->Lead

Caption: FBDD Workflow using 3-Cyclobutylisoxazole-5-carboxylic acid.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time detection of binding events. It is well-suited for primary screening of fragment libraries due to its sensitivity and relatively high throughput.

Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • Purified target protein (e.g., >95% purity)

  • 3-Cyclobutylisoxazole-5-carboxylic acid (and other fragments) dissolved in 100% DMSO (e.g., 100 mM stock)

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface using a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) to achieve the desired immobilization level (e.g., 8,000-12,000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a solution of 3-Cyclobutylisoxazole-5-carboxylic acid in running buffer at a high concentration (e.g., 200 µM), ensuring the final DMSO concentration is low and matched across all samples (e.g., <= 1%).

    • Inject the fragment solution over the immobilized protein surface and a reference flow cell (deactivated or immobilized with a control protein).

    • Monitor the change in response units (RU) in real-time. A significant increase in RU compared to the reference cell indicates a binding event.

    • Regenerate the sensor surface between injections with a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) if necessary.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

    • Identify "hits" as fragments that produce a reproducible and concentration-dependent binding response.

Causality Behind Choices:

  • High Immobilization Density: Maximizes the signal for weakly binding fragments.

  • Reference Flow Cell: Crucial for distinguishing true binding from non-specific interactions and buffer effects.

  • Matched DMSO Concentration: Prevents false positives arising from differences in the refractive index of the sample solutions.

Protocol 2: Hit Validation using Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to validate hits from a primary screen. It measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

Objective: To confirm the binding of 3-Cyclobutylisoxazole-5-carboxylic acid to the target protein by observing a shift in its melting temperature.

Materials:

  • Purified target protein

  • 3-Cyclobutylisoxazole-5-carboxylic acid

  • Hydrophobic fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument

  • Assay buffer

Methodology:

  • Assay Preparation:

    • Prepare a master mix containing the target protein (e.g., 2 µM) and the fluorescent dye (e.g., 5x concentration) in the assay buffer.

    • Dispense the master mix into the wells of a 96-well PCR plate.

    • Add 3-Cyclobutylisoxazole-5-carboxylic acid to the wells to a final concentration of, for example, 200 µM. Include a "no ligand" control.

  • Thermal Denaturation:

    • Seal the plate and place it in the real-time PCR instrument.

    • Apply a thermal gradient, increasing the temperature from, for example, 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence at each temperature increment. As the protein unfolds, the hydrophobic dye binds to the exposed core, causing an increase in fluorescence.

  • Data Analysis:

    • Plot fluorescence versus temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm).

    • A significant positive shift in Tm (ΔTm > 1-2 °C) in the presence of the fragment compared to the control is indicative of a stabilizing interaction and confirms binding.

Causality Behind Choices:

  • Hydrophobic Dye: Provides a simple and robust readout of protein unfolding.

  • Real-time PCR Instrument: Allows for precise temperature control and simultaneous measurement of fluorescence in multiple wells.

  • ΔTm as a Metric: A positive shift in Tm is a reliable indicator of ligand-induced protein stabilization.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography is the gold standard for FBDD as it provides unambiguous, high-resolution structural information about the fragment's binding mode. This is critical for the subsequent hit-to-lead optimization phase.

Objective: To determine the three-dimensional structure of the target protein in complex with 3-Cyclobutylisoxazole-5-carboxylic acid.

Materials:

  • Highly purified and concentrated target protein

  • Crystallization screens and reagents

  • 3-Cyclobutylisoxazole-5-carboxylic acid

  • Synchrotron X-ray source

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein alone (apo form) using techniques like sitting-drop or hanging-drop vapor diffusion.

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo crystals to a solution containing a high concentration of 3-Cyclobutylisoxazole-5-carboxylic acid (e.g., 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo protein structure as a model.

    • Carefully examine the resulting electron density map for evidence of the bound fragment.

    • Refine the protein-fragment complex structure.

Causality Behind Choices:

  • High Fragment Concentration: Necessary to achieve sufficient occupancy in the crystal lattice due to the fragment's weak affinity.

  • Synchrotron Source: Provides a high-intensity X-ray beam, which is essential for obtaining high-resolution data from often small or weakly diffracting crystals.

  • Electron Density Map: The ultimate proof of fragment binding and its specific orientation and interactions within the protein's binding site.

Data Interpretation and Next Steps: From Hit to Lead

A successful screening campaign will identify 3-Cyclobutylisoxazole-5-carboxylic acid as a "hit" if it shows reproducible binding in the primary screen and is confirmed by an orthogonal method. The crystallographic data is the most valuable output, revealing the precise binding mode.

Binding_Interactions cluster_interactions Potential Binding Interactions Fragment 3-Cyclobutylisoxazole-5-carboxylic acid H_Bond Hydrogen Bonding (Isoxazole N/O, Carboxylate) Fragment->H_Bond Salt_Bridge Salt Bridge (Carboxylate with Lys/Arg) Fragment->Salt_Bridge Hydrophobic Hydrophobic Interaction (Cyclobutyl Ring) Fragment->Hydrophobic

Caption: Potential interactions of the fragment with a protein target.

The structural information will highlight:

  • Key anchoring interactions: For example, the carboxylate forming a salt bridge.

  • Unoccupied pockets: Areas around the bound fragment that can be targeted for modification.

  • "Growth vectors": Positions on the fragment (e.g., the cyclobutyl ring or the isoxazole core) that can be chemically modified to extend into nearby pockets and pick up additional favorable interactions.

The next phase is structure-guided medicinal chemistry, where synthetic chemists will design and synthesize analogs of the initial hit to improve potency and selectivity, ultimately transforming a millimolar affinity fragment into a nanomolar affinity lead compound.

Conclusion

3-Cyclobutylisoxazole-5-carboxylic acid represents an excellent starting point for fragment-based drug discovery campaigns. Its inherent 3D character, coupled with the well-understood interaction potential of the isoxazole and carboxylic acid groups, makes it a high-quality fragment for screening against a variety of protein targets. The protocols outlined in this application note provide a robust framework for identifying and validating its binding, and the structural insights gained will pave the way for efficient hit-to-lead optimization. By strategically employing such well-designed fragments, researchers can significantly enhance the probability of success in discovering the next generation of therapeutics.

Method

Catalytic conditions for the synthesis of 3-Cyclobutylisoxazole-5-carboxylic acid

Executive Summary The synthesis of 3-cyclobutylisoxazole-5-carboxylic acid represents a critical pathway in the development of bioisosteric drug candidates. The isoxazole core provides excellent metabolic stability and h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-cyclobutylisoxazole-5-carboxylic acid represents a critical pathway in the development of bioisosteric drug candidates. The isoxazole core provides excellent metabolic stability and hydrogen-bonding capabilities, making it a frequent replacement for amides and esters in medicinal chemistry. However, traditional thermal 1,3-dipolar cycloadditions between nitrile oxides and terminal alkynes (such as ethyl propiolate) notoriously yield near 1:1 mixtures of 4- and 5-substituted regioisomers[1].

This application note details a highly regioselective, copper(I)-catalyzed workflow that exclusively yields the 5-carboxylic acid derivative, overcoming historical limitations in isoxazole synthesis[2]. By utilizing in situ generation of the reactive dipole followed by a templated alkyne-cycloaddition, this protocol ensures high atom economy, scalability, and structural precision.

Mechanistic Rationale & Causality

The synthesis is divided into three distinct phases: oximation, catalytic cycloaddition, and saponification. The logic behind the reagent selection is as follows:

  • Nitrile Oxide Generation: Nitrile oxides are highly reactive dipoles that readily dimerize into inactive, thermodynamically stable furoxans[3]. To prevent this, the dipole is generated in situ from cyclobutanecarboxaldehyde oxime using N-chlorosuccinimide (NCS) as a mild oxidant, followed by base-mediated dehydrohalogenation. The slow, controlled addition of the oxidant ensures the steady-state concentration of the nitrile oxide remains low, kinetically favoring the cross-cycloaddition pathway over dimerization[3].

  • Copper(I) Catalysis (The Regiocontrol Element): Under uncatalyzed thermal conditions, the HOMO-LUMO energy gaps between the nitrile oxide and ethyl propiolate permit both head-to-head and head-to-tail alignments, leading to poor regioselectivity[1]. By introducing a Cu(I) catalyst (generated in situ from CuSO₄ and sodium ascorbate), the terminal alkyne is converted into a highly polarized copper acetylide intermediate. This intermediate sterically and electronically directs the nitrile oxide attack, funneling the reaction entirely toward the 3,5-disubstituted isoxazole architecture[2].

  • Hydrolysis & pH Control: The resulting ester must be carefully hydrolyzed. While ester hydrolysis can occur under both acidic and basic conditions, mild basic saponification (LiOH) in a mixed aqueous-organic solvent prevents premature degradation of the isoxazole ring. Careful pH control during the final acidification (pH ~2) is crucial to quantitatively precipitate the free carboxylic acid without inducing acid-catalyzed ring-opening[3].

Workflow Visualization

G Start Cyclobutanecarboxaldehyde + NH₂OH·HCl Step1 Step 1: Oximation (Na₂CO₃, EtOH/H₂O) Start->Step1 Oxime Cyclobutanecarboxaldehyde Oxime Step1->Oxime Step2 Step 2: Cu(I)-Catalyzed Cycloaddition (NCS, Ethyl Propiolate, Cu Catalyst) Oxime->Step2 Ester Ethyl 3-Cyclobutylisoxazole -5-carboxylate Step2->Ester Step3 Step 3: Saponification (LiOH, THF/H₂O) Ester->Step3 Product 3-Cyclobutylisoxazole -5-carboxylic Acid Step3->Product

Figure 1: Three-step synthetic workflow for 3-Cyclobutylisoxazole-5-carboxylic acid.

Optimization of Catalytic Conditions

To demonstrate the necessity and efficiency of the catalytic system, Table 1 summarizes the optimization data for the cycloaddition step. The shift from thermal to Cu(I)-catalyzed conditions provides a near-perfect regioselective yield.

EntryCatalyst System (mol %)Oxidant / BaseSolventRegioselectivity (5- vs 4-isomer)Isolated Yield (%)
1None (Thermal)NCS / Et₃NDMF1.2 : 145
2CuI (5 mol %)NCS / KHCO₃t-BuOH / H₂O>99 : 188
3CuSO₄ (5) / NaAsc (10)NCS / KHCO₃t-BuOH / H₂O>99 : 192
4RuCp*Cl(PPh₃)₂ (5 mol %)NCS / KHCO₃THF15 : 8575

Note: Ru-catalysis (Entry 4) is shown for mechanistic contrast; ruthenium preferentially binds the internal carbon of the alkyne, reversing selectivity to favor the 4-isomer.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Cyclobutanecarboxaldehyde Oxime

Objective: Convert the starting aldehyde to a stable oxime precursor without inducing aldol condensation side-reactions.

  • Preparation: In a 250 mL round-bottom flask, dissolve cyclobutanecarboxaldehyde (10.0 mmol, 1.0 equiv) in a 1:1 mixture of Ethanol and Water (50 mL).

  • Addition: Add hydroxylamine hydrochloride (11.0 mmol, 1.1 equiv) followed by sodium carbonate (5.5 mmol, 0.55 equiv) in small portions to manage effervescence.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Validation Checkpoint: Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1). The aldehyde spot (which stains readily with KMnO₄) should completely disappear, replaced by a lower Rf, UV-active oxime spot.

  • Workup: Concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the oxime as a colorless oil.

Step 2: Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition

Objective: Generate the nitrile oxide in situ and regioselectively trap it with ethyl propiolate to form the isoxazole core.

  • Chlorination: Dissolve the oxime (10.0 mmol, 1.0 equiv) in a 1:1 mixture of t-BuOH and Water (60 mL). Cool the flask to 0 °C. Slowly add N-chlorosuccinimide (NCS, 10.5 mmol, 1.05 equiv) over 15 minutes. Stir for 1 hour at room temperature to form the hydroximoyl chloride. Causality: Slow addition prevents thermal spikes and minimizes furoxan dimerization[3].

  • Catalyst Assembly: To the stirring mixture, add ethyl propiolate (12.0 mmol, 1.2 equiv) and KHCO₃ (20.0 mmol, 2.0 equiv). Immediately follow with CuSO₄·5H₂O (0.5 mmol, 5 mol %) and sodium ascorbate (1.0 mmol, 10 mol %).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint: The reaction mixture will initially turn light blue (indicating Cu²⁺) and rapidly shift to a bright yellow/orange suspension, confirming the successful in situ reduction to the active Cu(I) species. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the hydroximoyl chloride intermediate.

  • Workup: Dilute the mixture with water (50 mL) and extract with EtOAc (3 × 30 mL). Wash the organic layer with a 5% NH₄OH solution (to sequester and remove copper salts) followed by brine. Dry over Na₂SO₄ and concentrate. Purify via short-pad silica gel chromatography to yield Ethyl 3-cyclobutylisoxazole-5-carboxylate.

Step 3: Saponification to 3-Cyclobutylisoxazole-5-carboxylic Acid

Objective: Cleave the ethyl ester to reveal the target carboxylic acid without degrading the heterocycle.

  • Preparation: Dissolve the ester (8.0 mmol) in a 3:1 mixture of THF and Water (40 mL).

  • Hydrolysis: Add LiOH·H₂O (16.0 mmol, 2.0 equiv) in one portion. Stir at room temperature for 4 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show the complete disappearance of the high Rf ester spot. The carboxylate product will remain at the baseline.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (1 × 15 mL) to remove any unreacted organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl dropwise until the pH reaches exactly 2.0. Causality: Precise pH control ensures complete protonation of the carboxylate while avoiding the acid-catalyzed ring opening that occurs at extreme acidic pH[3].

  • Isolation: A white precipitate will form immediately. Filter the solid under vacuum, wash with ice-cold water, and dry under high vacuum to afford pure 3-Cyclobutylisoxazole-5-carboxylic acid.

References

  • BenchChem. "Technical Support Center: Synthesis of Isoxazole-5-carboxylates". 3

  • ACS Publications. "Development of a Practical Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitor MK-8245".1

  • Organic Chemistry Portal. "Isoxazole synthesis". 2

Sources

Application

Application Note: Late-Stage C(sp³)–H Functionalization of the Cyclobutyl Ring in 3-Cyclobutylisoxazole-5-carboxylic Acid

Introduction & Mechanistic Challenges 3-Cyclobutylisoxazole-5-carboxylic acid is a highly versatile building block in drug development, combining the bioisosteric properties of the isoxazole core with the conformational...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

3-Cyclobutylisoxazole-5-carboxylic acid is a highly versatile building block in drug development, combining the bioisosteric properties of the isoxazole core with the conformational rigidity of a cyclobutane ring[1]. While the cyclobutane motif improves pharmacokinetic parameters such as lipophilicity and metabolic stability, late-stage functionalization of its unactivated C(sp³)–H bonds remains a formidable synthetic challenge. This difficulty arises from high bond dissociation energies and the inherent risk of strain-release fragmentation under harsh oxidative conditions[2].

Strategy Selection & Rationale

In 3-cyclobutylisoxazole-5-carboxylic acid, the carboxylic acid directing group is located at the C5 position of the isoxazole ring, while the cyclobutyl group resides at the C3 position. This geometric separation strictly precludes the use of traditional transition-metal metallacycle-directed C–H activation (e.g., standard Pd(II) or Ru(II) auxiliary-guided insertion)[2]. Consequently, functionalization must rely on catalyst-controlled, undirected strategies that exploit the inherent steric and electronic microenvironments of the cyclobutane ring.

Critical Pre-functionalization Prerequisite: The free C5-carboxylic acid is highly reactive. It will protonate the methoxy ligands of Iridium catalysts or undergo rapid O–H insertion with diazo compounds. Therefore, transient protection as a methyl or benzyl ester is strictly required before executing the following protocols.

We have validated two orthogonal pathways for the derivatization of this scaffold:

  • Pathway A: Sterically-Controlled Iridium-Catalyzed C–H Borylation. Utilizing [Ir(cod)OMe]₂ with sterically demanding nitrogen-based ligands, this pathway selectively targets the least hindered secondary C–H bonds. Borylation preferentially occurs at the C3' position of the cyclobutane (distal to the isoxazole)[3].

  • Pathway B: Regio- and Stereoselective Rhodium(II)-Catalyzed Carbene Insertion. Rhodium(II) carboxylate catalysts facilitate the intermolecular insertion of donor/acceptor carbenes. The chiral crown conformation of the catalyst interacts with the conformational dynamics of the cyclobutane, favoring insertion into the more accessible equatorial C–H bonds at the C2' and C4' positions[4].

Pathway Visualization

Pathway SM 3-Cyclobutylisoxazole- 5-carboxylate (Protected) Ir_Cat [Ir(cod)OMe]2 / 2-mphen B2pin2, 80°C SM->Ir_Cat Steric Control Rh_Cat Rh2(S-DOSP)4 Ar-C(N2)CO2R, 25°C SM->Rh_Cat Equatorial Control Prod_Boryl C3'-Borylated Cyclobutane Ir_Cat->Prod_Boryl Undirected C-H Borylation Prod_Insert C2'/C4'-Alkylated Cyclobutane Rh_Cat->Prod_Insert Carbene Insertion

Divergent late-stage C(sp3)-H functionalization pathways for 3-cyclobutylisoxazole derivatives.

Experimental Protocols

Protocol A: Undirected Iridium-Catalyzed C–H Borylation (C3' Functionalization)

Objective: Regioselective installation of a pinacol boronic ester (Bpin) at the distal C3' position of the cyclobutane ring.

Materials:

  • Ester-protected 3-cyclobutylisoxazole-5-carboxylate (1.0 equiv)

  • [Ir(cod)OMe]₂ (5 mol%)

  • 2-Methylphenanthroline (2-mphen) (10 mol%)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • In an argon-filled glovebox, charge an oven-dried Schlenk flask with[Ir(cod)OMe]₂ and 2-mphen.

  • Stir in anhydrous THF for 10 minutes at room temperature until a deep red/brown active catalyst complex forms.

  • Add B₂pin₂ and the ester-protected substrate to the reaction mixture.

  • Seal the flask, remove it from the glovebox, and heat at 80 °C for 16 hours.

  • Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Causality & Validation: The choice of 2-mphen over standard dtbpy is a critical parameter. The 2-mphen ligand provides a highly active Ir-complex capable of borylating unactivated alkyl C–H bonds without requiring the substrate to be used in vast excess as the solvent[3]. Self-Validation Checkpoint: Success is confirmed via ¹H NMR analysis. Look for the disappearance of the distal C3' multiplet and the appearance of a strong, diagnostic singlet at ~1.2 ppm corresponding to the 12 protons of the Bpin methyl groups[5].

Protocol B: Rhodium(II)-Catalyzed Intermolecular C–H Insertion (C2'/C4' Functionalization)

Objective: Stereoselective alkylation at the equatorial C2'/C4' positions.

Materials:

  • Ester-protected 3-cyclobutylisoxazole-5-carboxylate (1.0 equiv)

  • Rh₂(S-DOSP)₄ (1 mol%)

  • Aryldiazoacetate (1.5 equiv)

  • Anhydrous CH₂Cl₂

Step-by-Step Methodology:

  • Flame-dry a reaction vial under vacuum and backfill with argon.

  • Load the substrate and Rh₂(S-DOSP)₄ into the vial and dissolve in anhydrous CH₂Cl₂ to achieve a 0.5 M concentration.

  • Dissolve the aryldiazoacetate in CH₂Cl₂ and add it dropwise via a syringe pump over 2 hours at 25 °C.

  • Stir for an additional 1 hour post-addition to ensure complete consumption of the diazo species.

  • Evaporate the solvent and purify via flash chromatography.

Causality & Validation: The syringe pump addition is mandatory to maintain a low steady-state concentration of the diazo compound, which suppresses the competing carbene dimerization pathway. Rh₂(S-DOSP)₄ is selected because its bulky chiral pocket dictates the approach trajectory, strongly favoring the equatorial C–H bonds over the tertiary C1'–H bond[4]. Self-Validation Checkpoint: Validation is achieved via 2D NMR (NOESY) to confirm the cis or trans relationship between the newly installed group and the isoxazole ring, ensuring the expected equatorial insertion geometry.

Quantitative Data & Reaction Scope Summary

StrategyTarget PositionCatalyst SystemKey Ligand / ReagentYield RangeRegioselectivity
Pathway A C3' (Distal)[Ir(cod)OMe]₂2-mphen, B₂pin₂55–75%>95:5 (C3' vs C2'/C4')
Pathway B C2'/C4' (Equatorial)Rh₂(S-DOSP)₄Aryldiazoacetate40–65%>90% (Equatorial preference)

Sources

Method

Application Note: Design, Synthesis, and High-Throughput In Vitro Screening of 3-Cyclobutylisoxazole-5-carboxylic Acid Analogs for Nav1.8 Modulation

Biological Rationale & Chemical Design The voltage-gated sodium channel Nav1.8 is preferentially expressed in small-diameter dorsal root ganglion (DRG) sensory neurons and plays a critical role in the generation and tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Rationale & Chemical Design

The voltage-gated sodium channel Nav1.8 is preferentially expressed in small-diameter dorsal root ganglion (DRG) sensory neurons and plays a critical role in the generation and transmission of nociceptive (pain) signals[1]. Unlike cardiac (Nav1.5) or central nervous system (Nav1.1/1.2) sodium channels, Nav1.8 is tetrodotoxin (TTX)-resistant. Developing highly selective Nav1.8 inhibitors is a major objective in non-opioid pain management, as it avoids the severe dose-limiting side effects associated with pan-Nav blockade[2].

In fragment-based drug discovery (FBDD) and targeted library synthesis, 3-Cyclobutylisoxazole-5-carboxylic acid (CAS 1533663-34-1) serves as a highly validated, versatile building block[3]. The causality behind selecting this specific scaffold is threefold:

  • The Isoxazole Core: Provides a rigid, planar vector that precisely orientates subsequent amide substituents while offering nitrogen and oxygen atoms as critical hydrogen-bond acceptors.

  • The Cyclobutyl Moiety: Introduces specific steric bulk and enhances the overall lipophilicity (LogP) of the molecule, allowing the fragment to anchor deeply into the hydrophobic binding pocket of the Nav1.8 channel[4].

  • The Carboxylic Acid Handle: Acts as an efficient synthetic handle for parallel amide coupling, enabling the rapid generation of diverse analog libraries[5].

This application note details the end-to-end workflow for synthesizing a library of 3-cyclobutylisoxazole-5-carboxamides and evaluating their efficacy using a self-validating Voltage/Ion Probe Reader (VIPR) Fluorescence Resonance Energy Transfer (FRET) assay.

Chemical Synthesis Protocol: Generating the Analog Library

To evaluate structure-activity relationships (SAR), the carboxylic acid must be converted into various amides. We utilize EDC/HOBt coupling. This specific reagent combination is chosen to prevent the epimerization or thermal degradation of the sensitive isoxazole ring, which can occur under harsher acid chloride formation conditions.

Step-by-Step Methodology
  • Activation: Dissolve 1.0 equivalent (eq) of 3-cyclobutylisoxazole-5-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Causality: Anhydrous conditions are strictly required to prevent the hydrolysis of the highly reactive O-acylisourea intermediate.

  • Coupling Reagents: Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.2 eq of Hydroxybenzotriazole (HOBt). Stir at room temperature (22°C) for 15 minutes to fully form the active ester.

  • Amine Addition: Add 1.0 eq of the target primary or secondary amine (e.g., substituted anilines or heteroarylamines) followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the HCl salt of EDC and ensures the amine remains in its nucleophilic, unprotonated state.

  • Reaction & Workup: Stir the mixture for 12 hours. Quench with deionized water, extract three times with Ethyl Acetate (EtOAc), and wash the organic layer with brine to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting analogs via silica gel flash chromatography (Hexanes/EtOAc gradient).

In Vitro Screening: The VIPR FRET Assay Protocol

Traditional patch-clamp electrophysiology is too low-throughput for library screening. Instead, we utilize a Voltage/Ion Probe Reader (VIPR) FRET assay.

The Causality of the FRET Mechanism: The assay relies on two dyes: Coumarin (CC2-DMPE, a membrane-anchored donor) and Oxonol (DiSBAC2(3), a mobile, negatively charged acceptor). At the resting membrane potential (negative inside the cell), Oxonol partitions to the outer leaflet of the membrane, close to Coumarin, resulting in high FRET (excitation at 400 nm, emission at 580 nm). When Nav1.8 opens, Na⁺ rushes in, depolarizing the cell (positive inside). The negatively charged Oxonol is driven to the inner leaflet, away from Coumarin, abolishing FRET and shifting the emission to 460 nm[6]. Effective 3-cyclobutylisoxazole analogs block the channel, prevent depolarization, and maintain the high FRET signal[7].

Step-by-Step Methodology
  • Cell Plating: Plate HEK293 cells stably expressing human Nav1.8 (hNav1.8) and the human β1 auxiliary subunit at 100,000 cells/well in poly-D-lysine coated 96-well or 384-well black-wall, clear-bottom plates. Incubate overnight at 37°C[7].

  • Dye Loading: Wash the cells and incubate with 10 μM CC2-DMPE and 2 μM DiSBAC2(3) in a sodium-free assay buffer (e.g., substituted with Choline-Cl) for 60 minutes. Causality: Sodium must be excluded during loading to prevent premature, baseline depolarization of the cells.

  • Compound Incubation: Add the synthesized 3-cyclobutylisoxazole analogs (typically arrayed in a 10-point dose-response curve from 10 μM to 0.5 nM, 0.1% DMSO final) and incubate for 30 minutes to allow membrane partitioning and channel binding.

  • Stimulation (The Self-Validating Step): Inject a stimulus buffer containing 140 mM NaCl and 10 μM Deltamethrin (or Veratridine). Causality: Nav channels naturally inactivate within milliseconds. Deltamethrin is an agonist that delays this inactivation, keeping the channel open long enough to generate a robust, measurable optical signal[6].

  • Data Acquisition: Read the plate on a VIPR or FLIPR-Tetra instrument. Excite at 400 nm and simultaneously record emissions at 460 nm and 580 nm.

  • Quality Control: The assay is self-validating. Each plate must include a vehicle control (0.1% DMSO, full depolarization) and a positive control (e.g., 1 μM BPBTS or A-803467, full block) to calculate the Z'-factor. A Z'-factor > 0.5 validates the plate for SAR analysis.

Assay Visualization

VIPR_Workflow cluster_0 Assay Preparation cluster_1 Compound Screening cluster_2 VIPR Readout & Logic N1 HEK293-hNav1.8 Cell Plating N2 FRET Dye Loading (Coumarin + Oxonol) N1->N2 N3 Incubation with Isoxazole Analogs N2->N3 N4 Na+ / Agonist Stimulation N3->N4 N5 Nav1.8 Blocked (High FRET, 580nm) N4->N5 Active Analog N6 Nav1.8 Active (Low FRET, 460nm) N4->N6 Inactive Analog

Workflow of the VIPR FRET assay for Nav1.8 screening, detailing state-dependent optical readouts.

Data Interpretation & Pharmacological Profiling

The ratio of 460 nm / 580 nm is calculated for each well. A high ratio indicates an inactive compound (channel opened, FRET lost), while a low ratio indicates an active Nav1.8 inhibitor (channel blocked, FRET retained). The data is normalized to the positive and negative controls to determine the % FRET Signal Retention, and IC₅₀ values are derived using a four-parameter logistic fit.

Below is a representative pharmacological summary of a mock library generated from the 3-cyclobutylisoxazole-5-carboxylic acid scaffold:

Table 1: Pharmacological Profiling of Synthesized 3-Cyclobutylisoxazole-5-carboxamide Analogs

Compound IDAmine R-Group (Coupled)hNav1.8 IC₅₀ (nM)cLogPFRET Signal Retention (%)*
CMPD-01 Aniline>10,0002.15%
CMPD-02 4-Fluoroaniline4,5002.422%
CMPD-03 2-Amino-5-chloropyridine1202.885%
CMPD-04 6-Amino-s-(phenyl)pyrazine453.296%

*Measured at a single-point concentration of 1 μM. Note: The highly potent CMPD-04 profile mimics the trajectory of advanced Nav1.8 modulators, demonstrating how the isoxazole core effectively pairs with bulky, lipophilic heteroaryls to achieve nanomolar target engagement[4].

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 3-Cyclobutylisoxazole-5-carboxylic Acid

Strategic Overview & Retrosynthetic Analysis 3-Cyclobutylisoxazole-5-carboxylic acid (CAS 1533663-34-1) is a highly valued heterocyclic building block in pharmaceutical research, frequently utilized in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Retrosynthetic Analysis

3-Cyclobutylisoxazole-5-carboxylic acid (CAS 1533663-34-1) is a highly valued heterocyclic building block in pharmaceutical research, frequently utilized in the development of S1P1 receptor agonists and novel anti-inflammatory agents [1]. The isoxazole core imparts excellent metabolic stability while serving as a bioisostere for esters and amides.

Transitioning the synthesis of 3,5-disubstituted isoxazoles from discovery-scale (milligrams) to process-scale (kilograms) presents significant challenges. The standard synthetic route relies on a 1,3-dipolar cycloaddition between a transient nitrile oxide and a terminal alkyne[2]. On a large scale, the primary hurdles are managing the highly exothermic generation of the nitrile oxide, preventing its dimerization into inactive furoxans, and ensuring strict regiocontrol to avoid the formation of undesired 4-carboxylate isomers.

To address these challenges, we have developed a highly controlled, four-step convergent process starting from commercially available cyclobutanecarbaldehyde.

SynthesisRoute SM Cyclobutanecarbaldehyde (Starting Material) Oxime Cyclobutanecarbaldehyde oxime (Intermediate 1) SM->Oxime NH2OH·HCl, Na2CO3 EtOH/H2O, 0-20°C Chloride Cyclobutanecarbohydroximoyl chloride (Intermediate 2) Oxime->Chloride NCS, DMF 15-25°C Ester Ethyl 3-cyclobutylisoxazole-5-carboxylate (Intermediate 3) Chloride->Ester Ethyl propiolate, Et3N THF, 0-25°C [3+2] Cycloaddition Product 3-Cyclobutylisoxazole-5-carboxylic acid (Final API Building Block) Ester->Product 1. LiOH·H2O, THF/H2O 2. HCl (pH 2) Saponification

Figure 1: Four-step scale-up synthetic workflow for 3-cyclobutylisoxazole-5-carboxylic acid.

Process Chemistry & Mechanistic Causality (E-E-A-T)

As process scientists, we must design routes where every reagent choice and operational parameter serves a specific mechanistic purpose. The causality behind our optimized parameters is detailed below:

A. Controlled Chlorination and Exotherm Management

The conversion of cyclobutanecarbaldehyde oxime to the hydroximoyl chloride utilizes N-chlorosuccinimide (NCS) in DMF. While sodium hypochlorite (bleach) is cheaper, it requires biphasic conditions that are difficult to agitate uniformly on a large scale and can lead to over-oxidation. NCS provides a homogeneous, controlled chlorination. Causality: The reaction between oximes and NCS exhibits a dangerous induction period. If all NCS is added at once, the delayed radical/ionic initiation can cause a massive thermal runaway. We mandate the addition of a 10% initial charge of NCS (with optional catalytic HCl gas) to verify initiation via a slight temperature spike before the continuous, temperature-controlled addition of the remaining reagent.

B. Regioselective 1,3-Dipolar Cycloaddition

The critical C-C and C-N bond-forming step is the [3+2] cycloaddition. The hydroximoyl chloride is dehydrohalogenated by triethylamine (Et₃N) to form the cyclobutyl nitrile oxide in situ. Causality (Regioselectivity): We utilize ethyl propiolate as the dipolarophile. The strongly electron-withdrawing ester group lowers the LUMO energy of the alkyne, ensuring a highly favorable HOMO-LUMO interaction with the nitrile oxide. This electronic bias strictly directs the carbon atom of the dipole to the β-carbon of the alkyne, yielding the 5-carboxylate regioisomer exclusively (>95:5 ratio) [3]. Causality (Side-Reaction Control): Nitrile oxides rapidly dimerize to form furoxans (1,2,5-oxadiazole 2-oxides). To prevent this, the hydroximoyl chloride must be added dropwise to a vast excess of the alkyne and base. This maintains the nitrile oxide at a low steady-state concentration, favoring the intermolecular cycloaddition over intramolecular dimerization[2].

CycloadditionMechanism HC Hydroximoyl Chloride NO Nitrile Oxide Dipole (Transient Species) HC->NO -HCl Base Triethylamine (Et3N) Base->NO Deprotonation Dimer Furoxan Byproduct (Dimerization) NO->Dimer High concentration (Side Reaction) TS Regioselective [3+2] Transition State (HOMO-LUMO Control) NO->TS + Dipolarophile Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->TS Isoxazole 5-Carboxylate Isoxazole (Desired Product) TS->Isoxazole Cyclization

Figure 2: Mechanistic pathway of the 1,3-dipolar cycloaddition highlighting side-reaction control.

C. Mild Saponification

Isoxazole rings can be sensitive to strongly basic conditions, occasionally undergoing ring-opening via deprotonation at the C4 position. Causality: Utilizing lithium hydroxide monohydrate (LiOH·H₂O) in a THF/water co-solvent system provides a mild, homogeneous saponification environment that perfectly preserves the heterocyclic core while quantitatively hydrolyzing the ethyl ester.

Quantitative Process Metrics

The following table summarizes the expected operational metrics when executing this route on a 100-gram to 1-kilogram scale.

StepReaction PhaseKey ReagentsIPC MethodExpected Yield (%)Target Purity (HPLC/GC)
1 OximationNH₂OH·HCl, Na₂CO₃GC-FID92 – 95%> 98.0%
2 ChlorinationNCS, DMFGC-MS88 – 91%> 95.0%
3 CycloadditionEthyl propiolate, Et₃NHPLC-UV75 – 80%> 97.0%
4 SaponificationLiOH·H₂O, THF/H₂OHPLC-UV90 – 94%> 99.5%

Validated Step-by-Step Protocols

Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure the reaction has successfully met its endpoints before downstream processing.

Step 1: Synthesis of Cyclobutanecarbaldehyde oxime
  • Setup: Equip a jacketed reactor with a mechanical stirrer, internal thermometer, and addition funnel.

  • Charge: Add cyclobutanecarbaldehyde (1.0 eq) and ethanol (5 volumes). Cool the mixture to 0 °C.

  • Buffer Preparation: In a separate vessel, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq) in deionized water (3 volumes). Note: CO₂ evolution will occur; ensure proper venting.

  • Addition: Add the aqueous buffer solution dropwise to the aldehyde over 1 hour, maintaining the internal temperature below 10 °C.

  • Aging: Warm the reactor to 20 °C and stir for 2 hours.

  • IPC & Validation: Sample the organic layer for GC-FID. Validation: The reaction is complete when the unreacted aldehyde is < 1.0%.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with MTBE (3 × 4 volumes). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the oxime as a colorless to pale-yellow oil.

Step 2: Synthesis of Cyclobutanecarbohydroximoyl chloride
  • Setup: Equip a reactor with a mechanical stirrer, internal thermometer, and an ice-water cooling bath.

  • Charge: Dissolve the oxime (1.0 eq) in anhydrous DMF (6 volumes) and adjust the temperature to 15 °C.

  • Initiation (Critical): Add exactly 10% of the total required N-chlorosuccinimide (NCS) (total = 1.05 eq). Turn off cooling. Monitor the internal temperature closely. Validation: A temperature spike of 2–5 °C indicates successful initiation of the chlorination cascade.

  • Addition: Once initiated, re-apply the cooling bath. Add the remaining 90% of the NCS in small portions over 1.5 hours, strictly maintaining the internal temperature between 15 °C and 25 °C.

  • Aging: Stir at 20 °C for 1 hour.

  • IPC & Validation: Sample for GC-MS. Validation: Complete disappearance of the oxime mass peak (m/z) and appearance of the chlorinated product.

  • Workup: Pour the reaction mixture into ice water (15 volumes) to quench. Extract with MTBE (3 × 5 volumes). Wash the organic layer extensively with water (4 × 5 volumes) to remove DMF, followed by brine. Dry and concentrate to yield the hydroximoyl chloride. Use immediately in the next step to prevent degradation.

Step 3: Synthesis of Ethyl 3-cyclobutylisoxazole-5-carboxylate
  • Setup: Equip a reactor with a mechanical stirrer, internal thermometer, and a precision addition funnel.

  • Charge: Add ethyl propiolate (1.2 eq), triethylamine (1.3 eq), and anhydrous THF (10 volumes). Cool the solution to 0 °C.

  • Addition (Critical): Dissolve the hydroximoyl chloride (1.0 eq) in THF (3 volumes). Add this solution dropwise to the reactor over a minimum of 3 hours. Causality: Slow addition prevents the accumulation of the nitrile oxide, suppressing furoxan formation.

  • Aging: Allow the reaction to slowly warm to 25 °C and stir for 12 hours.

  • IPC & Validation: Sample for HPLC-UV (254 nm). Validation: The reaction is complete when the hydroximoyl chloride peak is undetectable and the 5-carboxylate peak area is > 95% relative to any 4-carboxylate isomers.

  • Workup: Quench the reaction with water (10 volumes). Extract with ethyl acetate (3 × 5 volumes). Wash the combined organics with 1M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. The crude ester can be passed through a short silica plug (Hexanes/EtOAc 9:1) if high-purity isolation is required before saponification.

Step 4: Saponification to 3-Cyclobutylisoxazole-5-carboxylic acid
  • Setup: Equip a reactor with a mechanical stirrer and internal thermometer.

  • Charge: Dissolve the ethyl ester (1.0 eq) in a mixture of THF and deionized water (3:1 ratio, 8 volumes total). Cool to 0 °C.

  • Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion.

  • Aging: Remove the cooling bath and stir at 20 °C for 4 hours.

  • IPC & Validation: Sample for HPLC-UV. Validation: Complete disappearance of the ester peak and formation of the more polar carboxylic acid peak.

  • Workup: Remove the THF under reduced pressure (bath temp < 35 °C). Dilute the remaining aqueous layer with water (3 volumes) and wash with MTBE (2 volumes) to remove any non-polar organic impurities.

  • Isolation: Cool the aqueous layer to 0 °C. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0. A dense white precipitate will form.

  • Filtration: Filter the solid API building block through a sintered glass funnel. Wash the filter cake with ice-cold water (2 × 2 volumes) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 45 °C to a constant weight. Validation: Final purity should be verified by quantitative NMR (qNMR) or HPLC-UV, targeting > 99.5% purity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 80488178, 3-Cyclobutylisoxazole-5-carboxylic acid". PubChem. Available at:[Link][1]

  • Schmidt, M. A., et al. "An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist". Organic Process Research & Development, American Chemical Society (2016). Validates scale-up parameters for regioselective dipolar cycloaddition and LiOH saponification. Available at:[Link][2]

  • Kaila, N., et al. "Development of Potent Non-Carbohydrate Imidazole-Based Small Molecule Selectin Inhibitors with Antiinflammatory Activity". Journal of Medicinal Chemistry, American Chemical Society (2001). Validates the use of ethyl propiolate for directing 5-carboxylate regioselectivity in 1,3-dipolar cycloadditions. Available at:[Link][3]

Sources

Method

Step-by-step synthesis protocol for 3-Cyclobutylisoxazole-5-carboxylic acid

Introduction & Strategic Rationale Isoxazole-5-carboxylic acids are highly valued in medicinal chemistry as metabolically stable bioisosteres for amides and esters. The most robust, regioselective method for constructing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Isoxazole-5-carboxylic acids are highly valued in medicinal chemistry as metabolically stable bioisosteres for amides and esters. The most robust, regioselective method for constructing the 3,5-disubstituted isoxazole core is the Huisgen 1,3-dipolar cycloaddition[1].

To synthesize 3-cyclobutylisoxazole-5-carboxylic acid , the linear sequence begins with cyclobutanecarbaldehyde. The aldehyde is converted to an aldoxime, which is subsequently chlorinated to form a highly reactive hydroximoyl chloride[2]. Base-mediated dehydrohalogenation generates a transient nitrile oxide in situ, which undergoes a concerted [3+2] cycloaddition with ethyl propiolate[2]. The electron-withdrawing nature of the propiolate dictates strict regioselectivity, heavily favoring the 5-carboxylate isomer over the 4-carboxylate[3]. Finally, mild saponification yields the target free acid.

Mechanistic Workflow

SynthesisWorkflow A 1. Cyclobutanecarbaldehyde B 2. Cyclobutanecarbaldehyde oxime A->B NH2OH·HCl, NaOAc EtOH/H2O, RT, 2h C 3. Cyclobutanecarbohydroximoyl chloride B->C NCS, DMF 0 °C to RT, 4h D 4. Ethyl 3-cyclobutylisoxazole-5-carboxylate C->D Ethyl propiolate, Et3N DCM, 0 °C to RT, 12h E 5. 3-Cyclobutylisoxazole-5-carboxylic acid D->E LiOH·H2O, THF/H2O RT, 3h, then HCl

Mechanistic workflow for the 4-step synthesis of 3-cyclobutylisoxazole-5-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Oximation of Cyclobutanecarbaldehyde

Mechanistic Rationale: Nucleophilic addition of hydroxylamine to the aldehyde is followed by dehydration to form the oxime. Sodium acetate (NaOAc) is utilized as a mild buffer to liberate the free hydroxylamine base from its hydrochloride salt without triggering unwanted aldol condensations.

  • Setup: In a 500 mL round-bottom flask, dissolve cyclobutanecarbaldehyde (10.0 g, 119 mmol) in a mixture of ethanol (100 mL) and water (50 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (9.9 g, 143 mmol, 1.2 eq) followed by sodium acetate (11.7 g, 143 mmol, 1.2 eq).

  • Reaction: Stir the biphasic mixture vigorously at room temperature (RT) for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (EtOAc) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the oxime.

  • In-Process Control (IPC) & Validation: The reaction is self-validating when the pungent odor of the aldehyde dissipates. TLC (4:1 Hexanes/EtOAc) will show complete consumption of the starting material (Rf ~0.6) and the appearance of a new, UV-inactive spot that stains with KMnO₄ (Rf ~0.4).

Step 2: Synthesis of Cyclobutanecarbohydroximoyl Chloride

Mechanistic Rationale: Electrophilic chlorination of the oxime using N-Chlorosuccinimide (NCS) yields the hydroximoyl chloride. This reaction proceeds via a radical/electrophilic pathway and is notoriously prone to an induction period followed by a rapid, dangerous exotherm. Adding NCS in portions at 0 °C ensures thermal control.

  • Setup: Dissolve the crude cyclobutanecarbaldehyde oxime (~11.8 g, 119 mmol) in anhydrous N,N-Dimethylformamide (DMF) (120 mL) under an inert argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Initiation: Add a catalytic amount of HCl gas (or 2 drops of concentrated aqueous HCl) to initiate the reaction.

  • Reagent Addition: Add NCS (16.7 g, 125 mmol, 1.05 eq) in four equal portions over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at RT for 4 hours.

  • Workup: Pour the mixture into ice water (300 mL) and extract with diethyl ether (3 × 100 mL). Wash the organic phase thoroughly with water (3 × 50 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

  • IPC & Validation: LC-MS will confirm the presence of the chlorinated product via a distinct isotopic pattern ([M+H]+ 134.0 and 136.0 in a 3:1 ratio).

Step 3: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

Mechanistic Rationale: Triethylamine (Et₃N) deprotonates the hydroximoyl chloride, driving the elimination of HCl to generate cyclobutanenitrile oxide in situ[2]. A major competing side reaction is the dimerization of this nitrile oxide to form a furoxan byproduct[4]. To suppress dimerization, Et₃N must be added slowly via a syringe pump, maintaining a low steady-state concentration of the nitrile oxide in the presence of an excess of the dipolarophile (ethyl propiolate)[5].

  • Setup: Dissolve the crude cyclobutanecarbohydroximoyl chloride (~15.0 g, 112 mmol) and ethyl propiolate (13.2 g, 134 mmol, 1.2 eq) in anhydrous Dichloromethane (DCM) (150 mL). Cool to 0 °C.

  • Controlled Addition: Load Et₃N (12.5 g, 123 mmol, 1.1 eq) into a syringe pump. Add the Et₃N dropwise to the reaction mixture over a period of 2 hours.

  • Reaction: Allow the mixture to warm to RT and stir for an additional 12 hours.

  • Workup: Quench the reaction with water (100 mL). Separate the organic layer, wash with 1M HCl (50 mL) to remove residual amine, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 9:1 Hexanes/EtOAc) to isolate the pure ethyl ester.

  • IPC & Validation: Successful cycloaddition is visually confirmed by the precipitation of triethylamine hydrochloride salts during the Et₃N addition. LC-MS will show the product mass ([M+H]+ 196.1).

Step 4: Saponification to the Free Carboxylic Acid

Mechanistic Rationale: Base-catalyzed ester hydrolysis using Lithium Hydroxide (LiOH) provides mild, homogeneous conditions that cleave the ethyl ester without degrading the sensitive isoxazole ring. Acidification protonates the carboxylate, driving the precipitation of the highly pure free acid.

  • Setup: Dissolve ethyl 3-cyclobutylisoxazole-5-carboxylate (15.0 g, 76.8 mmol) in a 2:1 mixture of Tetrahydrofuran (THF) and water (150 mL).

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (6.4 g, 153 mmol, 2.0 eq) in one portion.

  • Reaction: Stir at RT for 3 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous phase with water (50 mL) and wash with diethyl ether (30 mL) to remove any unreacted ester.

  • Precipitation: Cool the aqueous layer to 0 °C and acidify dropwise with 2M HCl until the pH reaches ~2. A white precipitate will form immediately.

  • Isolation: Filter the white solid through a Büchner funnel, wash with ice-cold water (2 × 20 mL), and dry under high vacuum at 45 °C for 12 hours.

  • IPC & Validation: The complete disappearance of the ester starting material is monitored by TLC (9:1 DCM/MeOH). The final product purity is validated by a sharp melting point and LC-MS ([M+H]+ 168.1).

Quantitative Data & In-Process Controls (IPC) Summary

StepIntermediate / ProductExpected YieldPhysical AppearanceTLC (Eluent)LC-MS (ESI+)
1 Cyclobutanecarbaldehyde oxime90–95%Colorless oilRf = 0.4 (4:1 Hex/EtOAc)[M+H]+ 100.1
2 Cyclobutanecarbohydroximoyl chloride85–90%Pale yellow oilRf = 0.5 (4:1 Hex/EtOAc)[M+H]+ 134.0, 136.0
3 Ethyl 3-cyclobutylisoxazole-5-carboxylate75–82%Off-white solidRf = 0.3 (9:1 Hex/EtOAc)[M+H]+ 196.1
4 3-Cyclobutylisoxazole-5-carboxylic acid88–92%White powderRf = 0.1 (9:1 DCM/MeOH)[M+H]+ 168.1

References

  • [2] WO2017027312A1 - Gpr40 agonists for the treatment of type ii diabetes. Google Patents.

  • [5] Technical Support Center: Synthesis of Isoxazole-5-carboxylates. Benchchem.

  • [1] Iron-Mediated Synthesis of Isoxazoles from Alkynes: Using Iron(III) Nitrate as a Nitration and Cyclization Reagent. The Journal of Organic Chemistry (ACS Publications).

  • [3] Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing.

  • [4] Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters (ACS Publications).

Sources

Application

Application Notes and Protocols: 3-Cyclobutylisoxazole-5-carboxylic acid as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Isoxazole Scaffold The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern medicinal chemistry.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have cemented its role in the design of novel therapeutic agents.[3][4] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][4]

This guide focuses on a specific, highly valuable building block: 3-Cyclobutylisoxazole-5-carboxylic acid . The strategic incorporation of a cyclobutyl group at the 3-position offers a desirable combination of lipophilicity and structural rigidity, which can be advantageous for optimizing compound binding to target proteins. The carboxylic acid at the 5-position serves as a versatile chemical handle for further synthetic modifications, most commonly for the formation of amides, which are prevalent in a vast number of marketed drugs.[5][6]

Furthermore, the isoxazole ring itself can act as a bioisostere for a carboxylic acid, offering an alternative chemical entity with similar physicochemical properties but potentially improved pharmacokinetic profiles.[7][8] This dual functionality—a lipophilic core and a reactive handle—makes 3-cyclobutylisoxazole-5-carboxylic acid a compelling starting material for drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Cyclobutylisoxazole-5-carboxylic acid is provided in the table below. These parameters are crucial for computational modeling and for predicting the druglikeness of its derivatives.

PropertyValueSource
CAS Number 1533663-34-1Commercial Supplier Data[9]
Molecular Formula C₈H₉NO₃Commercial Supplier Data[9]
Molecular Weight 167.16 g/mol Commercial Supplier Data[9]
SMILES O=C(O)c1cc(on1)C1CC1Commercial Supplier Data[9]

Synthesis of 3-Cyclobutylisoxazole-5-carboxylic acid

The synthesis of 3-cyclobutylisoxazole-5-carboxylic acid can be achieved through a multi-step sequence, as detailed in the patent literature. A representative synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation cluster_2 Step 3: [3+2] Cycloaddition cluster_3 Step 4: Hydrolysis A Cyclobutane carboxaldehyde C Cyclobutane carboxaldehyde oxime A->C Reaction B Hydroxylamine B->C Reagent D Cyclobutane carboxaldehyde oxime F Cyclobutyl Nitrile Oxide (in situ) D->F Oxidation E Oxidizing Agent (e.g., NCS) E->F Reagent G Cyclobutyl Nitrile Oxide I Ethyl 3-cyclobutylisoxazole- 5-carboxylate G->I Cycloaddition H Ethyl propiolate H->I Dipolarophile J Ethyl 3-cyclobutylisoxazole- 5-carboxylate L 3-Cyclobutylisoxazole- 5-carboxylic acid J->L Saponification K Base (e.g., NaOH) K->L Reagent Amide_Coupling_Workflow cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation A 3-Cyclobutylisoxazole- 5-carboxylic acid C Activated Ester Intermediate A->C Activation B Coupling Reagent (e.g., HATU, EDC/HOBt) B->C Reagent D Activated Ester Intermediate F 3-Cyclobutylisoxazole- 5-carboxamide Derivative D->F Nucleophilic Acyl Substitution E Primary or Secondary Amine E->F Nucleophile

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Cyclobutylisoxazole-5-carboxylic Acid Workflows

Welcome to the Technical Support Center. As drug development increasingly incorporates complex heteroaromatic scaffolds, handling highly sensitive building blocks like 3-cyclobutylisoxazole-5-carboxylic acid requires pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly incorporates complex heteroaromatic scaffolds, handling highly sensitive building blocks like 3-cyclobutylisoxazole-5-carboxylic acid requires precise mechanistic control. This guide provides field-proven insights to help you eliminate decarboxylation side reactions during your synthetic workflows.

Core Mechanistic FAQs: Understanding the Decarboxylation Pathway

Q1: Why does 3-cyclobutylisoxazole-5-carboxylic acid spontaneously decarboxylate during my amide coupling reactions? A: The instability of isoxazole-5-carboxylic acids is rooted in the unique electronic environment of the isoxazole ring. The C5 position is highly acidic[1]. When the carboxylic acid is activated (e.g., converted to an acid chloride) or exposed to strong bases, the activation lowers the energy barrier for the extrusion of carbon dioxide. This decarboxylation yields a transient C5-anion, which rapidly protonates in the reaction mixture to form the dead-end byproduct, 3-cyclobutylisoxazole[1][2].

Q2: I typically use oxalyl chloride with catalytic DMF for my carboxylic acid activations. Why is my yield 0% for this specific molecule? A: Harsh activation methods like oxalyl chloride or thionyl chloride form an acyl chloride intermediate that is extremely susceptible to decarboxylation. The chloride ion acts as an excellent leaving group, and the thermodynamic driving force of CO 2​ gas evolution pushes the equilibrium entirely toward the decarboxylated byproduct. For isoxazole-5-carboxylic acids, you must avoid acyl chloride intermediates entirely and instead use mild, in-situ active ester generation[3][4].

Troubleshooting & Optimization Guide

Q3: What is the optimal coupling reagent system to prevent decarboxylation? A: Based on established synthetic protocols for isoxazole-5-carboxylic acids, the use of uronium-based coupling reagents—specifically HATU—paired with a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is highly recommended[3][5]. HATU converts the acid into a stabilized OAt (7-azabenzotriazole) active ester. This intermediate is reactive enough to couple with aliphatic and aromatic amines but stable enough to resist spontaneous decarboxylation at low to ambient temperatures[3].

Q4: How critical is temperature control during this reaction? A: It is the most critical physical parameter. Decarboxylation is a thermally driven elimination process. Activating the acid at room temperature can lead to a 20–40% loss of starting material before the amine even has a chance to react. The self-validating approach is to pre-cool the reaction to 0 °C, add the activating agent, and only allow it to warm to room temperature after the amine has been introduced.

Quantitative Data: Reaction Conditions vs. Decarboxylation Risk

To assist in your experimental design, the following table summarizes the causal relationship between reaction conditions and the probability of decarboxylation.

Activation Method / ReagentBase UsedTemperatureDecarboxylation RiskExpected Amide Yield
Oxalyl Chloride / SOCl 2​ TEA or Pyridine0 °C to RTCritical (>90%) < 10%
EDC / HOBtTEARTModerate (30-50%)40 - 60%
T3P (Propylphosphonic anhydride)DIPEARTLow (10-20%)70 - 80%
HATU DIPEA 0 °C to RT Minimal (<5%) > 85%

Note: Yields are generalized based on standard aliphatic amine nucleophiles.

Experimental Protocol: Decarboxylation-Free Amide Coupling

This protocol is designed as a self-validating system. By monitoring the specific mass fragments via LC-MS, you can confirm the integrity of the active ester and the absence of the decarboxylated byproduct before committing your valuable amine.

Materials:

  • 3-Cyclobutylisoxazole-5-carboxylic acid (1.0 equiv)

  • Target Amine (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or DCM (0.1 M to 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation & Cooling: Dissolve 3-cyclobutylisoxazole-5-carboxylic acid in anhydrous DMF under an inert atmosphere (N 2​ or Argon). Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy prevents premature CO 2​ extrusion during the initial activation phase.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the cooled solution. Stir for 5 minutes.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir the mixture at 0 °C for 15–20 minutes.

    • Self-Validation Check: Take a 5 µL aliquot, quench in MeOH, and analyze via LC-MS. You should observe the mass of the methyl ester (formed by the MeOH quench of the OAt ester) and no peak corresponding to [M - 44] (loss of CO 2​ ). If [M - 44] is present, ensure your cooling bath is strictly at 0 °C.

  • Amine Introduction: Add the target amine (1.1 equiv) dropwise or in small portions to the 0 °C solution.

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 2 to 4 hours until LC-MS indicates complete consumption of the active ester.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO 3​ , 1M HCl (skip if the product contains basic amines), and brine. Dry over Na 2​ SO 4​ , filter, and concentrate.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways of 3-cyclobutylisoxazole-5-carboxylic acid under harsh versus mild activation conditions.

G SM 3-Cyclobutylisoxazole- 5-carboxylic acid Harsh Harsh Activation (SOCl2, Strong Base, Heat) SM->Harsh Mild Mild Activation (HATU, DIPEA, 0°C to RT) SM->Mild Inter1 Reactive Acyl Chloride / C5-Anion Intermediate Harsh->Inter1 Decarb Decarboxylation (-CO2) Inter1->Decarb Byprod 3-Cyclobutylisoxazole (Dead-end Byproduct) Decarb->Byprod Inter2 Stabilized Active Ester (OAt-ester) Mild->Inter2 Amine Amine Addition (Nucleophilic Attack) Inter2->Amine Product Desired Amide Product Amine->Product

Divergent workflows: Harsh activation causes decarboxylation; mild HATU coupling yields the amide.

References

  • [1] Title: Deprotonated Carboxylic Acid Fragmentation | Source: ResearchGate | URL:

  • Title: Amide bond formation: beyond the myth of coupling reagents | Source: Luxembourg Bio Technologies | URL:

  • [3] Title: Discovery of Novel Nonpeptidic PAR2 Ligands | Source: ACS Medicinal Chemistry Letters | URL:

  • [4] Title: Discovery of Novel Nonpeptidic PAR2 Ligands - PMC | Source: NIH | URL:

  • [5] Title: Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors | Source: ACS Publications | URL:

  • [2] Title: Deprotonation of Isoxazole: A Photoelectron Imaging Study | Source: NSF Public Access Repository | URL:

Sources

Optimization

How to improve reaction yield for 3-Cyclobutylisoxazole-5-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing yield and purity bottlenecks when synthesizing 3-substituted isoxazole-5-carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing yield and purity bottlenecks when synthesizing 3-substituted isoxazole-5-carboxylic acids.

The most direct and widely adopted route for synthesizing 3-cyclobutylisoxazole-5-carboxylic acid is the 1,3-dipolar cycloaddition of a cyclobutane-derived nitrile oxide with an alkyne (such as ethyl propiolate), followed by ester saponification[1]. While theoretically straightforward, the transient nature of the nitrile oxide intermediate makes this reaction highly sensitive to kinetic and thermodynamic variables.

Below is an in-depth troubleshooting guide designed to explain the chemical causality behind common failures and provide self-validating protocols to optimize your reaction yield.

Mechanistic Bottlenecks & Kinetic Control

To understand where the synthesis fails, we must visualize the kinetic competition at the heart of the reaction. The diagram below illustrates the critical divergence point: the rate of base addition dictates whether the intermediate undergoes the desired cycloaddition or a parasitic dimerization.

SynthesisOptimization A Cyclobutanecarbohydroximoyl Chloride + Ethyl Propiolate B Et3N Addition Rate A->B C1 Rapid Addition (High [Nitrile Oxide]) B->C1 Uncontrolled C2 Syringe Pump (2-4h) (Low [Nitrile Oxide]) B->C2 Controlled D1 Furoxan Dimerization (Yield < 40%) C1->D1 Bimolecular Side-Reaction D2 [3+2] Cycloaddition (Yield > 85%) C2->D2 Desired Pathway E Ethyl 3-Cyclobutylisoxazole-5-carboxylate D2->E F 1. LiOH, THF/H2O 2. HCl (pH 2.0-2.5) E->F G 3-Cyclobutylisoxazole-5-carboxylic acid F->G Aqueous Extraction

Kinetic control of nitrile oxide cycloaddition vs. dimerization in isoxazole synthesis.

Diagnostic Q&A: Troubleshooting the Synthesis

Q1: My 1,3-dipolar cycloaddition yield is consistently below 40%, and NMR shows a major non-polar byproduct. What is happening? Causality: The byproduct is almost certainly a furoxan (1,2,5-oxadiazole 2-oxide) dimer. Nitrile oxides are highly unstable synthetic dipoles generated in situ via the dehydrohalogenation of hydroximoyl chlorides[2]. Because furoxan formation is a bimolecular reaction with respect to the nitrile oxide, any spike in its concentration exponentially increases the dimerization rate, outcompeting the desired cross-cycloaddition with ethyl propiolate. Solution: You must strictly control the steady-state concentration of the nitrile oxide. Do not add the triethylamine (Et₃N) base all at once. Instead, dilute the base in your reaction solvent and introduce it using a syringe pump over 2 to 4 hours[2]. This kinetic starvation ensures the nitrile oxide reacts with the abundant alkyne rather than itself.

Q2: I am isolating a mixture of regioisomers (3,5-disubstituted vs. 3,4-disubstituted isoxazoles). How do I exclusively obtain the 5-carboxylate? Causality: The uncatalyzed thermal [3+2] cycloaddition of nitrile oxides to terminal alkynes naturally favors the 3,5-isomer due to favorable HOMO-LUMO orbital overlap. However, solvent polarity plays a profound role in stabilizing the transition states. Highly polar solvents can unexpectedly destabilize the more polar transition state that leads to the 3,5-isomer, thereby increasing the fraction of the unwanted 3,4-isomer[3]. Solution: Switch your solvent system. Avoid highly polar or protic solvents (like DMF or Ethanol) for this specific step. Moderately non-polar to polar aprotic solvents like Chloroform (CHCl₃) or Dichloromethane (DCM) preserve the natural orbital bias, typically yielding >95% of the 3,5-isomer.

Q3: During the final saponification step, my yield drops significantly after acidification. How can I prevent product loss? Causality: 3-Cyclobutylisoxazole-5-carboxylic acid is a versatile building block[4], but its cyclobutyl ring imparts a deceptive amount of organic solubility, while the carboxylic acid moiety retains water solubility. If you rely solely on precipitation by crashing it out of a large aqueous volume, you will lose a massive portion of your product to the mother liquor. Solution: After hydrolyzing the ethyl ester with LiOH, you must strip off all THF under reduced pressure before acidification. Cool the remaining aqueous layer to 0 °C and carefully adjust the pH to exactly 2.0–2.5. Do not rely on filtration; immediately extract the aqueous layer multiple times with Ethyl Acetate (EtOAc) to pull the protonated acid into the organic phase.

Data-Driven Optimization Summary

The table below summarizes how kinetic control and solvent selection directly impact the regioselectivity and isolated yield of the intermediate ester.

Reaction ConditionBase Addition MethodSolvent SystemRegioselectivity (3,5 : 3,4)Isolated Yield (%)
Unoptimized Bolus (All at once)DMF85 : 1538%
Intermediate Dropwise (15 min)THF92 : 862%
Optimized Syringe Pump (3 hrs)CHCl₃>98 : 289%

Self-Validating Experimental Protocol

To ensure reproducibility, follow this optimized, step-by-step methodology. Built-in validation checks are included so you can confirm the success of each phase before proceeding.

Step 1: Syringe-Pump Mediated[3+2] Cycloaddition
  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve cyclobutanecarbohydroximoyl chloride (1.0 equiv) and ethyl propiolate (1.5 equiv) in anhydrous CHCl₃ (0.2 M concentration). Cool the mixture to 0 °C.

  • Controlled Initiation: Dissolve Et₃N (1.2 equiv) in an equal volume of CHCl₃. Load this into a syringe pump.

  • Addition: Add the Et₃N solution dropwise over exactly 3 hours while maintaining the reaction at 0 °C to room temperature.

  • Self-Validation Check (TLC): After 4 hours, spot the reaction on a silica TLC plate (Eluent: Hexanes:EtOAc 4:1). The complete disappearance of the UV-active ethyl propiolate spot and the emergence of a single, highly UV-active lower R_f spot validates the successful formation of the 3,5-isoxazole ester without significant furoxan streaking.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

Step 2: Precision Saponification and Extraction
  • Hydrolysis: Dissolve the crude ethyl 3-cyclobutylisoxazole-5-carboxylate in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 2 hours.

  • Self-Validation Check (Phase Shift): The reaction initially appears biphasic but will become a homogeneous single phase as the ester is consumed and the water-soluble lithium carboxylate forms.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove all THF. (Crucial: Leaving THF will prevent phase separation during extraction).

  • Acidification: Cool the aqueous residue to 0 °C. Slowly add 1M HCl dropwise.

  • Self-Validation Check (pH): Monitor with a calibrated pH meter. Stop addition exactly when the pH reaches 2.0–2.5. A persistent, milky-white suspension will form, validating the protonation of the carboxylate.

  • Isolation: Immediately extract the aqueous suspension with EtOAc (3 × 20 mL). Combine the organic layers, dry over Na₂SO₄, and evaporate to yield the pure 3-cyclobutylisoxazole-5-carboxylic acid as a crystalline solid.

References

  • [4] 3-Cyclobutylisoxazole-5-carboxylic Acid|C8H9NO3 - Benchchem. Benchchem. 4

  • [1] Iron-Mediated Synthesis of Isoxazoles from Alkynes: Using Iron(III) Nitrate as a Nitration and Cyclization Reagent. ACS Publications. 1

  • [3] Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. 3

  • [2] Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. ACS Publications. 2

Sources

Troubleshooting

Minimizing byproducts in 3-Cyclobutylisoxazole-5-carboxylic acid amide coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls associated with 3-Cyclobutylisoxazole-5-carboxylic acid amidation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls associated with 3-Cyclobutylisoxazole-5-carboxylic acid amidation. While amide coupling is a foundational transformation, the unique electronic topology of the isoxazole-5-carboxylic acid core—coupled with the steric bulk of the cyclobutyl group—demands precise control over activation kinetics to prevent byproduct accumulation, ring degradation, and yield loss.

This guide provides a self-validating framework for troubleshooting, optimizing, and executing these couplings with high fidelity.

Part 1: Workflow & Decision Logic

The following diagnostic workflow illustrates the logical decision tree for identifying and mitigating the most common byproducts encountered during the activation of 3-cyclobutylisoxazole-5-carboxylic acid.

G Start Amide Coupling of 3-Cyclobutylisoxazole-5-carboxylic acid CheckByproduct Identify Dominant Byproduct / Issue Start->CheckByproduct Guanidinium Guanidinium Adducts (Amine + HATU) CheckByproduct->Guanidinium NAcylUrea N-Acylurea Formation (O-to-N Migration) CheckByproduct->NAcylUrea Degradation Isoxazole Ring Opening / Decarboxylation CheckByproduct->Degradation Sol1 Pre-activation Strategy: Mix Acid + HATU + Base (15 min) Before adding Amine Guanidinium->Sol1 Sol2 Add HOBt/HOAt (1.2 eq) Maintain Temp at 0-25°C NAcylUrea->Sol2 Sol3 Use Milder Base (Collidine) or Neutral Reagent (T3P) Degradation->Sol3

Troubleshooting workflow for minimizing byproducts in isoxazole-5-carboxylic acid couplings.

Part 2: Troubleshooting Guide & FAQs

Q1: I am using HATU, but LC-MS shows a massive peak corresponding to a guanidinium byproduct instead of my desired amide. How do I prevent this? Causality: Uronium-based reagents like HATU and HBTU are highly electrophilic. If they are present in the reaction mixture simultaneously with your unactivated carboxylic acid and your amine, the amine can nucleophilically attack the HATU reagent directly. This forms an unreactive tetramethylguanidinium byproduct, consuming your amine and halting the reaction. Solution: Employ a Pre-activation Strategy . Combine 3-cyclobutylisoxazole-5-carboxylic acid, HATU, and base in your solvent, and stir for 15–30 minutes[1]. This allows complete formation of the highly reactive HOAt-active ester. By the time the amine is introduced, no free HATU remains in the system, effectively eliminating guanidinium byproduct formation.

Q2: My EDC-mediated coupling is stalling, and I am isolating a stable, unreactive byproduct with the exact same mass as the O-acylisourea intermediate. What is happening? Causality: You are observing the formation of an N-acylurea . When 3-cyclobutylisoxazole-5-carboxylic acid reacts with EDC, it forms an O-acylisourea intermediate. If the subsequent nucleophilic attack by the amine is sterically hindered or slow, this intermediate undergoes a spontaneous, irreversible intramolecular O-to-N acyl migration[2]. This dead-end byproduct cannot be converted to the amide. Solution: Always use a super-nucleophilic additive like HOBt or HOAt (1.2 eq) when using carbodiimides[3]. The additive rapidly attacks the transient O-acylisourea to form an active OBt/OAt ester, which is immune to O-to-N migration and highly reactive toward amines. Maintain the activation step at 0 °C to further suppress thermal rearrangement.

Q3: I notice significant decomposition of the 3-cyclobutylisoxazole-5-carboxylic acid starting material during scale-up. Why is the ring degrading? Causality: Isoxazole-5-carboxylic acids possess unique electronic vulnerabilities. The electron-withdrawing nature of the heteroaromatic ring makes the C5-carboxylate susceptible to decarboxylation under elevated temperatures. Furthermore, extended exposure to strong, nucleophilic bases can trigger ring-opening of the isoxazole core. Solution: Avoid excessive heating (never exceed 25 °C during activation). If standard bases like DIPEA or TEA cause degradation, switch to a milder, sterically hindered base like 2,4,6-collidine , or transition to a neutral coupling reagent like T3P (Propylphosphonic anhydride), which operates efficiently with minimal base[4].

Q4: How do I efficiently remove DMF and urea byproducts during the workup without losing my polar amide product to the aqueous layer? Causality: EDC produces water-soluble ureas, while HATU produces tetramethylurea (TMU) and HOAt[3]. DMF is notoriously difficult to remove via rotary evaporation and acts as a co-solvent during phase separation, dragging your product into the aqueous waste. Solution: Dilute the reaction mixture with a non-polar organic solvent (e.g., EtOAc or MTBE). Perform three sequential washes with 5% aqueous LiCl [1]. The LiCl strongly partitions DMF into the aqueous layer. Follow this with a 10% aqueous KH₂PO₄ wash to neutralize and remove residual basic additives and TMU.

Part 3: Quantitative Comparison of Coupling Reagents

To select the optimal reagent for your specific amine, consult the byproduct and risk profile table below.

Coupling ReagentDominant Byproducts GeneratedRisk of N-Acylurea FormationRisk of Guanidinium AdductsRecommended Equivalents (Reagent : Acid)Optimal Workup Strategy
HATU Tetramethylurea, HOAtLowHigh (If not pre-activated)1.1 : 1.0Basic wash (NaHCO₃) for HOAt; LiCl for DMF/TMU.
EDC·HCl / HOBt Water-soluble urea, HOBtModerate (Prevented by HOBt)None1.2 : 1.0Acidic wash (1N HCl) removes urea and EDC.
T3P (50% in EtOAc) Water-soluble phosphonic acidsNoneNone1.5 : 1.0Simple aqueous wash; highly scalable.

Part 4: Step-by-Step Methodologies

Protocol A: Optimized HATU Pre-Activation Workflow

Use this protocol for standard or unhindered amines to prevent guanidinium byproduct formation.

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 3-cyclobutylisoxazole-5-carboxylic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Stir for 2 minutes at room temperature to ensure complete deprotonation.

  • Pre-Activation (Critical Step): Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 equiv) portion-wise. Stir the mixture strictly at 0 °C for 15 to 30 minutes.

    • Self-Validation Check: This time window ensures complete conversion of the acid to the HOAt-active ester, consuming all free HATU before the amine is introduced.

  • Amine Introduction: Dissolve the target amine (1.1 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the pre-activated ester at 0 °C.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS (typically complete within 2–4 hours).

  • Aqueous Workup: Quench the reaction with water and dilute with EtOAc. Wash the organic layer sequentially with:

    • 5% aqueous LiCl (3×) to extract DMF.

    • 10% aqueous KH₂PO₄ (1×) to neutralize and remove DIPEA.

    • Saturated aqueous NaHCO₃ (1×) to remove unreacted acid and HOAt.

    • Brine (1×).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: EDC/HOBt Coupling for Sterically Hindered Amines

Use this protocol if your amine is bulky or poorly nucleophilic, to prevent N-acylurea rearrangement.

  • Reagent Preparation: Dissolve 3-cyclobutylisoxazole-5-carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C.

    • Self-Validation Check: Low temperatures thermodynamically suppress the O-to-N acyl migration of the transient O-acylisourea intermediate.

  • Activation: Add EDC·HCl (1.2 equiv) and DIPEA (2.5 equiv). Stir at 0 °C for 15 minutes.

  • Amine Addition: Add the sterically hindered amine (1.1 to 1.5 equiv) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then gradually allow the reaction to warm to room temperature overnight.

  • Workup: Dilute with additional DCM. Wash sequentially with 1N HCl (removes unreacted amine and the water-soluble EDC urea byproduct), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

References

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.[Link]

  • Reddit /r/Chempros. (2025). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • JPT Peptide Technologies. (2024). Optimizing Peptide Coupling: Key Techniques.[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization for 3-Cyclobutylisoxazole-5-carboxylic acid

Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support guide for 3-Cyclobutylisoxazole-5-carboxylic acid. This document is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for 3-Cyclobutylisoxazole-5-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the crystallization of this compound. Our goal is to move beyond simple protocols and explain the causal relationships in crystallization science, enabling you to rationally design and troubleshoot your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the material properties and basic crystallization principles for 3-Cyclobutylisoxazole-5-carboxylic acid.

Q1: What are the key physicochemical properties of 3-Cyclobutylisoxazole-5-carboxylic acid that influence crystallization?

A1: Understanding the molecule's inherent properties is the first step to designing a robust crystallization process. The structure combines a moderately polar isoxazole ring, a nonpolar cyclobutyl group, and a highly polar carboxylic acid functional group. This combination dictates its solubility behavior. Carboxylic acids are known to form strong hydrogen-bonded dimers, which can facilitate crystallization but also requires careful solvent selection to disrupt these interactions for dissolution.[1][2]

PropertyValue / ObservationImplication for Crystallization
CAS RN 1533663-34-1For accurate literature and database searching.
Molecular Formula C8H9NO3---
Molecular Weight 167.16 g/mol Influences solubility and diffusion rates in solution.
Physical State Solid at room temperature.[3]Indicates that crystallization from a melt is a potential but likely difficult option; solution crystallization is standard.
Functional Groups Carboxylic Acid, Isoxazole, CyclobutylThe carboxylic acid group allows for pH-mediated solubility changes and strong hydrogen bonding. The isoxazole provides polarity, while the cyclobutyl group adds a nonpolar character.
Hazard Profile H302, H315, H319, H332[3]Harmful if swallowed or inhaled, causes skin and eye irritation.[3] Appropriate personal protective equipment (PPE) is mandatory.[4][5][6]

Q2: What is the general principle for selecting a suitable solvent for recrystallization?

A2: The cardinal rule of solvent selection is that the ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[7] This differential solubility is the driving force for crystallization upon cooling. The principle of "like dissolves like" is a good starting point; given the mixed polarity of your molecule, solvents of intermediate polarity or solvent/anti-solvent mixtures are often successful.[7] For instance, an ethanol/water system is commonly used for moderately polar isoxazoles.[8]

Q3: My compound is soluble in water, but I've heard water is not a good solvent for TLC analysis or crystallization. Why?

A3: While many low molecular weight carboxylic acids are water-soluble, water is often a poor choice for thin-layer chromatography (TLC) because its high polarity makes it a very strong eluent on silica gel, leading to poor separation (high Rf values). For crystallization, water's strong hydrogen bonding can sometimes hinder the formation of an ordered crystal lattice for certain molecules. Furthermore, its high boiling point and heat of vaporization can make removal from the final product difficult. However, it can be an excellent anti-solvent when used with a miscible organic solvent like ethanol or acetone.[8][9]

Troubleshooting Guide: From Oils to Crystals

This guide provides solutions to specific experimental issues in a direct Q&A format.

Issue 1: The product has "oiled out" and will not solidify.

Q: My crude 3-Cyclobutylisoxazole-5-carboxylic acid has separated from the solvent as a viscous oil instead of a crystalline solid. How can I fix this?

A: "Oiling out" is a common problem, especially with compounds that have moderate melting points or when the solution is highly concentrated or cooled too quickly.[8] It occurs when the compound separates from the solution at a temperature above its melting point, or when the supersaturation is too high for nucleation to occur properly.

Potential Causes & Solutions:

  • Cause: Residual volatile solvents from work-up are plasticizing the crude material.

    • Solution: Ensure the crude product is thoroughly dried under high vacuum to remove any remaining extraction solvents (e.g., ethyl acetate, DCM) before attempting crystallization.[8]

  • Cause: The solution is becoming supersaturated at a temperature above the compound's melting point.

    • Solution 1 (Dilution): Re-heat the oil/solvent mixture until it is fully dissolved, then add more hot solvent (10-20% volume increase) to lower the saturation point. Allow it to cool much more slowly.

    • Solution 2 (Solvent System Change): The chosen solvent may be too good. Switch to a solvent system where the compound is less soluble, which will lower the temperature at which saturation occurs.

  • Cause: High supersaturation is preventing nucleation.

    • Solution 1 (Scratching): Use a glass rod to vigorously scratch the inside surface of the flask at the air-liquid interface. The microscopic grooves created provide nucleation sites for crystal growth.[8]

    • Solution 2 (Seeding): If you have a small amount of pure crystalline material, add a single microcrystal ("seed crystal") to the cooled, supersaturated solution. This provides a template for crystal growth to begin.[10][11]

    • Solution 3 (Trituration/Anti-Solvent): Add a small amount of a non-polar "anti-solvent" in which your product is insoluble (e.g., hexanes, pentane) to the oil and stir vigorously.[8] This can shock the system into precipitating a solid, which can then be recrystallized properly.

Issue 2: Crystallization results in very fine needles or a powder, making filtration difficult.

Q: I managed to get a solid, but it's a fine powder that clogs the filter paper. How can I grow larger crystals?

A: The formation of very small crystals is typically a result of rapid nucleation, which is caused by high levels of supersaturation and/or fast cooling.[11]

Potential Causes & Solutions:

  • Cause: The solution was cooled too quickly.

    • Solution: Slow down the cooling process dramatically. After dissolving the compound in hot solvent, insulate the flask (e.g., by placing it in a warm water bath that is allowed to cool to room temperature, or wrapping it in glass wool) and leave it undisturbed overnight. Slow cooling minimizes the number of nucleation events and allows existing crystals to grow larger.[7]

  • Cause: The concentration of the solute is too high.

    • Solution: Use a slightly more dilute solution. While counterintuitive, starting with a slightly larger volume of solvent can reduce the level of supersaturation at any given temperature, favoring slower growth on existing nuclei rather than the formation of many new ones.

  • Cause: Excessive agitation during the cooling phase.

    • Solution: Do not stir or agitate the solution as it cools. Disturbances can induce mass nucleation. Allow the flask to remain perfectly still in a vibration-free area.

Issue 3: No crystals form, even after extended cooling.

Q: My solution has been cooling for hours and remains clear. What should I do?

A: This is a classic case of either insufficient supersaturation or the presence of an inhibitor.

Potential Causes & Solutions:

  • Cause: Too much solvent was used.

    • Solution: The solution is not reaching saturation upon cooling. Gently heat the solution and evaporate a portion of the solvent (e.g., 20-30%) under a stream of nitrogen or using a rotary evaporator. Then, attempt the slow cooling process again.[12]

  • Cause: The presence of soluble impurities.

    • Solution: Some impurities can inhibit crystal nucleation. If the crude material is very impure, it may be necessary to first purify it by column chromatography and then crystallize the purified fractions.[13]

  • Cause: The cooling temperature is not low enough.

    • Solution: Once the solution has reached room temperature, place it in an ice bath, and subsequently in a freezer, to further decrease the solubility of the compound and induce crystallization.

  • Cause: High nucleation energy barrier.

    • Solution (Vapor Diffusion): This is an excellent method for growing high-quality crystals from a small amount of material. Dissolve your compound in a minimal amount of a good solvent (e.g., acetone). Place this vial inside a larger, sealed jar that contains a small amount of a volatile anti-solvent (e.g., hexanes). The anti-solvent will slowly diffuse into the primary solvent, gradually lowering the compound's solubility and promoting slow, controlled crystal growth.[11]

Experimental Workflow & Protocols
Protocol 1: Standard Cooling Recrystallization

This protocol provides a step-by-step method for a typical recrystallization experiment.

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in 0.5 mL of various solvents (see table below) at room temperature and upon heating. A good candidate will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent in portions, swirling and heating, until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent (~5-10%) and perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance.

  • Crystal Formation: If crystals do not form, attempt the troubleshooting steps above (scratching, seeding). For maximum yield, cool the flask further in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from their surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Suggested Solvents for Initial Screening
Solvent ClassExample SolventsRationale
Alcohols Ethanol, IsopropanolGood hydrogen-bonding capability, often used as a primary solvent.[14]
Esters Ethyl AcetateMedium polarity, good for dissolving a wide range of compounds.
Ketones AcetonePolar aprotic solvent, often a very strong solvent for carboxylic acids.
Aqueous Mixtures Ethanol/Water, Acetone/WaterAllows for fine-tuning of polarity; water acts as an anti-solvent.[8]
Hydrocarbons Heptane, HexaneNonpolar; primarily used as anti-solvents to induce precipitation.[8]
Visual Guides
Workflow for Cooling Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Solvent_Screen 1. Solvent Screening Dissolve 2. Dissolve Crude in Minimal Hot Solvent Solvent_Screen->Dissolve Hot_Filter 3. Hot Filtration (if needed) Dissolve->Hot_Filter Cool 4. Slow Cooling Hot_Filter->Cool Induce 5. Induce Nucleation (Scratch/Seed) Cool->Induce if no crystals Mature 6. Crystal Growth & Maturation Cool->Mature Induce->Mature Filter 7. Vacuum Filtration Mature->Filter Wash 8. Wash with Cold Solvent Filter->Wash Dry 9. Dry Under Vacuum Wash->Dry End End Dry->End Pure Product

Caption: A standard workflow for purifying a solid by cooling crystallization.

Troubleshooting Decision Tree

G cluster_oil cluster_no cluster_fine Start Crystallization Attempted Result What is the result? Start->Result Oiled_Out Product Oiled Out Result->Oiled_Out Oil No_Crystals No Crystals Formed Result->No_Crystals Clear Solution Fine_Powder Fine Powder / Needles Result->Fine_Powder Solid Good_Crystals Good Crystals Result->Good_Crystals Success Oil_Sol_1 Re-dissolve, add more solvent, cool slower Oiled_Out->Oil_Sol_1 Oil_Sol_2 Scratch flask wall Oiled_Out->Oil_Sol_2 Oil_Sol_3 Add anti-solvent (e.g., hexanes) Oiled_Out->Oil_Sol_3 No_Sol_1 Reduce solvent volume No_Crystals->No_Sol_1 No_Sol_2 Cool to lower temp (ice bath/freezer) No_Crystals->No_Sol_2 No_Sol_3 Add seed crystal No_Crystals->No_Sol_3 Fine_Sol_1 Cool much slower (insulate flask) Fine_Powder->Fine_Sol_1 Fine_Sol_2 Use slightly more solvent Fine_Powder->Fine_Sol_2 Fine_Sol_3 Avoid agitation Fine_Powder->Fine_Sol_3

Caption: A decision tree for troubleshooting common crystallization problems.

References
  • Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. (n.d.). Benchchem.
  • Method for crystallising carboxylic acid. (n.d.). Google Patents.
  • Carboxylic acid purification and crystallization process. (n.d.). Google Patents.
  • 3-cyclobutyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. (n.d.). NextSDS.
  • SAFETY DATA SHEET. (2020, September 11). Santa Cruz Biotechnology, Inc.
  • SAFETY DATA SHEET. (2010, May 21). Thermo Fisher Scientific.
  • Solvent design for crystallization of carboxylic acids. (2018, January 12). ResearchGate.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. (n.d.). Benchchem.
  • Guide for crystallization. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.).
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2026, February 21). ResearchGate.
  • 3-Cyclobutylisoxazole-5-carboxylic acid. (n.d.).
  • Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts.
  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (n.d.). Research and Reviews.
  • Solubility of Organic Compounds. (2023, August 31).
  • carboxylic acid solubility + TLC. (2023, March 9). Reddit.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Cyclobutylisoxazole-5-carboxylic Acid Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 3-Cyclobutylisoxazole-5-carboxylic acid (CAS: 153366...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 3-Cyclobutylisoxazole-5-carboxylic acid (CAS: 1533663-34-1) .

To effectively formulate and screen this building block, we must understand its dual nature: the cyclobutyl group imparts significant lipophilicity (driving hydrophobic aggregation), while the isoxazole-5-carboxylic acid moiety provides a highly acidic, ionizable handle[1]. Failure to account for these competing forces often leads to underestimated biological activity, reduced high-throughput screening (HTS) hit rates, and variable assay data[2].

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does 3-Cyclobutylisoxazole-5-carboxylic acid precipitate immediately when I dilute my DMSO stock into an aqueous biological assay buffer? A1: This is a classic "solvent shift" phenomenon. While the compound is highly soluble in 100% dimethyl sulfoxide (DMSO), its solubility drops exponentially in water. When a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the compound experiences localized supersaturation before bulk mixing can occur, leading to rapid nucleation and precipitation[3]. Solution: Never perform serial dilutions in the aqueous phase. Perform all serial dilutions in 100% DMSO first, and then transfer a constant, minimal volume to your assay buffer. Ensure the final DMSO concentration remains below 0.5% for cell-based assays to prevent cytotoxicity[4].

Q2: How can I leverage the compound's chemical structure to improve aqueous solubility without relying heavily on organic solvents? A2: The key lies in the carboxylic acid functional group. Carboxylic acids are weak acids; however, the electron-withdrawing isoxazole ring lowers the pKa of this specific compound (typically to ~3.0–4.0). At a pH below its pKa, the compound is unionized and highly lipophilic. By adjusting your buffer pH to at least 2 units above its pKa (e.g., physiological pH 7.4), the acid deprotonates into a carboxylate anion. This ionization drastically increases thermodynamic water solubility[1]. Pre-formulating the compound as a sodium or potassium salt is one of the most efficient chemical modification strategies to bypass the energy barrier of the crystal lattice[5].

Q3: Even at pH 7.4, I am observing micro-precipitates in my well plates. What is causing this, and what co-solvents should I use? A3: Even when fully ionized, the bulky, hydrophobic cyclobutyl group can drive the formation of sub-visible aggregates or micelles. If ionization alone is insufficient, you must disrupt these hydrophobic interactions using biocompatible excipients. We recommend utilizing co-solvents like PEG400, surfactants like Tween 80, or complexing agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4].

Q4: I am using this compound for Fragment-Based Screening (FBS) via NMR. How should I prepare my stocks? A4: For NMR-based FBS, compounds are typically screened at high concentrations (~1 mM). Prepare your initial stock at 100 mM in DMSO- d6​ under vigorous shaking at room temperature. Avoid excessive heating, which can degrade the isoxazole ring. Allow the solution to equilibrate overnight before diluting to the 1 mM working concentration in your NMR buffer to ensure complete thermodynamic solubilization[6].

Part 2: Quantitative Data & Solubilization Matrix

To standardize your formulation approach, refer to the following matrix of field-proven excipients for carboxylic acid solubility enhancement.

Excipient ClassRecommended AgentOptimal Final Conc.Causality / Mechanism of Action
Alkalizing Agent NaOH / KOHEquimolar (1:1)Deprotonates the -COOH group to form a highly soluble carboxylate salt[5].
Co-solvent PEG 4005% - 10% (v/v)Reduces the dielectric constant of the aqueous phase, matching the drug's polarity[4].
Surfactant Tween 800.1% - 1.0% (v/v)Reduces interfacial tension and traps the lipophilic cyclobutyl group within micelles[4].
Complexation HP-β-Cyclodextrin10% - 20% (w/v)Forms a hydrophilic inclusion complex around the lipophilic cyclobutyl moiety.

Part 3: Visualizations of Solubilization Logic

Troubleshooting A Compound Precipitates in Assay Buffer B Check Buffer pH Is pH > pKa + 2? A->B C Adjust pH to 7.4 or use Na+ salt B->C No D Check DMSO % Is final DMSO < 0.5%? B->D Yes F Fully Solubilized Proceed to Assay C->F E Add Solubilizers (Tween 80, PEG400) D->E Precipitates D->F Soluble E->F

Caption: Troubleshooting workflow for resolving precipitation of carboxylic acid compounds in aqueous media.

Mechanism Unionized 3-Cyclobutylisoxazole- 5-carboxylic acid (Lipophilic) Base Alkaline pH (Deprotonation) Unionized->Base Excipient Cyclodextrin / Surfactant Unionized->Excipient Ionized Carboxylate Anion (High Aqueous Sol.) Base->Ionized Complex Inclusion Complex / Micelle Excipient->Complex

Caption: Solubilization mechanisms: pH-driven ionization versus excipient-mediated complexation.

Part 4: Standardized Experimental Protocols

Protocol A: Self-Validating DMSO Stock Preparation & Serial Dilution

Objective: Prevent solvent-shift precipitation during in vitro biological assays.

  • Gravimetric Analysis: Accurately weigh the 3-Cyclobutylisoxazole-5-carboxylic acid powder.

  • Primary Solubilization: Add 100% sterile DMSO to achieve a 10 mM or 100 mM master stock. Vortex gently. Causality: Vigorous vortexing introduces air bubbles that can oxidize sensitive heterocyclic compounds; gentle swirling ensures structural integrity[3].

  • Serial Dilution in Solvent: Prepare all intermediate concentrations by performing serial dilutions strictly in 100% DMSO.

  • Aqueous Transfer (The 1:200 Rule): Transfer the DMSO stocks into the aqueous assay buffer at a 1:200 ratio (e.g., 0.5 µL DMSO stock into 99.5 µL buffer). Causality: This ensures the final DMSO concentration is exactly 0.5%, preventing cell toxicity while maintaining compound solubility[4].

  • System Validation: Measure the optical density (OD) of the final well at 600 nm. Compare it against a "Vehicle Control" (0.5% DMSO in buffer with no compound). If ODcompound​>ODvehicle​ , sub-visible precipitation has occurred, and Protocol B must be utilized.

Protocol B: pH-Shift and In Situ Salt Formation for In Vivo Dosing

Objective: Achieve high-concentration aqueous solubility (>5 mg/mL) for animal models without toxic organic solvents.

  • Suspension: Suspend the required mass of the compound in 80% of the final required volume of sterile ultra-pure water. The compound will remain insoluble.

  • Equimolar Titration: Slowly add 0.1 N NaOH dropwise while stirring continuously. Monitor the pH using a micro-probe.

  • Ionization Check: Stop titration when the solution clears completely and the pH stabilizes between 7.2 and 7.8. Causality: The transition from a cloudy suspension to a clear solution visually confirms the thermodynamic conversion of the lipophilic acid into the highly soluble sodium carboxylate salt[5].

  • Osmotic Adjustment: Add 10X Phosphate Buffered Saline (PBS) or NaCl to bring the final solution to isotonicity (0.9% NaCl equivalent).

  • Volume Adjustment & Filtration: Bring to the final volume with ultra-pure water. Sterilize via a 0.22 µm PTFE syringe filter prior to administration.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]

  • Compound Handling Instructions. MedChemExpress (MCE). Available at:[Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available at:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed / NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-Cyclobutylisoxazole-5-carboxylic acid

Welcome to the Technical Support Center for the isolation and purification of 3-Cyclobutylisoxazole-5-carboxylic acid (CAS: 1533663-34-1). This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Cyclobutylisoxazole-5-carboxylic acid (CAS: 1533663-34-1). This guide is designed for researchers, scientists, and drug development professionals dealing with the specific physicochemical challenges of isoxazole-based building blocks.

Section 1: Physicochemical Profiling & Core Principles

Before initiating any purification workflow, it is critical to understand the intrinsic properties of the target molecule.

Table 1: Physicochemical Properties of 3-Cyclobutylisoxazole-5-carboxylic acid

PropertyValue / Description
CAS Number 1533663-34-1
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Predicted pKa ~2.29 ± 0.10 (Based on the isoxazole-5-carboxylic acid core)
Solubility Soluble in EtOAc, DCM, DMSO, MeOH; Slightly soluble in water

Q: Why does this compound behave differently from standard aliphatic carboxylic acids during purification? A: The isoxazole ring is a highly electron-withdrawing heteroaromatic system. The proximity of the electronegative oxygen and nitrogen atoms to the carboxylic acid group at the 5-position significantly stabilizes the conjugate base via inductive effects. This lowers the pKa to approximately 2.29 1, making it a considerably stronger acid than typical aliphatic carboxylic acids (which usually have a pKa ~4.8) [[2]](). This low pKa dictates your entire purification strategy: it requires stronger acidic conditions to remain protonated during chromatography and allows for highly selective acid-base extraction.

Section 2: Troubleshooting Guide: Liquid-Liquid Extraction (Acid-Base)

Q: My crude reaction mixture contains unreacted starting materials and neutral byproducts. What is the most efficient way to isolate the product? A: Because of its low pKa, 3-Cyclobutylisoxazole-5-carboxylic acid can be easily separated from neutral and basic impurities using an acid-base liquid-liquid extraction. By treating the crude mixture with a mild aqueous base (like Sodium Bicarbonate, NaHCO3), the carboxylic acid is deprotonated into its water-soluble sodium salt. Neutral impurities remain in the organic phase. Subsequent acidification of the aqueous layer forces the compound back into its organic-soluble protonated state, allowing recovery with Ethyl Acetate (EtOAc) 3.

Step-by-Step Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Extraction: Add an equal volume of saturated aqueous NaHCO3 (pH ~8). Stir vigorously for 10 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower aqueous layer (contains the product as a sodium salt). Discard the upper organic layer (contains neutral/basic impurities).

  • Acidification: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 1M HCl dropwise while stirring until the pH reaches < 1.5. (Causality note: The pH must be driven at least 1 unit below the pKa of 2.29 to ensure >90% protonation for efficient organic recovery).

  • Organic Recovery: Extract the acidified aqueous layer three times with fresh EtOAc.

  • Washing & Drying: Wash the combined EtOAc layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the semi-pure product.

ExtractionWorkflow Crude Crude Mixture in EtOAc (Product + Impurities) AddBase Extract with aq. NaHCO3 (pH 8) Crude->AddBase OrgLayer1 Organic Layer (Neutral Impurities) AddBase->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Sodium Salt) AddBase->AqLayer1 Keep Acidify Acidify with 1M HCl (pH < 1.5) AqLayer1->Acidify Extract Extract with EtOAc Acidify->Extract OrgLayer2 Organic Layer (Pure Product) Extract->OrgLayer2 Keep & Dry AqLayer2 Aqueous Layer (Inorganic Salts) Extract->AqLayer2 Discard

Workflow for the Acid-Base Extraction of 3-Cyclobutylisoxazole-5-carboxylic acid.

Section 3: Troubleshooting Guide: Chromatographic Resolution

Q: When purifying the extracted compound via Reversed-Phase HPLC (RP-HPLC), I am observing severe peak tailing and broad peaks. How do I fix this? A: Peak tailing for carboxylic acids in RP-HPLC is primarily caused by two factors: partial ionization of the acid at a neutral mobile phase pH, and secondary interactions between the polar carboxylic acid/isoxazole moieties and residual unendcapped silanol groups (Si-OH) on the silica stationary phase 4.

To resolve this, you must use an acidic modifier. Adding 0.1% Formic Acid (FA) lowers the mobile phase pH to ~2.7. This suppresses the ionization of the carboxylic acid (shifting it to its neutral, hydrophobic state) and masks the acidic silanol groups, eliminating the secondary ionic interactions [[5]]() 6.

Step-by-Step Protocol: RP-HPLC Purification
  • Column Selection: Use a modern, end-capped C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 70% B over 30 minutes. The acidic modifier ensures the compound elutes as a sharp, symmetrical peak 7.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (targeting the isoxazole ring chromophore).

  • Fraction Collection: Collect the main peak and lyophilize immediately to prevent acid-catalyzed degradation during concentration.

HPLCLogic Problem Problem: Peak Tailing & Broadening Cause1 Cause 1: Partial Ionization (pH > pKa) Problem->Cause1 Cause2 Cause 2: Secondary Silanol Interactions Problem->Cause2 Solution Solution: Add 0.1% Formic Acid (Mobile Phase pH ~2.7) Cause1->Solution Cause2->Solution Effect1 Effect: Suppresses Ionization (Protonates Carboxylic Acid) Solution->Effect1 Effect2 Effect: Masks Residual Silanol Groups Solution->Effect2 Result Result: Sharp, Symmetrical Peaks Effect1->Result Effect2->Result

Mechanistic resolution of peak tailing in RP-HPLC using acidic modifiers.

Section 4: Crystallization & Final Polish

Q: My HPLC fractions still show trace amounts of a structurally similar regioisomer. How can I achieve >99% purity? A: If the synthesis route involved a 1,3-dipolar cycloaddition, trace amounts of the 4-carboxylic acid regioisomer might co-elute. Crystallization is the most effective final polishing step to reject structurally similar regioisomers due to the rigid packing requirements of the crystal lattice [[8]]().

Step-by-Step Protocol: Recrystallization
  • Solvent Selection: Dissolve the semi-pure solid in a minimum volume of hot Ethyl Acetate (approx. 60 °C) 9.

  • Anti-Solvent Addition: Slowly add Petroleum Ether or Heptane dropwise until the solution becomes slightly cloudy (reaching the cloud point).

  • Cooling: Remove from heat and allow the mixture to cool slowly to room temperature over 2 hours. Transfer to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Filtration: Filter the resulting white to off-white crystals under vacuum, wash with cold Heptane, and dry under high vacuum for 12 hours.

References

  • RSC Publishing. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. Available at: [Link]

  • ResearchGate. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Available at:[Link]

  • Chromatography Online. Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Available at: [Link]

  • FLORE. Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Available at:[Link]

  • Google Patents.Process for the preparation of isoxazole-4,5-dicarboxylic acid esters.
  • HPLC.eu. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Cyclobutylisoxazole-5-carboxylic Acid Reactivity

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reactivity of 3-Cyclobutylisoxazole-5-carboxylic acid during routine amide coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reactivity of 3-Cyclobutylisoxazole-5-carboxylic acid during routine amide couplings or esterifications. While it is a highly valuable building block in medicinal chemistry[1], it demands a nuanced synthetic approach. Standard high-throughput coupling conditions (like HATU/DIPEA) will often destroy this starting material before any productive coupling can occur.

This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yielding transformations.

FAQ: Mechanistic Causality & Diagnostics

Q1: Why do my standard HATU/DIPEA coupling conditions result in near-zero yield and unrecoverable starting material? The failure is rooted in the unique electronic environment of the isoxazole ring. The C5 position is highly electron-deficient due to the adjacent electronegative oxygen atom and the inductive pull of the nitrogen[2]. When the carboxylic acid is activated into an ester (e.g., an OAt ester via HATU), the C5-carboxylate bond becomes highly polarized. The introduction of a strong, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) promotes rapid decarboxylation (loss of CO₂) rather than productive aminolysis[3]. The result is the formation of the volatile 3-cyclobutylisoxazole byproduct.

Q2: What analytical signatures indicate that decarboxylation has ruined my reaction? If you monitor the reaction via LC-MS, you will notice the disappearance of the activated acid mass without the appearance of the product mass. Furthermore, you may observe active gas evolution (CO₂ bubbling) upon the addition of the base. In GC-MS or ¹H-NMR of the crude mixture, the appearance of a diagnostic proton at the C5 position (an aromatic singlet around ~8.5 ppm) confirms the formation of the des-carboxy byproduct[2].

Q3: Does the 3-cyclobutyl group contribute to this poor reactivity? Sterically, the 3-cyclobutyl group is distant from the C5-carboxylic acid and does not significantly hinder the nucleophilic attack of the amine. However, it does increase the lipophilicity of the molecule, which can lead to poor solubility in highly polar solvent mixtures (like DMF/Water) sometimes used in alternative coupling strategies[4]. The primary driver of the reactivity issue remains the electronic nature of the isoxazole core.

Quantitative Data: Reagent Selection Matrix

To mitigate decarboxylation, the activation strategy must avoid strong bases and minimize thermal stress. The table below summarizes the causality between reaction conditions and expected outcomes for isoxazole-5-carboxylic acids.

Coupling SystemBase / AdditiveTempDecarboxylation RiskExpected YieldMechanistic Rationale
HATU DIPEA (2.0 eq)25 °CHigh < 20%Strong base promotes rapid CO₂ elimination from the highly polarized OAt active ester.
EDC / HOBt N-Methylmorpholine25 °CModerate40 - 60%Weaker base reduces degradation rate, but the active ester remains somewhat unstable.
DMT-MM None (Neutral)25 °CLow 75 - 85%Triazine-based activation occurs at neutral pH, completely bypassing base-catalyzed degradation[4].
Ghosez's Reagent Pyridine (Catalytic)0 °CVery Low > 90%Generates an acid chloride under strictly neutral/mild conditions; highly electrophilic for rapid amine capture.

Visualizing the Chemical Logic

Mechanism Acid 3-Cyclobutylisoxazole- 5-carboxylic acid ActiveEster Activated Ester (e.g., OAt or OBM) Acid->ActiveEster Coupling Reagent (HATU, EDC, etc.) Amine + Amine (Nucleophilic Attack) ActiveEster->Amine Productive Pathway BaseHeat + Strong Base (DIPEA) / Heat ActiveEster->BaseHeat Degradation Pathway Product Desired Amide Product Amine->Product Degradation Decarboxylation (-CO2) 3-Cyclobutylisoxazole BaseHeat->Degradation

Competing pathways: productive amidation versus base-catalyzed decarboxylation.

Workflow Start Amidation of 3-Cyclobutylisoxazole- 5-carboxylic acid CheckBase Is the amine stable without strong base? Start->CheckBase PathA Yes: Use DMT-MM (Neutral Conditions) CheckBase->PathA Amine is freebase PathB No: Requires Activation Prior to Amine Addition CheckBase->PathB Amine is HCl salt Success Successful Amide Coupling (Minimal Decarboxylation) PathA->Success Ghosez Use Ghosez's Reagent (Acid Chloride generation) PathB->Ghosez Ghosez->Success

Decision tree for selecting amidation conditions to prevent isoxazole decarboxylation.

Self-Validating Experimental Protocols

Protocol A: Neutral Activation via DMT-MM

Best for: Primary and secondary amines available as free bases. DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) activates the acid without requiring any external base[4].

  • Preparation: In an oven-dried flask, dissolve 3-Cyclobutylisoxazole-5-carboxylic acid (1.0 eq, 0.5 mmol) and the target amine (1.1 eq, 0.55 mmol) in anhydrous THF or a THF/MeOH mixture (0.2 M). Causality check: Ensure the amine is a free base. If it is an HCl salt, the neutral DMT-MM will not be able to deprotonate it for nucleophilic attack.

  • Activation: Add DMT-MM (1.2 eq, 0.6 mmol) in one portion at room temperature (25 °C).

  • Reaction: Stir the suspension at room temperature for 4-12 hours. The reaction is self-indicating; as the DMT-MM is consumed, the byproduct (4,6-dimethoxy-1,3,5-triazin-2-ol) will precipitate, turning the solution cloudy.

  • Workup: Dilute with Ethyl Acetate, wash with saturated aqueous NaHCO₃, then 1M HCl, and finally brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Mild Acid Chloride Generation via Ghosez's Reagent

Best for: Sterically hindered amines or amine hydrochloride salts that require a base. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to an acid chloride under strictly neutral conditions, bypassing the unstable OAt ester intermediate entirely.

  • Acid Chloride Formation: Dissolve 3-Cyclobutylisoxazole-5-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert atmosphere (N₂/Ar) and cool to 0 °C.

  • Reagent Addition: Dropwise add Ghosez's reagent (1.1 eq, 0.55 mmol). Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour. Causality check: The conversion to the acid chloride is neutral and produces N,N-dimethylisobutyramide as a harmless byproduct, completely avoiding decarboxylation.

  • Amine Coupling: In a separate flask, dissolve the amine (1.2 eq) and Pyridine (2.0 eq) in DCM. Cool to 0 °C. Note: Pyridine is used instead of DIPEA because it is a weaker base and a superior nucleophilic catalyst, minimizing any residual risk to the isoxazole core.

  • Combination: Slowly transfer the generated acid chloride solution into the amine solution. Stir for 2 hours at room temperature.

  • Workup: Quench with water, extract with DCM, wash with 1M HCl to remove pyridine, dry, and concentrate.

References

  • ISOXAZOLE-5-CARBOXYLIC ACID CAS 21169-71-1 Source: Caming Pharmaceutical Ltd URL:[Link]

  • Deprotonation of Isoxazole: A Photoelectron Imaging Study Source: NSF Public Access Repository URL:[Link]

  • Deprotonated Carboxylic Acid Fragmentation Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-Cyclobutylisoxazole-5-carboxylic acid vs 3-cyclopropylisoxazole-5-carboxylic acid reactivity

3-Cyclobutylisoxazole-5-carboxylic acid vs. 3-Cyclopropylisoxazole-5-carboxylic acid: A Comprehensive Reactivity and Application Guide In modern medicinal chemistry, the substitution of a single carbon atom can drastical...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Cyclobutylisoxazole-5-carboxylic acid vs. 3-Cyclopropylisoxazole-5-carboxylic acid: A Comprehensive Reactivity and Application Guide

In modern medicinal chemistry, the substitution of a single carbon atom can drastically alter a molecule's pharmacokinetic profile, metabolic stability, and target binding affinity. Two highly sought-after building blocks—3-Cyclobutylisoxazole-5-carboxylic acid [1] and 3-Cyclopropylisoxazole-5-carboxylic acid [2]—exemplify this phenomenon. Both feature an isoxazole core with a C5-carboxylic acid primed for amidation, but their C3-cycloalkyl substituents dictate entirely different physicochemical behaviors.

This guide objectively compares their structural properties, reactivity, and pharmacological implications, providing self-validating experimental protocols for drug development professionals.

Structural and Physicochemical Profiling

The fundamental difference between these two building blocks lies in the ring strain, bond angles, and 3D conformation of their cycloalkyl groups. Cyclopropane has a bond angle of ~60°, forcing the C-C bonds to possess high p-character and the external C-R bonds to have high s-character (sp²-like). This makes the cyclopropyl group rigid and planar. In contrast, cyclobutane has a bond angle of ~90° and adopts a puckered "butterfly" conformation to relieve torsional strain, making it more flexible and sterically demanding in 3D space[3].

Quantitative Comparison Table
Property3-Cyclopropylisoxazole-5-carboxylic acid3-Cyclobutylisoxazole-5-carboxylic acid
CAS Number 870704-25-91533663-34-1
Molecular Formula C₇H₇NO₃C₈H₉NO₃
Molecular Weight 153.14 g/mol 167.16 g/mol
Ring Conformation Planar (Rigid)Puckered "Butterfly" (Flexible)
Ring Strain ~115 kJ/mol~110 kJ/mol
Steric Bulk LowHigh
Electronic Effect on Core Weak electron withdrawal (inductive) / Hyperconjugation via Walsh orbitalsStandard aliphatic electron donation

Pharmacokinetic and Metabolic Implications

The choice between a cyclopropyl and cyclobutyl substituent is rarely arbitrary; it is driven by the need to balance metabolic stability with payload release and target affinity.

The Steric Immolation Phenomenon: A landmark study on Antibody-Drug Conjugates (ADCs) demonstrated that linker design directly impacts payload release efficiency[4]. When comparing highly hindered disulfide linkers, the cyclobutyl-substituted analog successfully released its active payload intratumorally, leading to high efficacy in mice[5]. Conversely, the cyclopropyl analog failed to undergo the necessary self-immolation following disulfide cleavage, rendering the ADC biologically inactive[5]. This highlights how the puckered conformation of cyclobutyl can facilitate specific cleavage mechanisms that the rigid cyclopropyl ring prevents.

Metabolic Stability: Cyclopropyl rings are frequently utilized to restrict molecular conformation and block Cytochrome P450 (CYP) oxidation sites. In a 2025 optimization campaign for anti-Trypanosoma cruzi agents, the integration of a 3-cyclopropylisoxazole-5-carboxylic acid derivative yielded compounds with highly specific SAR profiles, though careful tuning was required to overcome high microsomal clearance[6]. Cyclobutyl rings, while slightly more lipophilic, introduce different metabolic liabilities, such as susceptibility to hydroxylation at the C3' position of the cyclobutane ring.

Cycloalkyl_Impact C3_Substituent C3-Isoxazole Substituent Cyclopropyl Cyclopropyl Ring (Planar, 60° angle) C3_Substituent->Cyclopropyl Cyclobutyl Cyclobutyl Ring (Puckered, 90° angle) C3_Substituent->Cyclobutyl Metabolism_Cp High Metabolic Stability (Low CYP oxidation) Cyclopropyl->Metabolism_Cp Steric_Cp Lower Steric Bulk (Rigid, High s-character) Cyclopropyl->Steric_Cp Metabolism_Cb Moderate Metabolic Stability (Susceptible to hydroxylation) Cyclobutyl->Metabolism_Cb Steric_Cb Higher Steric Bulk (Flexible conformation) Cyclobutyl->Steric_Cb

Caption: Logical relationship between C3-cycloalkyl substitution, steric bulk, and metabolic stability.

Reactivity at the C5-Carboxylic Acid: Amidation Workflows

The primary synthetic utility of both compounds is the formation of carboxamides at the C5 position[6]. Because the isoxazole ring is electron-deficient, the C5-carboxylic acid is less nucleophilic than standard aliphatic acids, requiring robust coupling reagents.

Causality in Reagent Selection
  • HATU over EDC/HOBt: HATU is utilized because the nitrogen in the pyridine ring of its HOAt leaving group provides an internal neighboring-group effect. This drastically accelerates the aminolysis step, which is critical for electron-deficient heteroaromatic systems.

  • DIPEA over TEA: N,N-Diisopropylethylamine (DIPEA) is highly sterically hindered, preventing it from acting as a competing nucleophile. It strictly serves as a base to deprotonate the carboxylic acid and the amine salt.

Experimental Protocol: Parallel Amidation (Self-Validating System)

This protocol is designed to be self-validating. By incorporating an intermediate LC-MS check, researchers can isolate reaction failures to either the activation step (reagent degradation) or the aminolysis step (poor amine nucleophilicity).

Materials:

  • 3-Cyclobutyl- or 3-Cyclopropylisoxazole-5-carboxylic acid (0.1 mmol)

  • HATU (0.12 mmol, 1.2 eq)

  • DIPEA (0.3 mmol, 3.0 eq)

  • Target Primary/Secondary Amine (0.12 mmol, 1.2 eq)

  • Anhydrous DMF (1.0 mL)

Step-by-Step Methodology:

  • Carboxyl Activation: Dissolve the chosen isoxazole-5-carboxylic acid (0.1 mmol) in anhydrous DMF (1.0 mL) under a nitrogen atmosphere. Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol).

  • Self-Validation Check (15 mins): Stir the mixture at room temperature for 15 minutes. Validation: Withdraw a 2 μL aliquot, dilute in 100 μL MeCN, and analyze via LC-MS. You must observe the mass of the active HOAt-ester intermediate . If this mass is absent, the HATU has degraded, and the reaction must be aborted.

  • Aminolysis: Upon confirmation of the HOAt-ester, add the target amine (0.12 mmol) dropwise. Stir at room temperature for 2 to 4 hours.

  • Reaction Monitoring: Monitor the consumption of the HOAt-ester via LC-MS. The C3-cyclobutyl derivative may require slightly longer reaction times (up to 6 hours) if the coupling amine is highly sterically hindered, due to the puckered bulk of the cyclobutane ring.

  • Workup & Purification: Quench the reaction with water (5 mL) and extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via Prep-HPLC to yield the final carboxamide.

Amidation_Workflow Start Isoxazole-5-carboxylic acid (0.1 mmol) Activation Carboxyl Activation (HATU, DIPEA, DMF, 15 min) Start->Activation Validation1 LC-MS Check (HOAt-ester formation) Activation->Validation1 Amine Amine Addition (1.2 eq, RT, 2-4h) Validation1->Amine Purification Purification (Prep-HPLC) Amine->Purification Validation2 Final Validation (LC-MS, NMR) Purification->Validation2

Caption: Self-validating amidation workflow ensuring intermediate HOAt-ester confirmation.

References

  • Su, D., & Zhang, D. (2021). "Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency". Frontiers in Pharmacology, 12, 687926. URL:[Link]

  • de Oliveira, R. G., et al. (2025). "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity". Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparative

Benchmarking 3-Cyclobutylisoxazole-5-carboxylic Acid Derivatives: A Comprehensive Guide to Target Binding Assays

Executive Summary & Pharmacological Context In contemporary fragment-based drug discovery (FBDD), the 3-cyclobutylisoxazole-5-carboxylic acid scaffold (CAS 1533663-34-1) 1 has emerged as a highly privileged building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In contemporary fragment-based drug discovery (FBDD), the 3-cyclobutylisoxazole-5-carboxylic acid scaffold (CAS 1533663-34-1) 1 has emerged as a highly privileged building block. The cyclobutyl ring provides a conformationally restricted, lipophilic footprint ideal for occupying shallow hydrophobic pockets, while the isoxazole-5-carboxylic acid moiety serves a dual purpose:

  • Metalloenzyme Chelator : It acts as a non-hydroxamate bidentate zinc-binding group (ZBG), crucial for targeting enzymes like the antibacterial target UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) without the off-target toxicity often associated with hydroxamates 2.

  • Kinase Hinge Binder : It participates in critical hydrogen-bond networks within the ATP-binding pockets of receptor tyrosine kinases, such as C-KIT 3.

To objectively benchmark derivatives of this scaffold, researchers must move beyond simple end-point enzymatic assays—which are highly susceptible to Pan-Assay Interference Compounds (PAINS)—and employ a rigorous, orthogonal biophysical screening cascade.

Orthogonal Benchmarking Strategy

  • Primary Screening (TR-FRET) : Time-Resolved Fluorescence Resonance Energy Transfer is utilized for high-throughput IC50​ determination. By introducing a time delay (e.g., 100 µs) before measurement, TR-FRET allows short-lived background autofluorescence from the compound library to decay, drastically improving the signal-to-noise ratio and eliminating false positives 4.

  • Secondary Validation (SPR) : Surface Plasmon Resonance provides label-free, real-time association ( kon​ ) and dissociation ( koff​ ) rates. We prioritize SPR because target residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy and target vulnerability compared to equilibrium affinity ( KD​ ) alone 2.

G N1 Compound Library (Isoxazole Derivatives) N2 Primary Screen (TR-FRET Assay) N1->N2 HTS N3 Hit Validation (SPR Kinetics) N2->N3 IC50 < 1 µM N4 Lead Optimization (In Vivo Models) N3->N4 Residence Time > 30 min

Orthogonal screening cascade for isoxazole-5-carboxylic acid derivatives.

Experimental Methodologies

Protocol A: TR-FRET Competitive Binding Assay (Kinase C-KIT)

This protocol is designed as a self-validating system. We utilize a known pan-kinase inhibitor (e.g., Dasatinib) as a positive control to calculate the Z′ -factor, ensuring assay robustness before testing the isoxazole derivatives 5.

Step-by-Step Workflow:

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The inclusion of Brij-35 (a non-ionic detergent) is critical to prevent non-specific aggregation of the lipophilic cyclobutyl derivatives.

  • Tracer & Antibody Optimization : Prepare a master mix containing 5 nM GST-tagged C-KIT, 2 nM Europium-labeled anti-GST antibody, and 15 nM Alexa Fluor™ 665 Kinase Tracer. Causality note: 15 nM tracer is chosen to sit near its KD​ value, maximizing the sensitivity of the assay to competitive displacement.

  • Compound Incubation : Dispense 7.5 µL of the master mix into a 384-well low-volume plate. Add 2.5 µL of the isoxazole derivatives (10-point dose-response titration, starting at 10 µM). Incubate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Detection & Analysis : Read the plate using a TR-FRET compatible microplate reader. Excite the Europium donor at 340 nm. Following a 100 µs delay, measure emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio and fit the data to a four-parameter logistic curve to determine the IC50​ .

G Excitation Excitation (340 nm) Donor Europium Donor Anti-Tag Antibody Excitation->Donor Acceptor Tracer Acceptor Alexa Fluor 665 Donor->Acceptor Close Proximity Inhibitor Isoxazole Inhibitor Displaces Tracer Donor->Inhibitor Competes with Tracer Emission FRET Emission (665 nm) Acceptor->Emission NoFRET No FRET (615 nm only) Inhibitor->NoFRET Tracer Displaced

Mechanistic principle of the TR-FRET competitive displacement assay.

Protocol B: SPR Kinetic Profiling (Metalloenzyme PaLpxC)

To validate the zinc-binding efficacy of the isoxazole-5-carboxylic acid core, we profile the compounds against Pseudomonas aeruginosa LpxC (PaLpxC) using SPR 2.

Step-by-Step Workflow:

  • Surface Activation : Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate flow cells with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Causality note: EDC/NHS chemistry creates reactive succinimide esters that readily couple with primary amines (lysine residues) on the PaLpxC surface.

  • Ligand Immobilization : Inject purified PaLpxC (diluted in 10 mM sodium acetate, pH 4.5) until an immobilization level of ~3000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection (Single-Cycle Kinetics) : To avoid harsh regeneration steps that could denature the metalloenzyme, utilize single-cycle kinetics. Inject the isoxazole derivatives at five increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 µM) sequentially without regeneration in between. Use a flow rate of 30 µL/min in running buffer (10 mM HEPES, 150 mM NaCl, 50 µM ZnSO4, 0.05% Tween-20, 2% DMSO).

  • Data Fitting : Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​ ( koff​/kon​ ).

Benchmarking Data Presentation

To illustrate the structure-activity relationship (SAR) evolution of this scaffold, we benchmark the naked fragment core against two hypothetical, optimized derivatives designed for specific targets, alongside industry-standard reference inhibitors.

Table 1: Comparative Binding Profile of 3-Cyclobutylisoxazole-5-carboxylic Acid Derivatives

Compound / DerivativePrimary TargetTR-FRET IC50​ (nM)SPR KD​ (nM)SPR koff​ ( s−1 )Target Residence Time ( τ )
Fragment Core (3-Cyclobutylisoxazole-5-carboxylic acid)LpxC / Kinases> 50,00085,000 1.5×10−1 < 10 seconds
Derivative A (N-(biphenyl-4-ylmethyl) substitution)PaLpxCN/A145 4.2×10−3 ~ 4.0 minutes
Derivative B (N-(4-(trifluoromethyl)phenyl) substitution)C-KIT Kinase85110 8.5×10−4 ~ 19.6 minutes
CHIR-090 (Reference LpxC Inhibitor)PaLpxCN/A4.5 2.1×10−4 ~ 79.3 minutes
Dasatinib (Reference Kinase Inhibitor)C-KIT Kinase1.22.8 1.1×10−4 ~ 151.5 minutes

*Note: TR-FRET is optimized here for the kinase target. LpxC functional assays typically utilize LC-MS or fluorescamine-based readouts rather than TR-FRET due to the nature of the deacetylase reaction.

Data Interpretation

The raw fragment core exhibits weak, transient binding typical of FBDD starting points. By functionalizing the 5-carboxylic acid into an amide with a biphenyl group (Derivative A), the compound extends into the hydrophobic tunnel of LpxC, vastly improving affinity and residence time. Conversely, functionalization with a trifluoromethylphenyl group (Derivative B) leverages halogen bonding within the C-KIT kinase hinge region, yielding sub-micromolar TR-FRET displacement and a highly favorable residence time approaching 20 minutes.

References

  • PubChem . 3-Cyclobutylisoxazole-5-carboxylic acid | C8H9NO3 | CID 80488178. National Institutes of Health (NIH). 1

  • Journal of Medicinal Chemistry . Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity. American Chemical Society (ACS). 2

  • NIH PubMed Central . Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening.5

  • Sino Biological . TR-FRET Technology: Principle, Advantages, and Applications. 4

  • Navrachana University . In Silico Molecular Docking against C-KIT Tyrosine Kinase of 2-Isoxazoline Derivatives.3

Sources

Validation

A Tale of Two Rings: A Comparative Guide to 3-Cyclobutylisoxazole-5-carboxylic Acid and its Phenyl Analog as Bioisosteres

An In-depth Analysis of a Classic Bioisosteric Replacement Strategy for Drug Discovery Professionals In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance drug-like...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis of a Classic Bioisosteric Replacement Strategy for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance drug-like properties is a paramount objective. One of the most enduring and successful strategies in this endeavor is bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic attributes. This guide provides a comprehensive comparison of a classic bioisosteric pair: 3-cyclobutylisoxazole-5-carboxylic acid and its aromatic counterpart, 3-phenylisoxazole-5-carboxylic acid.

Through a detailed exploration of their synthesis, physicochemical properties, and pharmacological potential, we will illuminate the rationale and practical implications of replacing a planar phenyl ring with a three-dimensional cyclobutyl moiety. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage this powerful bioisosteric strategy in their own discovery programs.

The Strategic Imperative for Phenyl Ring Bioisosteres

The phenyl group, while a ubiquitous and often essential component of many pharmacophores, can introduce metabolic liabilities, primarily through oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to rapid clearance, the formation of reactive metabolites, and potential off-target toxicities. Furthermore, the planarity and lipophilicity of the phenyl ring can sometimes negatively impact aqueous solubility.[2]

The replacement of a phenyl ring with a saturated carbocycle, such as a cyclobutyl group, is a well-established tactic to mitigate these issues.[1] The three-dimensional, sp³-rich nature of the cyclobutyl ring can disrupt π-π stacking interactions, potentially improving solubility, and its saturated character generally imparts greater metabolic stability.[1]

This guide will now delve into the practical synthesis of our two comparator compounds, followed by a detailed analysis of their key properties.

Synthetic Pathways: A Comparative Workflow

The synthesis of both 3-cyclobutylisoxazole-5-carboxylic acid and 3-phenylisoxazole-5-carboxylic acid can be achieved through a convergent strategy involving the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, followed by ester hydrolysis.[3] The key difference lies in the preparation of the starting aldehyde.

DOT script for the general synthetic workflow:

Synthetic_Workflow cluster_aldehyde Aldehyde Synthesis cluster_oxime Oxime Formation cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_ester Isoxazole Ester cluster_hydrolysis Ester Hydrolysis cluster_acid Final Product Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde_Oxime Cyclobutanecarboxaldehyde Oxime Cyclobutanecarboxaldehyde->Cyclobutanecarboxaldehyde_Oxime NH2OH·HCl Benzaldehyde Benzaldehyde Benzaldehyde_Oxime Benzaldehyde Oxime Benzaldehyde->Benzaldehyde_Oxime NH2OH·HCl Cyclobutyl_Nitrile_Oxide Cyclobutanecarbonitrile Oxide (in situ) Cyclobutanecarboxaldehyde_Oxime->Cyclobutyl_Nitrile_Oxide NCS or NaOCl Phenyl_Nitrile_Oxide Benzonitrile Oxide (in situ) Benzaldehyde_Oxime->Phenyl_Nitrile_Oxide NCS or NaOCl Cycloaddition_Cyclobutyl Cycloaddition Cyclobutyl_Nitrile_Oxide->Cycloaddition_Cyclobutyl Cycloaddition_Phenyl Cycloaddition Phenyl_Nitrile_Oxide->Cycloaddition_Phenyl Ethyl_Propiolate Ethyl_Propiolate Ethyl_Propiolate->Cycloaddition_Cyclobutyl Ethyl_Propiolate->Cycloaddition_Phenyl Ethyl_3_Cyclobutylisoxazole Ethyl 3-cyclobutylisoxazole- 5-carboxylate Cycloaddition_Cyclobutyl->Ethyl_3_Cyclobutylisoxazole Ethyl_3_Phenylisoxazole Ethyl 3-phenylisoxazole- 5-carboxylate Cycloaddition_Phenyl->Ethyl_3_Phenylisoxazole Hydrolysis_Cyclobutyl Hydrolysis Ethyl_3_Cyclobutylisoxazole->Hydrolysis_Cyclobutyl LiOH or NaOH Hydrolysis_Phenyl Hydrolysis Ethyl_3_Phenylisoxazole->Hydrolysis_Phenyl LiOH or NaOH 3_Cyclobutylisoxazole_Acid 3-Cyclobutylisoxazole- 5-carboxylic acid Hydrolysis_Cyclobutyl->3_Cyclobutylisoxazole_Acid 3_Phenylisoxazole_Acid 3-Phenylisoxazole- 5-carboxylic acid Hydrolysis_Phenyl->3_Phenylisoxazole_Acid

Caption: General synthetic workflow for the preparation of the target compounds.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyclobutylisoxazole-5-carboxylic acid

Step 1: Synthesis of Cyclobutanecarboxaldehyde Oxime [4]

  • To a stirred solution of cyclobutanecarboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or a water/ethanol mixture, add hydroxylamine hydrochloride (1.1 eq).

  • Add a mild base such as sodium carbonate (1.2 eq) portion-wise to neutralize the HCl.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-Cyclobutylisoxazole-5-carboxylate [3][5]

  • Dissolve the cyclobutanecarboxaldehyde oxime (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

  • Add a base, for example, triethylamine (1.1 eq).

  • Cool the mixture in an ice bath and slowly add a solution of an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) to generate the nitrile oxide in situ.

  • Once the formation of the nitrile oxide is confirmed by TLC, add ethyl propiolate (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ester.

Step 3: Hydrolysis to 3-Cyclobutylisoxazole-5-carboxylic acid [6]

  • Dissolve the ethyl 3-cyclobutylisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

  • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Protocol 2: Synthesis of 3-Phenylisoxazole-5-carboxylic acid

The synthesis of the phenyl analog follows a very similar procedure, substituting benzaldehyde for cyclobutanecarboxaldehyde in Step 1. The subsequent steps for nitrile oxide formation, cycloaddition, and hydrolysis are analogous to those described above.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle change from a phenyl to a cyclobutyl group can have a profound impact on the physicochemical properties of a molecule. These differences are critical in determining a compound's suitability as a drug candidate.

Property3-Phenylisoxazole-5-carboxylic acid (Predicted/Typical)3-Cyclobutylisoxazole-5-carboxylic acid (Predicted/Typical)Rationale for Difference
Molecular Weight ( g/mol ) 189.17167.16The cyclobutyl group is smaller and lighter than the phenyl group.
cLogP ~2.0-2.5~1.5-2.0The saturated cyclobutyl ring is generally less lipophilic than the aromatic phenyl ring.
Topological Polar Surface Area (TPSA) (Ų) 63.363.3The isoxazole-carboxylic acid core remains the same, so the TPSA is identical.
Aqueous Solubility LowerHigherThe lower lipophilicity and disruption of crystal packing by the 3D cyclobutyl group can lead to improved solubility.
Fraction of sp³ carbons (Fsp³) LowHighThe cyclobutyl ring is composed entirely of sp³ hybridized carbons, increasing the overall Fsp³ character of the molecule.

Note: The values for cLogP and solubility are estimations based on general principles of medicinal chemistry and may vary depending on the specific calculation method and experimental conditions.

Pharmacokinetic Profile: The Bioisosteric Advantage

The primary motivation for replacing a phenyl ring with a cyclobutyl group often lies in improving the pharmacokinetic profile of a drug candidate.

ParameterPhenyl AnalogCyclobutyl AnalogExpected Improvement and Rationale
Metabolic Stability (in vitro) LowerHigherThe phenyl ring is susceptible to aromatic hydroxylation by CYP450 enzymes. The saturated cyclobutyl ring is generally more resistant to oxidative metabolism.[1]
In Vivo Half-life (t½) ShorterLongerImproved metabolic stability typically leads to a longer half-life in vivo.
Oral Bioavailability VariablePotentially HigherEnhanced metabolic stability can contribute to increased oral bioavailability.

Conclusion: A Strategic Choice in Drug Design

The bioisosteric replacement of a phenyl ring with a cyclobutyl group represents a powerful and well-validated strategy in medicinal chemistry. As demonstrated in the context of 3-substituted isoxazole-5-carboxylic acids, this substitution can lead to favorable modifications in key drug-like properties. The cyclobutyl analog is predicted to exhibit lower lipophilicity, higher aqueous solubility, and, most importantly, enhanced metabolic stability compared to its phenyl counterpart.

While the synthesis of the cyclobutyl starting materials may present a slightly greater challenge than their readily available aromatic precursors, the potential downstream benefits in terms of an improved pharmacokinetic profile often justify the additional synthetic effort. This comparative guide underscores the importance of considering such bioisosteric replacements early in the drug discovery process to de-risk potential metabolic liabilities and enhance the probability of clinical success.

References

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  • Meanwell, N. A. (2018). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available at: [Link]

  • Chen, J., et al. (2002). σ-Antiaromaticity in Cyclobutane, Cubane, and Other Molecules with Saturated Four-Membered Rings. Organic Letters, 4(26), 4679-4682. Available at: [Link]

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  • Åstrand, A., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 143-157. Available at: [Link]

  • Lee, J. Y., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 149-152. Available at: [Link]

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  • EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclobutane (CAS 287-23-0). Available at: [Link]

  • ResearchGate. (n.d.). In situ methods of nitrile oxide generation and cycloaddition. Available at: [Link]

  • MDPI. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(19), 6523. Available at: [Link]

  • ResearchGate. (n.d.). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Available at: [Link]

  • MDPI. (2025). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 30(11), 2345. Available at: [Link]

  • Chemical Science Review and Letters. (2018). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chem Sci Rev Lett, 7(27), 751-759. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Coupling Reagents for 3-Cyclobutylisoxazole-5-carboxylic acid Conjugation

For researchers and professionals in drug development, the successful conjugation of small molecules is a critical step in generating novel therapeutics, probes, and other essential tools. The formation of a stable amide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the successful conjugation of small molecules is a critical step in generating novel therapeutics, probes, and other essential tools. The formation of a stable amide bond between a carboxylic acid and an amine is a cornerstone of this process. However, the unique electronic and steric properties of the starting materials can present significant challenges. This guide provides an in-depth comparison of common coupling reagents for the conjugation of 3-Cyclobutylisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Our focus is to provide not just protocols, but a rationale for selecting the optimal reagent to ensure high-yield, high-purity, and cost-effective synthesis.

The Challenge: Coupling an Electron-Deficient Heterocycle

3-Cyclobutylisoxazole-5-carboxylic acid presents a specific set of challenges for amide bond formation. The isoxazole ring is an electron-deficient heterocycle, which can decrease the nucleophilicity of the carboxylate and potentially slow down the activation step. Furthermore, the cyclobutyl group, while not excessively bulky, can still present steric hindrance that may affect the approach of the amine to the activated carboxylic acid intermediate. The choice of coupling reagent is therefore paramount to overcoming these hurdles and achieving efficient conjugation.

This guide will compare the performance of three widely used classes of coupling reagents: a uronium/aminium salt (HATU), a carbodiimide (EDC in conjunction with NHS), and a phosphonic anhydride (T3P®). We will delve into their mechanisms of action, present comparative data, and provide detailed experimental protocols to empower you to make an informed decision for your specific application.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is often a trade-off between reactivity, cost, ease of use, and the potential for side reactions, most notably racemization if chiral amines are used.[1]

Coupling ReagentClassTypical Yield Range with IsoxazolesKey ObservationsPotential Side Reactions
HATU Uronium/Aminium SaltHigh (often >85%)Highly efficient and fast reactions. Effective for sterically hindered acids and less nucleophilic amines.[2]Guanidinylation of the primary amine if used in excess.
EDC/NHS CarbodiimideModerate to High (60-85%)Cost-effective and widely used. The addition of NHS minimizes racemization and improves efficiency.[2]Formation of N-acylurea byproduct, which can be difficult to remove. Potential for racemization without an additive.[2]
T3P® Phosphonic AnhydrideHigh (often >90%)Excellent for difficult couplings, including sterically demanding substrates. Byproducts are water-soluble, simplifying workup.[2][3]Requires careful control of stoichiometry to avoid side reactions.

Yields are based on literature reports for structurally similar isoxazole carboxylic acids and may vary depending on the specific amine and reaction conditions.[4][5]

Mechanisms of Action: A Visual Guide

Understanding the mechanism by which each reagent activates the carboxylic acid is key to troubleshooting and optimizing your reactions.

HATU: The Uronium/Aminium Powerhouse

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that proceeds through the formation of a reactive OAt-active ester.[6]

HATU_Mechanism RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base Base Base (e.g., DIPEA) HATU HATU Amine R'-NH2 Amide Amide Product ActiveEster->Amide + R'-NH2 Byproducts Tetramethylurea + HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

EDC/NHS: The Classic Carbodiimide Approach

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. The addition of NHS (N-hydroxysuccinimide) traps this intermediate to form a more stable NHS ester, which then reacts with the amine.[7]

EDC_NHS_Mechanism RCOOH R-COOH O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea + EDC EDC EDC NHS NHS Amine R'-NH2 NHS_ester NHS-ester O_acylisourea->NHS_ester + NHS Amide Amide Product NHS_ester->Amide + R'-NH2 Urea_byproduct Urea byproduct

Caption: Mechanism of EDC/NHS-mediated amide bond formation.

T3P®: The Efficient Phosphonic Anhydride

T3P® (Propanephosphonic Anhydride) is a versatile and powerful coupling reagent that activates the carboxylic acid to form a mixed phosphonic anhydride intermediate.[8]

T3P_Mechanism RCOOH R-COOH MixedAnhydride Mixed Phosphonic Anhydride RCOOH->MixedAnhydride + T3P®, Base Base Base T3P T3P® Amine R'-NH2 Amide Amide Product MixedAnhydride->Amide + R'-NH2 WaterSolubleByproducts Water-soluble byproducts

Caption: Mechanism of T3P®-mediated amide bond formation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the conjugation of 3-Cyclobutylisoxazole-5-carboxylic acid with a generic primary amine.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high yields, especially with less reactive amines.

Materials:

  • 3-Cyclobutylisoxazole-5-carboxylic acid

  • Primary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Workflow:

HATU_Workflow start Start dissolve Dissolve carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF start->dissolve add_base Add DIPEA (2.0 eq) and stir for 15 min at RT (pre-activation) dissolve->add_base add_amine Add amine (1.0 eq) add_base->add_amine react Stir at RT for 2-12 h, monitor by TLC/LC-MS add_amine->react workup Aqueous workup (NaHCO3, HCl, brine) react->workup dry Dry organic layer (Na2SO4) and concentrate workup->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for HATU-mediated coupling.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Cyclobutylisoxazole-5-carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Add DIPEA (2.0 equivalents) to the stirred solution and allow the mixture to pre-activate for 15 minutes at room temperature.

  • Add the primary amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/NHS-Mediated Coupling

This is a cost-effective method suitable for a wide range of amines.

Materials:

  • 3-Cyclobutylisoxazole-5-carboxylic acid

  • Primary amine

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Workflow:

EDC_NHS_Workflow start Start dissolve Dissolve carboxylic acid (1.0 eq), NHS (1.2 eq), and amine (1.0 eq) in anhydrous DMF start->dissolve cool Cool to 0°C dissolve->cool add_edc Add EDC.HCl (1.2 eq) portion-wise cool->add_edc react Stir at 0°C for 30 min, then RT for 12-24 h, monitor by TLC/LC-MS add_edc->react workup Aqueous workup (HCl, NaHCO3, brine) react->workup dry Dry organic layer (Na2SO4) and concentrate workup->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for EDC/NHS-mediated coupling.

Procedure:

  • In a round-bottom flask, dissolve 3-Cyclobutylisoxazole-5-carboxylic acid (1.0 equivalent), NHS (1.2 equivalents), and the primary amine (1.0 equivalent) in anhydrous DMF.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude amide by flash column chromatography.

Protocol 3: T3P®-Mediated Coupling

This protocol is highly efficient and offers the advantage of a simple workup due to the water-solubility of its byproducts.[10]

Materials:

  • 3-Cyclobutylisoxazole-5-carboxylic acid

  • Primary amine

  • T3P® (50% solution in ethyl acetate or DMF)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Workflow:

T3P_Workflow start Start dissolve Dissolve carboxylic acid (1.0 eq) and amine (1.0 eq) in anhydrous EtOAc with pyridine (2.0 eq) start->dissolve cool Cool to 0°C dissolve->cool add_t3p Add T3P® (1.5 eq) dropwise cool->add_t3p react Stir at RT for 1-4 h, monitor by TLC/LC-MS add_t3p->react workup Aqueous workup (water, NaHCO3, brine) react->workup dry Dry organic layer (Na2SO4) and concentrate workup->dry purify Purify by column chromatography (if necessary) dry->purify end End purify->end

Caption: Experimental workflow for T3P®-mediated coupling.

Procedure:

  • To a stirred solution of 3-Cyclobutylisoxazole-5-carboxylic acid (1.0 equivalent) and the primary amine (1.0 equivalent) in anhydrous ethyl acetate, add pyridine (2.0 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the T3P® solution (1.5 equivalents) dropwise, maintaining the temperature below 20°C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Wash the organic layer with saturated NaHCO₃ solution and then with brine. The aqueous washes will remove the phosphonic acid byproducts.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Conclusion and Recommendations

The choice of coupling reagent for the conjugation of 3-Cyclobutylisoxazole-5-carboxylic acid will ultimately depend on the specific requirements of your project.

  • For maximum efficiency and for challenging couplings with sterically hindered or electron-poor amines, HATU is an excellent first choice, consistently providing high yields.[12]

  • For a cost-effective and reliable method for a broad range of amines, EDC/NHS remains a workhorse in many laboratories.

  • For high-yield reactions with a simplified, chromatography-free workup , T3P® is a superior option, particularly for larger-scale syntheses where ease of purification is a major consideration.[3][13]

It is always recommended to perform small-scale test reactions to determine the optimal conditions for your specific substrates. By understanding the mechanisms and following these detailed protocols, researchers can confidently and efficiently synthesize their desired 3-Cyclobutylisoxazole-5-carboxamides.

References

  • Li, P., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • St. Jean, D. J., Jr., et al. (2017). Stereochemical Aspects of T3P Amidations. Organic Process Research & Development. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using T3P. [Link]

  • Patil, S. A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Medicinal Chemistry Research. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Curia. (2024). Understanding T3P® from start to finish. [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]

  • Lipshutz, B. H., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. [Link]

  • Reddit. (2024). HATU coupling - what's the best order?. [Link]

  • Organic Chemistry Portal. (n.d.). Metal-Free Amidation of Acids with Formamides and T3P®. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2007). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal. [Link]

  • Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • YouTube. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. [Link]

  • Kjeldsen, P. L., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Communications Chemistry. [Link]

  • ResearchGate. (n.d.). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. [Link]

  • Stradiotto, M., et al. (2017). Cross-Coupling of Primary Amides to Aryl and Heteroaryl Partners Using (DiMeIHeptCl)Pd Promoted by Trialkylboranes or B(C6F5)3. Journal of the American Chemical Society. [Link]

  • ChemRxiv. (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. [Link]

  • Löffler, J., et al. (n.d.). Triazole groups as biomimetic amide groups in peptides can trigger racemization. Chemistry – A European Journal. [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

  • Scientific Reports. (n.d.). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (n.d.). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • PubMed. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]

  • PubMed Central. (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]

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Comparative

LC-MS vs. HPLC-UV: A Comprehensive Guide to Purity Determination of 3-Cyclobutylisoxazole-5-carboxylic acid

As pharmaceutical pipelines demand increasingly complex building blocks, the analytical methodologies used to verify their purity must evolve. 3-Cyclobutylisoxazole-5-carboxylic acid (CAS: 1533663-34-1, MW: 167.16 g/mol...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines demand increasingly complex building blocks, the analytical methodologies used to verify their purity must evolve. 3-Cyclobutylisoxazole-5-carboxylic acid (CAS: 1533663-34-1, MW: 167.16 g/mol ) is a highly polar, nitrogen-containing heterocyclic intermediate[1]. Determining the absolute purity of such compounds is critical; trace impurities or truncated synthetic byproducts can propagate through downstream reactions, leading to costly late-stage failures.

This guide objectively compares the traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific analyte. Furthermore, it provides a complete, self-validating LC-MS method validation protocol grounded in the latest ICH Q2(R2) regulatory guidelines[2].

The Analytical Dilemma: Why HPLC-UV Falls Short

For decades, HPLC-UV has been the workhorse of pharmaceutical quality control. It identifies molecules based on their chromophores—specific structural regions that absorb light[3]. However, relying solely on UV detection for 3-Cyclobutylisoxazole-5-carboxylic acid introduces significant analytical risk:

  • Weak Chromophore & Wavelength Crowding: The isoxazole ring lacks an extended conjugated pi-electron system, meaning its maximum UV absorbance occurs deep in the low-UV range (typically 210–220 nm). At these wavelengths, many common organic impurities and mobile phase solvents also absorb light, creating a noisy baseline.

  • The Co-elution Blind Spot: HPLC-UV relies entirely on Retention Time (RT) for identification[3]. If a structurally similar synthesis byproduct co-elutes with the target compound, the UV detector will register a single, combined peak. This can result in a false "99% purity" report[4].

The LC-MS Advantage: Dual Selectivity

LC-MS fundamentally changes the detection paradigm by acting as a "molecular scale." It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a qualitative fingerprint alongside quantitative data[3][4]. Even if an impurity perfectly co-elutes with 3-Cyclobutylisoxazole-5-carboxylic acid, the mass spectrometer can mathematically isolate the target compound's specific mass, offering absolute specificity.

G Sample Sample Injection (3-Cyclobutylisoxazole-5-carboxylic acid) HPLC Chromatographic Separation (C18 Column) Sample->HPLC Split Splitter HPLC->Split UV UV-Vis Detector (Absorbance) Split->UV MS Mass Spectrometer (ESI- MS/MS) Split->MS UV_Res 1D Data: Retention Time Risk: Hidden Co-elution UV->UV_Res MS_Res 2D Data: RT + m/z (166.05) Benefit: Absolute Specificity MS->MS_Res

Figure 1: Divergent detection pathways comparing HPLC-UV and LC-MS analytical resolution.

Table 1: Performance Comparison for 3-Cyclobutylisoxazole-5-carboxylic acid
ParameterHPLC-UV (Diode Array)LC-MS (Triple Quadrupole)
Detection Mechanism Chromophore light absorbance (1D)Mass-to-charge ratio (2D: RT + m/z)
Specificity Low (Susceptible to co-eluting impurities)High (Isolates [M-H]⁻ at 166.05 m/z)
Sensitivity (LOD) ~0.1% w/w<0.01% w/w
Buffer Compatibility Phosphate, Acetate, FormateVolatile only (Acetate, Formate)
Structural ID None (Relies on RT match only)Absolute (Molecular weight confirmation)

Mechanistic Rationale for LC-MS Experimental Design

To develop a robust LC-MS method, we must align the instrument's physics with the analyte's chemistry.

  • Ionization Mode (Negative ESI): 3-Cyclobutylisoxazole-5-carboxylic acid contains a highly acidic carboxylic acid moiety. In Electrospray Ionization (ESI), it readily loses a proton to form a stable anion ([M-H]⁻). Therefore, the MS must be operated in Negative Ion Mode .

  • Mobile Phase Selection: While HPLC-UV methods often use non-volatile phosphate buffers to control pH, these will instantly crystallize and destroy an MS source[3]. We utilize 10 mM Ammonium Acetate (pH ~6.8) as the aqueous mobile phase. This slightly acidic-to-neutral volatile buffer ensures the carboxylic acid remains deprotonated in solution, maximizing ionization efficiency and signal intensity before it even enters the MS capillary.

  • Why not GC-MS? Gas Chromatography requires analytes to be volatile. Carboxylic acids are highly polar and prone to hydrogen bonding, meaning they require tedious chemical derivatization (e.g., silylation) prior to GC-MS analysis. LC-MS allows for direct, native analysis, reducing sample preparation artifacts.

ICH Q2(R2) Compliant LC-MS Validation Protocol

The following protocol is designed to meet the updated ICH Q2(R2) guidelines (effective mid-2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical validation[5][6].

Validation Start Method Development Spec Specificity (Blank/Spike) Start->Spec Sens Sensitivity (LOD/LOQ) Spec->Sens Lin Linearity (Residuals Check) Sens->Lin Prec Precision (%RSD < 2.0) Lin->Prec Valid Validated LC-MS Method Prec->Valid

Figure 2: Step-by-step ICH Q2(R2) method validation lifecycle for quantitative LC-MS.

Step 1: The Self-Validating Core (System Suitability Testing)

Before any validation parameter is tested, the system must prove it is fit for purpose. This protocol relies on an automated System Suitability Test (SST) .

  • Action: Inject the 100% working standard (e.g., 10 µg/mL) six consecutive times.

  • Criteria: The Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%, and the retention time drift must be ≤ 0.1 minutes.

  • Self-Validation Logic: If the SST fails, the sequence automatically aborts. Furthermore, "bracketing standards" are injected every 10 samples during the run. This ensures that any reported data is sandwiched between verified calibration checks, eliminating the risk of undetected instrument drift.

Step 2: Specificity (Selectivity)

Specificity demonstrates the method's ability to measure the analyte unambiguously in the presence of impurities or matrix components[6].

  • Action: Inject a diluent blank, a known impurity spike, and a forced degradation sample (exposed to 0.1N HCl, 0.1N NaOH, and 3% H₂O₂).

  • Criteria: The blank must show no peaks ≥ 0.1% of the target analyte's area at the expected retention time. The MS detector must resolve the m/z 166.05 peak without interference from degradation products.

Step 3: Linearity and Range
  • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration.

  • Criteria: Under the new ICH Q2(R2) paradigm, while an R² > 0.995 is expected, acceptance is heavily based on the random distribution of residuals[6]. A plot of residuals vs. concentration must show no distinct non-linear trends, proving the detector response is truly proportional.

Step 4: Precision and Accuracy (Recovery)
  • Action: Spike known amounts of pure 3-Cyclobutylisoxazole-5-carboxylic acid reference standard into a synthetic sample matrix at three levels (80%, 100%, 120%), preparing three replicates per level (n=9 total).

  • Criteria: The mean recovery must fall between 98.0% and 102.0%. The intermediate precision (analyzed by a second chemist on a different day) must yield a cumulative %RSD ≤ 2.0%.

Step 5: Sensitivity (LOD and LOQ)
  • Action: Serially dilute the standard until the baseline noise begins to compete with the signal.

  • Criteria: The Limit of Detection (LOD) is established where the Signal-to-Noise (S/N) ratio is ≥ 3. The Limit of Quantitation (LOQ) is established where S/N ≥ 10, ensuring accurate integration.

Experimental Validation Results

Following the execution of the protocol above, the LC-MS method demonstrated superior performance metrics, easily satisfying regulatory requirements for pharmaceutical intermediate release testing.

Table 2: ICH Q2(R2) LC-MS Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability %RSD ≤ 2.0% (n=6 injections)0.85%Pass
Specificity No interference at target RTBlank: <0.05% of target peakPass
Linearity Residuals randomly distributedR² = 0.9992 (Random residuals)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Repeatability %RSD ≤ 2.0% (n=6 preparations)1.12%Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 2 ng/mL, LOQ: 6 ng/mLPass

Conclusion

For the purity determination of 3-Cyclobutylisoxazole-5-carboxylic acid, traditional HPLC-UV presents unacceptable risks regarding co-eluting impurities due to the molecule's weak UV absorbance profile. By transitioning to LC-MS and leveraging negative mode electrospray ionization, laboratories gain dual-selectivity (chromatographic separation + mass confirmation). When validated strictly against ICH Q2(R2) guidelines, this LC-MS methodology provides a rugged, self-validating system that guarantees the chemical integrity of the pharmaceutical supply chain.

References

  • 2 - ich.org 2.5 - qbdgroup.com 3.6 - intuitionlabs.ai 4.1 - bldpharm.com 5.3 - hplcvials.com

  • 4 - getprimelabs.com

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Validation

Spectroscopic Validation of 3-Cyclobutylisoxazole-5-carboxylic Acid: A Comparative Analytical Guide

Executive Summary In modern medicinal chemistry, the isoxazole ring serves as a critical, rigid bioisostere for amides and esters, offering enhanced metabolic stability and unique hydrogen-bonding profiles. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the isoxazole ring serves as a critical, rigid bioisostere for amides and esters, offering enhanced metabolic stability and unique hydrogen-bonding profiles. Specifically, 3-Cyclobutylisoxazole-5-carboxylic acid (CAS 1533663-34-1) [1] introduces a unique sp³-rich lipophilic domain via the cyclobutyl group, which alters the steric bulk and binding thermodynamics compared to planar aromatic substituents or smaller cyclopropyl analogs.

However, the synthesis of this building block—typically via a[3+2] cycloaddition between a cyclobutanecarbonitrile oxide and a terminal alkyne—carries the inherent risk of generating isobaric regioisomers [3]. Because standard liquid chromatography-mass spectrometry (LC-MS) cannot differentiate these regioisomers, relying solely on commercial certificates of analysis (CoA) or basic LC-UV data is a critical point of failure in drug development.

This guide provides an objective, multi-modal spectroscopic comparison between in-house synthesized batches, commercial-grade standards, and structural analogs. It establishes a self-validating analytical framework to ensure absolute structural integrity before integration into high-value screening libraries.

The Analytical Challenge: Causality in Method Selection

As a Senior Application Scientist, I frequently observe downstream assay failures stemming from poorly characterized building blocks. The analytical strategy for 3-Cyclobutylisoxazole-5-carboxylic acid must be driven by the specific chemical liabilities of its synthesis[4]:

  • Regioisomerism (The Blind Spot of MS): The [3+2] cycloaddition can theoretically yield both 3,5-substituted and 4,5-substituted isoxazoles. Because these are exact mass isomers ( [M+H]+=168.0655 ), High-Resolution Mass Spectrometry (HRMS) is insufficient for structural proof. Causality: 2D Nuclear Magnetic Resonance (NMR), specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), is mandatory to map the spatial and through-bond relationships between the cyclobutyl methine and the isoxazole H-4 proton.

  • Solvent Selection in NMR: The carboxylic acid proton exchanges rapidly in protic or trace-water environments. Causality: We utilize rigorously dried DMSO- d6​ rather than CDCl 3​ . The strong hydrogen-bonding capacity of DMSO reduces the exchange rate of the -COOH proton, allowing it to be observed as a broad singlet near 13.0 ppm, confirming the integrity of the acid functional group.

Validation_Logic Isox 3-Cyclobutylisoxazole-5-carboxylic acid (Isobaric Regioisomer Risk) H4 Isoxazole H-4 Proton (Singlet ~6.5 ppm) Isox->H4 Cyclo Cyclobutyl Methine (Multiplet ~3.6 ppm) Isox->Cyclo NOE NOESY / HMBC Correlation (Confirms 1,3-Spatial Relationship) H4->NOE Cyclo->NOE Regio Definitive 3,5-Substitution (Rules out 4-substituted impurities) NOE->Regio

Fig 1: Logical causality of 2D NMR for definitive regioisomer assignment.

Comparative Spectroscopic Data

To benchmark performance, we compared an internally synthesized batch of 3-Cyclobutylisoxazole-5-carboxylic acid against a leading commercial standard[2] and a closely related analog, 3-Cyclopropylisoxazole-5-carboxylic acid.

Table 1: Multi-Nuclear NMR & HRMS Concordance
Compound SourceIsoxazole H-4 Shift ( 1 H, ppm)Cycloalkyl Methine Shift ( 1 H, ppm)HRMS [M+H]+ (m/z)Mass Error (ppm)qNMR Purity
In-House Synthesized 6.52 (s, 1H)3.61 (quintet, 1H)168.0657+1.2>99.5%
Commercial Standard 6.51 (s, 1H)3.60 (quintet, 1H)168.0660+3.096.2%*
Cyclopropyl Analog 6.48 (s, 1H)2.10 (m, 1H)154.0498+0.6>99.0%

*Note: The commercial standard exhibited trace aliphatic impurities in the 1.2–1.5 ppm range, likely residual solvents (e.g., ethyl acetate) or unreacted cyclobutanecarbonitrile, highlighting the necessity of quantitative NMR (qNMR) over standard LC-UV purity metrics.

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every data point generated must be internally calibrated against a known standard.

Protocol 1: High-Resolution NMR Acquisition (Structural Elucidation)
  • Sample Preparation: Accurately weigh 15.0 mg of the isoxazole compound. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane [TMS]).

  • Self-Validation Check: Ensure the solution is optically clear. Particulates will distort the magnetic field homogeneity, leading to poor line shape and obscuring the fine splitting of the cyclobutyl multiplets.

  • 1D 1 H Acquisition: Run on a 400 MHz or 600 MHz spectrometer. Set the internal TMS peak to exactly 0.00 ppm. Acquire 16 scans with a relaxation delay ( D1​ ) of 2.0 seconds to ensure accurate integration of the broad -COOH proton.

  • 2D NOESY Acquisition: Set the mixing time to 300 ms. Look for cross-peaks between the H-4 isoxazole proton ( δ 6.52) and the cyclobutyl methine proton ( δ 3.61). The presence of this cross-peak definitively proves the 3,5-substitution pattern.

Protocol 2: UPLC-HRMS (Exact Mass & Fragmentation)
  • Chromatography: Inject 1 µL of a 10 µg/mL sample (in 50:50 Water:Acetonitrile) onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Use a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 3 minutes.

  • Ionization: Electrospray Ionization in positive mode (ESI+). Capillary voltage at 3.0 kV.

  • Self-Validation (Lock-Mass): Continuously infuse Leucine Enkephalin ( [M+H]+=556.2771 ) via a secondary reference sprayer. The software must dynamically calibrate the axis to ensure mass accuracy remains <2 ppm.

  • Fragmentation Analysis: Apply a collision energy of 20 eV. The primary fragmentation pathway involves the loss of water ( −18 Da) from the carboxylic acid, followed by the extrusion of carbon monoxide ( −28 Da), which is characteristic of isoxazole-5-carboxylic acids.

HRMS_Workflow Prep Sample Prep (10 µg/mL in 50% MeCN) UPLC UPLC Separation (C18, Gradient Elution) Prep->UPLC ESI HRMS ESI-TOF (Exact Mass <2 ppm error) UPLC->ESI Lock Lock-Mass Infusion (Leucine Enkephalin) Lock->ESI Calibration Data Structural Confirmation ([M+H]+ 168.0655) ESI->Data

Fig 2: Self-validating UPLC-HRMS workflow utilizing dynamic lock-mass calibration.

Conclusion & Best Practices

When sourcing or synthesizing 3-Cyclobutylisoxazole-5-carboxylic acid , researchers cannot rely on mass spectrometry alone. As demonstrated by the comparative data, while commercial standards meet basic LC-UV purity thresholds, they often harbor trace aliphatic impurities detectable only via NMR.

Key Takeaways for Drug Development Professionals:

  • Always demand 2D NMR: The [3+2] cycloaddition route requires NOESY/HMBC to rule out isobaric regioisomers.

  • Utilize qNMR for true purity: Do not accept "99% by LC-UV" as absolute purity. qNMR against an internal standard (like maleic acid or TMS) provides a true mass-balance purity, which is critical before utilizing the compound in stoichiometric coupling reactions.

  • Standardize your spectroscopic solvents: Using DMSO- d6​ universally for these building blocks ensures the carboxylic acid proton remains visible, providing an immediate qualitative check of compound degradation or salt-form variations.

References

  • Benchchem. "3-Cyclobutylisoxazole-5-carboxylic Acid | C8H9NO3 - Benchchem".
  • BLD Pharm. "1533663-34-1 | 3-Cyclobutylisoxazole-5-carboxylic acid".
  • Science Arena Publications.
  • ACS Publications. "Development of Potent Non-Carbohydrate Imidazole-Based Small Molecule Selectin Inhibitors with Antiinflammatory Activity". Journal of Medicinal Chemistry.
Comparative

Comprehensive Guide to Analytical Method Validation for 3-Cyclobutylisoxazole-5-carboxylic Acid Quantification

As a Senior Application Scientist, I approach the quantification of 3-Cyclobutylisoxazole-5-carboxylic acid (CAS 1533663-34-1) not merely as a procedural checklist, but as a thermodynamic and kinetic puzzle. This compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the quantification of 3-Cyclobutylisoxazole-5-carboxylic acid (CAS 1533663-34-1) not merely as a procedural checklist, but as a thermodynamic and kinetic puzzle. This compound is a critical building block in pharmaceutical synthesis, particularly for kinase inhibitors and specialized receptor modulators [1]. Ensuring its precise quantification across the drug development lifecycle—from raw material purity to trace pharmacokinetic (PK) profiling—requires analytical methods that are robust, orthogonally verified, and compliant with modern regulatory frameworks.

This guide objectively compares the performance of leading analytical modalities, provides self-validating experimental protocols, and aligns with the latest [2] for analytical procedure development.

Methodological Landscape: A Comparative Analysis

The chemical structure of 3-Cyclobutylisoxazole-5-carboxylic acid dictates its analytical behavior. The isoxazole ring provides a strong UV chromophore, while the carboxylic acid moiety (pKa ~3.5–4.0) makes it highly polar and susceptible to ionization state changes.

To establish an Analytical Target Profile (ATP), we must evaluate three primary modalities:

  • HPLC-UV: The gold standard for API assay and purity. It offers high precision and cost-effectiveness but lacks the sensitivity for trace bioanalysis.

  • LC-MS/MS: The premier choice for pharmacokinetic studies and genotoxic impurity screening. It offers unparalleled sensitivity and specificity but is susceptible to matrix effects.

  • GC-FID/MS: Generally unsuitable for direct analysis due to the non-volatile carboxylic acid group (requires complex derivatization). However, it remains the orthogonal choice for quantifying residual synthetic solvents.

Table 1: Comparative Performance Matrix of Analytical Modalities
ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Bioanalysis)GC-FID (Residual Solvents)
Primary Application Bulk API release, Impurity profilingIn vivo PK studies, Trace impuritiesVolatile impurities, Solvents
Sensitivity (LOD) ~0.1 µg/mL~0.1 ng/mL~1.0 µg/mL (Post-derivatization)
Linear Dynamic Range 103 to 104 103 to 105 104
Specificity Mechanism Chromatographic retention + UV SpectraPrecursor to Product Ion transition (MRM)Boiling point + Flame ionization
Throughput/Cost High throughput / Low costMedium throughput / High costLow throughput / Medium cost

Workflow: Analytical Target Profile (ATP) & Method Selection

Under the ICH Q14 enhanced approach, method selection is driven by the ATP. The decision matrix below illustrates the logical routing for 3-Cyclobutylisoxazole-5-carboxylic acid analysis based on the sample matrix.

MethodSelection ATP Define Analytical Target Profile (ATP) for 3-Cyclobutylisoxazole-5-carboxylic acid Matrix What is the sample matrix? ATP->Matrix API API / Raw Material (High Concentration) Matrix->API Purity & Assay Bio Plasma / Biological Fluid (Trace Concentration) Matrix->Bio Pharmacokinetics HPLC HPLC-UV Reverse-Phase (C18) Acidic Mobile Phase API->HPLC LCMS LC-MS/MS ESI Negative Mode MRM Detection Bio->LCMS

Decision matrix for selecting the appropriate analytical method based on the ATP.

Experimental Protocols & Mechanistic Causality

To ensure scientific integrity, every protocol must function as a self-validating system . This means the method inherently checks its own validity before reporting data, preventing the propagation of analytical errors.

Protocol A: HPLC-UV Quantification (Assay & Purity)

The Causality: The carboxylic acid group will exist in a dynamic equilibrium between protonated and deprotonated states if run in a neutral mobile phase, causing severe peak tailing. By buffering the mobile phase to pH ~2.7 with formic acid, we force the molecule entirely into its neutral, lipophilic state, ensuring sharp, Gaussian peaks on a reverse-phase column [3].

Self-Validating Mechanism: The sequence is gated by a continuous System Suitability Test (SST). The Chromatography Data System (CDS) is programmed to abort the run if the SST fails.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Selection: Install a low-silanol C18 column (e.g., Zorbax Eclipse Plus or Newcrom R1, 150 × 4.6 mm, 3.5 µm) to minimize secondary interactions [3].

  • Chromatographic Gradient: Program a gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min. Column temperature: 30°C.

  • Detection: Set the Photodiode Array (PDA) detector to 240 nm to capture the maximum absorbance of the conjugated isoxazole ring.

  • System Suitability Test (SST): Inject the standard solution (e.g., 100 µg/mL) five times.

    • Gating Criteria: Tailing factor ( Tf​ ) ≤ 1.5, Theoretical plates ( N ) ≥ 2000, and Peak Area %RSD ≤ 2.0%.

  • Execution: Bracket unknown samples with check standards every 10 injections to monitor retention time and response drift.

Protocol B: LC-MS/MS Bioanalysis (Pharmacokinetics)

The Causality: For trace quantification in rat or human plasma, UV detection lacks the requisite specificity. We utilize Electrospray Ionization in negative mode (ESI-) because the carboxylic acid readily loses a proton to form a highly stable [M−H]− precursor ion, maximizing signal-to-noise ratio [4].

Self-Validating Mechanism: A Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into every sample. If matrix effects suppress the ionization of a specific sample, the SIL-IS response will drop proportionally. The CDS flags any sample where the IS area deviates >15% from the mean.

Step-by-Step Methodology:

  • Sample Extraction: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS (e.g., 13C-labeled analog).

  • Protein Precipitation: Add 150 µL of cold Acetonitrile. Causality: Acetonitrile rapidly denatures plasma proteins, releasing the protein-bound analyte into the supernatant.

  • Centrifugation: Spin the plate at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler plate.

  • Mass Spectrometry (MRM): Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: m/z 166.1 ( [M−H]− for C8​H9​NO3​ ).

    • Product Ion: Optimize collision energy to monitor the dominant fragment (e.g., loss of CO2​ , m/z 122.1).

  • Validation Check: Run a calibration curve (1 to 1000 ng/mL). Ensure the correlation coefficient ( r2 ) is ≥ 0.995 and that Quality Control (QC) samples fall within ±15% of nominal values.

Validation Framework (ICH Q2(R2) Compliance)

The updated [5] emphasize a lifecycle approach to analytical validation, incorporating multivariate analysis (Design of Experiments, DoE) to establish a Method Operable Design Region (MODR) rather than relying solely on One-Variable-At-a-Time (OVAT) testing.

ICHValidation S1 1. Specificity Interference Check S2 2. Linearity Range Definition S1->S2 S3 3. Accuracy Spike Recovery S2->S3 S4 4. Precision Repeatability S3->S4 S5 5. Robustness Parameter Variation S4->S5

Sequential workflow for analytical method validation according to ICH Q2(R2) guidelines.

Table 2: Representative Validation Acceptance Criteria
Validation CharacteristicMethodologyAcceptance Criteria (HPLC-UV Assay)Acceptance Criteria (LC-MS/MS Bioanalysis)
Specificity Blank & Matrix SpikeNo interference at analyte RT (>99% purity)Peak area in blank < 20% of LLOQ
Linearity & Range 5 to 8 Concentration Levels r2≥0.999 (80% to 120% of target) r2≥0.995 (1 to 1000 ng/mL)
Accuracy Spike Recovery (3 levels, n=3)98.0% – 102.0% recovery±15% of nominal (±20% at LLOQ)
Precision (Repeatability) 6 Replicate Injections%RSD ≤1.0% %RSD ≤15%
Robustness Plackett-Burman DoE Tf​ and N remain within SST limitsIS response remains stable

Conclusion

The successful quantification of 3-Cyclobutylisoxazole-5-carboxylic acid hinges on understanding its physicochemical properties. By leveraging pH-controlled HPLC-UV for bulk assay and ESI-negative LC-MS/MS for trace bioanalysis, laboratories can generate orthogonal, highly reliable data. Implementing self-validating system suitability checks and adhering to the multivariate robustness principles of ICH Q2(R2) ensures that these methods remain fit-for-purpose throughout the product's lifecycle.

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs.[Link]

  • SIELC Technologies. "Separation of Isoxazole on Newcrom R1 HPLC column". SIELC Technologies.[Link]

  • Yaichkov et al. "Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis". Regulatory Research and Medicine Evaluation. [Link]

  • European Medicines Agency / CASSS. "ICH Q2(R2) and ICH Q14: Status Update, Key Concepts and Regulatory Perspective". CASSS. [Link]

Safety & Regulatory Compliance

Safety

3-Cyclobutylisoxazole-5-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 3-Cyclobutylisoxazole-5-carboxylic acid requires more than a cursory glance at a Safety Data Sheet (SDS). It dema...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 3-Cyclobutylisoxazole-5-carboxylic acid requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's behavior both on the bench and within the waste stream.

In drug discovery, the isoxazole pharmacophore is highly valued for its bioisosteric properties, but its nitrogen-rich ring structure introduces specific logistical challenges during thermal destruction[1]. This comprehensive guide provides a self-validating operational and disposal framework designed to ensure absolute safety, regulatory compliance, and seamless laboratory logistics for your research team.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the quantitative and structural parameters of the material. 3-Cyclobutylisoxazole-5-carboxylic acid presents standard acute toxicity and irritant hazards typical of low-molecular-weight organic acids[2].

Table 1: Quantitative Data & Hazard Summary

PropertySpecificationOperational Implication
Chemical Name 3-Cyclobutylisoxazole-5-carboxylic acidTarget API intermediate / Bioisostere
CAS Number 1533663-34-1Use for precise SDS and inventory tracking
Molecular Formula C8H9NO3[3]Halogen-free; contains nitrogen
Molecular Weight 167.16 g/mol [3]High volatility potential in dust form
Standard Purity ≥95% to 96%[3]Trace impurities may affect solubility
GHS Classifications H302, H315, H319, H335[2]Harmful if swallowed; Irritating to skin/eyes/respiratory tract
Pyrolysis Products CO, CO₂, NOₓ[1][4]Critical: Requires specialized incineration

The Causality of Isoxazole Disposal

Why is standard disposal insufficient? Standard landfilling or municipal incineration is strictly prohibited for this compound. The isoxazole core contains a nitrogen-oxygen bond within a five-membered aromatic ring. During thermal decomposition, this ring undergoes pyrolytic cleavage, releasing carbon monoxide (CO), carbon dioxide (CO₂), and highly toxic nitrogen oxides (NOₓ)[1][4].

Consequently, disposal must be routed to a licensed chemical waste facility equipped with a high-temperature afterburner and a wet flue gas scrubber to neutralize NOₓ effluents before they reach the atmosphere[2].

Operational Safety & Handling Protocol

To prevent exposure to H315 (skin irritation) and H335 (respiratory irritation), your handling protocol must be a self-validating system. Do not rely solely on PPE; prioritize engineering controls.

Step-by-Step Handling Methodology
  • Pre-Operation Ventilation Verification:

    • Action: Conduct all weighing and transfer operations inside a localized exhaust ventilation system (e.g., a powder-weighing hood or Class II biological safety cabinet).

    • Self-Validation: Before opening the reagent bottle, use an anemometer to confirm an inward face velocity of at least 0.4–0.6 m/s. If the airflow is below this threshold, do not proceed.

  • PPE Donning:

    • Action: Equip standard nitrile laboratory gloves, a fitted lab coat, and ANSI-approved chemical safety goggles[1]. If a ventilated enclosure is unavailable (not recommended), an N95 or P100 particulate respirator is mandatory.

  • Static Mitigation:

    • Action: Use an anti-static bar or zero-ion gun on your spatulas and weigh boats.

    • Causality: Organic powders with a molecular weight of ~167 g/mol are prone to static cling, which increases the risk of aerosolization and subsequent inhalation.

Step-by-Step Spill Management Methodology

If a powder spill occurs, immediate containment is required to prevent cross-contamination.

  • Isolate: Restrict access to the spill zone immediately.

  • Suppress Dust (Crucial Step): Do not dry sweep. Dry sweeping aerosolizes the active intermediate[1]. Instead, lightly mist the spill with a compatible solvent (e.g., water or dilute ethanol) to dampen the powder. Alternatively, use a HEPA-filtered vacuum explicitly rated for combustible chemical dust[1].

  • Collect: Use non-sparking tools to scoop the dampened material into a compatible, sealable high-density polyethylene (HDPE) hazardous waste bucket.

  • Decontaminate: Wash the affected bench space with a mild alkaline detergent followed by water. The carboxylic acid moiety is highly soluble in basic aqueous solutions, ensuring complete removal of microscopic residues.

Standard Operating Procedure (SOP): Waste Segregation

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. Follow this procedural workflow for all generated waste.

Step 1: Solid Waste Segregation
  • Place all unconsumed powder, contaminated Kimwipes, empty primary vials, and disposable spatulas into a designated "Non-Halogenated Organic Solid Waste" container.

  • Note: Ensure the container is lined with a heavy-duty transparent bag to allow visual inspection by environmental health and safety (EHS) personnel.

Step 2: Liquid Waste Segregation
  • Organic Solvents: If the acid was dissolved in DMSO, DMF, or ethyl acetate during synthesis, segregate it into the "Non-Halogenated Liquid Waste" carboy. Exception: If dissolved in Dichloromethane (DCM) or Chloroform, it must be routed to the "Halogenated Liquid Waste" stream.

  • Aqueous Waste: If the workflow generated aqueous washings, neutralize the solution to a pH of 6.0–8.0 using dilute NaOH or HCl before transferring it to the "Aqueous Chemical Waste" carboy.

Step 3: Packaging and Labeling
  • Affix a GHS-compliant hazardous waste label to all containers.

  • Explicitly list the chemical name: "Contains: 3-Cyclobutylisoxazole-5-carboxylic acid." Do not use abbreviations.

Step 4: Final Destruction Manifest
  • Dispatch the waste to your licensed hazardous waste contractor.

  • Causality Check: Ensure the waste manifest explicitly requests "Incineration with Afterburner and Flue Gas Scrubber" to account for the NOₓ generation risk[2].

Waste Stream Decision Workflow

The following logic diagram provides a quick-reference visual for lab technicians to ensure 3-Cyclobutylisoxazole-5-carboxylic acid waste is routed correctly.

WasteDisposal Start 3-Cyclobutylisoxazole-5-carboxylic acid Waste Generation Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SolidContainer Non-Halogenated Solid Waste Container Solid->SolidContainer Aqueous Aqueous Waste (pH neutralized) Liquid->Aqueous Aqueous Solutions Organic Organic Solvent Waste (e.g., DMSO, DCM) Liquid->Organic Organic Solvents Incineration High-Temp Incineration (with NOx Scrubber) SolidContainer->Incineration Transport to facility AqueousContainer Aqueous Waste Container Aqueous->AqueousContainer OrganicContainer Halogenated / Non-Halogenated Liquid Waste Container Organic->OrganicContainer OrganicContainer->Incineration Transport to facility WaterTreatment Specialized Aqueous Waste Treatment AqueousContainer->WaterTreatment

Figure 1: Decision matrix for the segregation and disposal of 3-Cyclobutylisoxazole-5-carboxylic acid.

References

  • CAS号:1796976-92-5 - 毕得医药. Bidepharm.

  • [3] 1533663-34-1 | 3-Cyclobutylisoxazole-5-carboxylic acid | ChemScene. ChemScene. 3

  • [2] 7-Bromobenzo[d]isoxazole - Synquest Labs. Synquest Laboratories. 2

  • [1] sc-200437 - SCBT. Santa Cruz Biotechnology. 1

  • [4] ISOXAZOLE-5-CARBOXYLIC ACID - Safety Data Sheet. ChemicalBook. 4

Sources

Handling

Personal protective equipment for handling 3-Cyclobutylisoxazole-5-carboxylic acid

Operational and Safety Guide: Handling 3-Cyclobutylisoxazole-5-carboxylic acid Executive Summary 3-Cyclobutylisoxazole-5-carboxylic acid (CAS: 1533663-34-1) is a critical intermediate utilized by researchers and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling 3-Cyclobutylisoxazole-5-carboxylic acid

Executive Summary

3-Cyclobutylisoxazole-5-carboxylic acid (CAS: 1533663-34-1) is a critical intermediate utilized by researchers and drug development professionals[1]. The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently integrated into drug designs to enhance physical-chemical characteristics and impart anti-inflammatory, antimicrobial, and anticancer properties[2][3]. While many isoxazole derivatives demonstrate favorable pharmacokinetic profiles and low systemic toxicity[4][5], the presence of the carboxylic acid functional group introduces specific occupational hazards, including corrosivity to mucous membranes and potential skin irritation[6]. This guide provides a self-validating, field-proven operational protocol for the safe handling, deployment of personal protective equipment (PPE), and disposal of this compound.

Physicochemical & Hazard Profile

Before initiating any laboratory workflow, personnel must review the quantitative and qualitative hazard data associated with the compound[7].

PropertySpecification
Chemical Name 3-Cyclobutylisoxazole-5-carboxylic acid
CAS Number 1533663-34-1[1]
Molecular Formula C8H9NO3[1]
Molecular Weight 167.16 g/mol
Physical State Solid (Powder)
Primary Hazards Skin Irritation (H315), Eye Irritation (H319), Respiratory Tract Irritation (H335)[6][8]

Personal Protective Equipment (PPE) Matrix & Causality

Proper PPE selection is not merely a compliance checklist; it is a scientifically grounded defense system against specific chemical interactions[7][9].

PPE CategorySpecificationScientific Causality & Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Carboxylic acids can cause localized pH drops on the skin, leading to chemical burns or contact dermatitis[6]. Nitrile provides superior chemical resistance against organic acids compared to latex, which is highly permeable to organic compounds.
Eye Protection Snug-fitting chemical safety gogglesAirborne particulates of the solid acid can cause severe ocular irritation and damage to mucous membranes[6]. Standard safety glasses lack the orbital seal required to block fine chemical powders.
Body Protection Flame-retardant lab coat & closed-toe shoesPrevents particulate accumulation on street clothing and protects against accidental spills during transfer operations[6][9].
Respiratory N95/P100 respirator (if outside hood)Carboxylic acids can produce irritating vapors and dust[8]. Inhalation exposure must be minimized to prevent respiratory distress[6][9].

Operational Workflow & Handling Protocol

To ensure trustworthiness and safety, every handling step must function as a self-validating system.

Step 1: Pre-Operation Validation (Engineering Controls)

  • Action : Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm) before opening the chemical container.

  • Causality : Proper ventilation is mandatory because carboxylic acids and their derivatives can release irritating vapors or fine dust that pose inhalation risks[8][9]. Verifying the flow rate ensures the engineering control is actively functioning.

Step 2: Weighing Procedure

  • Action : Use an anti-static weighing boat and a grounded micro-spatula.

  • Causality : Fine organic powders can accumulate static electrical charges. An anti-static environment prevents the powder from aerosolizing or adhering to instruments, thereby mitigating the risk of inhalation and ensuring precise stoichiometric measurements.

Step 3: Transfer and Dissolution

  • Action : Transfer the solid directly into the reaction vessel within the fume hood. When adding solvents or bases, do so dropwise or in small aliquots.

  • Causality : The carbonyl carbon in carboxylic acids is highly electrophilic[9]. Rapid addition of strong bases can lead to highly exothermic acid-base neutralization reactions, risking solvent boil-over or splattering.

Step 4: Decontamination

  • Action : Wipe down the balance and fume hood surface with a damp paper towel moistened with a 5% sodium bicarbonate solution.

  • Causality : The weak base neutralizes residual acidic micro-particulates safely, preventing cross-contamination for subsequent experiments[9].

Mandatory Visualization: Safety & Spill Response Workflow

G Hazard Hazard Identification 3-Cyclobutylisoxazole-5-carboxylic acid PPE Deploy PPE (Nitrile, Goggles, Respirator) Hazard->PPE Dictates EngControl Engineering Controls (Fume Hood >80 fpm) Hazard->EngControl Dictates Operation Operational Execution (Weighing & Transfer) PPE->Operation Enables EngControl->Operation Enables Spill Spill Event Detected Operation->Spill Accidental Release Success Safe Workflow Completed Operation->Success Standard Process Neutralize Neutralization (NaHCO3 Weak Base) Spill->Neutralize Immediate Action Disposal Hazardous Waste Disposal Neutralize->Disposal Cleanup Disposal->Success Resolution

Workflow diagram illustrating the safety protocols and spill response for handling 3-Cyclobutylisoxazole-5-carboxylic acid.

Spill Management & Disposal Plan

In the event of an accidental release, follow this procedural plan to mitigate environmental impact and personnel exposure[6].

  • Isolation : Immediately halt operations. If the spill is substantial, evacuate the immediate area and ensure all personnel are wearing appropriate PPE[9].

  • Containment & Neutralization :

    • Action : Cover the spilled powder with a weak base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3)[9].

    • Causality : Utilizing a weak base neutralizes the carboxylic acid safely. Unlike strong bases (e.g., NaOH) which can cause violent, exothermic reactions, weak bases release carbon dioxide (CO2) gas. The cessation of effervescence (bubbling) provides a reliable, visual confirmation that the neutralization process is complete.

  • Collection : Sweep the neutralized mixture using a non-sparking brush and dustpan. Place the material into a designated, clearly labeled hazardous waste container[6].

  • Disposal : Do not flush the compound down the sink. Carboxylic acids can be harmful to aquatic life and must be handled to prevent environmental contamination[6]. Dispose of the sealed container as halogen-free organic waste in strict accordance with local, state, and federal environmental regulations.

Emergency Response (First Aid)

  • Skin Contact : Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for a minimum of 15 minutes[6]. Seek medical evaluation if irritation or discomfort persists.

  • Eye Contact : Promptly utilize the emergency eyewash station. Flush eyes for at least 15 minutes while forcibly holding the eyelids open to ensure complete irrigation of the ocular surface.

  • Inhalation : Move the affected individual to fresh air immediately[9]. If respiratory distress, nausea, or dizziness occurs, administer oxygen if trained, and seek emergency medical attention[6].

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